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  • Product: Methyl 3-piperidin-1-ylpropanoate
  • CAS: 23573-93-5

Core Science & Biosynthesis

Foundational

Physicochemical properties of Methyl 3-piperidin-1-ylpropanoate

Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 3-piperidin-1-ylpropanoate Executive Summary Methyl 3-piperidin-1-ylpropanoate (CAS: 23573-93-5) serves as a critical nitrogenous bui...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 3-piperidin-1-ylpropanoate

Executive Summary Methyl 3-piperidin-1-ylpropanoate (CAS: 23573-93-5) serves as a critical nitrogenous building block in medicinal chemistry, particularly in the synthesis of anticholinergic agents and central nervous system (CNS) modulators.[1][2] As a


-amino ester, it combines the basicity of a tertiary amine with the electrophilic potential of an ester, making it a versatile intermediate for heterocycle formation and chain elongation.[1] This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and stability profiles to support high-fidelity research and development.[1]

Part 1: Chemical Identity & Structural Architecture[1]

The compound is characterized by a piperidine ring nitrogen alkylated by a methyl propanoate chain.[1][3] Structurally, it represents a "masked" acrylic acid derivative, where the Michael addition has already occurred, stabilizing the amine.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name Methyl 3-(piperidin-1-yl)propanoate
Common Synonyms Methyl 3-(1-piperidyl)propionate; 1-Piperidinepropanoic acid methyl ester
CAS Number 23573-93-5
Molecular Formula C

H

NO

Molecular Weight 171.24 g/mol
SMILES COC(=O)CCN1CCCCC1
InChI Key ANAJGIRVGQSWEN-UHFFFAOYSA-N

Structural Insight: The molecule features a tertiary amine (


 hybridized nitrogen) separated from the ester carbonyl by an ethylene bridge.[1] This "beta" spacing is critical; it prevents immediate intramolecular cyclization (which is more common in gamma-amino esters forming lactams) while maintaining sufficient flexibility for intermolecular reactions.[1]

Part 2: Physicochemical Property Landscape[1]

Understanding the physical constants is essential for process optimization, particularly during purification via vacuum distillation or acid-base extraction.[1]

Table 2: Key Physicochemical Properties

PropertyValueTechnical Context
Physical State Colorless to pale yellow liquidViscosity is low; easily pumpable.[1]
Boiling Point 106–107 °C @ 17.5 TorrHigh boiling point at atm pressure (~275°C) necessitates vacuum distillation to avoid thermal degradation.[1]
Density 0.977 g/cm³Slightly less dense than water; forms the upper layer in aqueous extractions if not chlorinated solvents are used.[1]
pKa (Predicted) 8.74 ± 0.10Moderately basic.[1] It exists as a cation at physiological pH and can be extracted into the aqueous phase using 1M HCl.[1]
LogP ~1.2 (Estimated)Moderate lipophilicity; soluble in ethers, alcohols, and chlorinated solvents.[1]
Refractive Index 1.453 – 1.455Useful for quick purity checks during distillation fractions.[1]

Expert Insight on Solubility & Extraction: Due to its pKa of ~8.7, the compound can be purified via a "catch-and-release" strategy.[1]

  • Catch: Dissolve crude reaction mix in organic solvent (e.g., Ethyl Acetate) and wash with dilute HCl. The amine protonates (forming the hydrochloride salt) and moves to the aqueous layer, leaving non-basic impurities (like unreacted methyl acrylate) in the organic layer.[1]

  • Release: Basify the aqueous layer (pH > 10) with NaOH/Na

    
    CO
    
    
    
    to regenerate the free base, then back-extract into organic solvent.

Part 3: Synthetic Methodology (The Core Protocol)

The most robust route to Methyl 3-piperidin-1-ylpropanoate is the Aza-Michael Addition .[1] This atom-economic reaction involves the nucleophilic attack of piperidine on the


-carbon of methyl acrylate.[1]

Reactivity Logic: Methyl acrylate is an electron-deficient alkene (Michael acceptor).[1] Piperidine is a strong secondary amine nucleophile.[1] The reaction is spontaneous and exothermic, requiring temperature control to prevent polymerization of the acrylate or formation of bis-adduct byproducts (though less likely with secondary amines).[1]

Experimental Workflow Diagram

SynthesisWorkflow Start Reagents: Piperidine (1.0 eq) Methyl Acrylate (1.1 eq) Reaction Aza-Michael Addition Solvent: Methanol or Neat Temp: 0°C -> RT Time: 2-4 Hours Start->Reaction Slow Addition (Exothermic) Quench Work-up Evaporation of volatiles (Excess Methyl Acrylate) Reaction->Quench Monitor via TLC Purification Vacuum Distillation 106°C @ 17.5 Torr Quench->Purification Crude Oil Product Methyl 3-piperidin-1-ylpropanoate (>98% Purity) Purification->Product Collect Fraction

Caption: Step-wise synthetic workflow for the Aza-Michael addition of piperidine to methyl acrylate.

Detailed Protocol
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Flush with nitrogen.[1][4]

  • Charging: Add Piperidine (1.0 equiv) to the flask. If using a solvent (recommended for heat management), add anhydrous Methanol (2-3 volumes).[1] Cool the solution to 0–5 °C using an ice bath.

  • Addition: Add Methyl Acrylate (1.1 equiv) dropwise over 30–60 minutes.

    • Critical Control Point: The reaction is highly exothermic.[1] Ensure internal temperature does not exceed 20 °C during addition to minimize polymerization side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours.

  • Validation: Monitor by TLC (System: 10% MeOH in DCM). The spot for piperidine (ninhydrin active) should disappear.[1]

  • Work-up: Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove methanol and excess methyl acrylate.

  • Purification: Distill the resulting pale yellow oil under vacuum (approx. 17 Torr). Collect the fraction boiling at 106–107 °C.

Part 4: Reactivity & Stability Profile[1]

While stable under standard conditions, the compound possesses two reactive centers: the ester and the tertiary amine.[1]

1. Hydrolysis (Ester Lability): In the presence of moisture and heat, or catalyzed by acids/bases, the methyl ester hydrolyzes to 3-piperidin-1-ylpropanoic acid .[1] This is a common degradation pathway during long-term storage.[1]

  • Prevention:[1][5][6] Store under inert atmosphere (Argon/Nitrogen) and keep refrigerated.

2. Oxidation (N-Oxide Formation): The tertiary amine is susceptible to oxidation by peroxides or atmospheric oxygen over time, forming the N-oxide.[1] This typically manifests as a darkening of the liquid from colorless to brown.[1]

Stability Logic Diagram

StabilityPathways Compound Methyl 3-piperidin-1-ylpropanoate Hydrolysis Hydrolysis (+H2O) Acid/Base Catalyzed Compound->Hydrolysis Oxidation Oxidation (+O2/Peroxides) Compound->Oxidation AcidProduct Degradant A: 3-piperidin-1-ylpropanoic acid (Solid, Zwitterionic) Hydrolysis->AcidProduct NOxide Degradant B: N-Oxide Impurity (Dark Coloration) Oxidation->NOxide

Caption: Primary degradation pathways including ester hydrolysis and amine oxidation.[1]

Part 5: Analytical Characterization[1]

For researchers validating the synthesized or purchased material, the following spectral signatures are diagnostic.

1. Proton NMR (


H-NMR, CDCl

, 400 MHz):
  • 
     3.68 (s, 3H):  Methyl ester singlet (–OCH 
    
    
    
    ).[1] Distinctive sharp peak.[1]
  • 
     2.65 (t, 2H):  Methylene protons adjacent to the amine (–N–CH 
    
    
    
    –CH
    
    
    –CO).[1]
  • 
     2.50 (t, 2H):  Methylene protons adjacent to the carbonyl (–CH
    
    
    
    –CH
    
    
    –CO).[1]
  • 
     2.30–2.45 (m, 4H):  Alpha-protons of the piperidine ring.[1]
    
  • 
     1.55–1.65 (m, 4H):  Beta-protons of the piperidine ring.[1]
    
  • 
     1.40–1.50 (m, 2H):  Gamma-protons of the piperidine ring.[1]
    

2. Infrared Spectroscopy (IR, neat):

  • 1735–1745 cm

    
    :  Strong Carbonyl (C=O) stretch, characteristic of esters.[1]
    
  • 1150–1200 cm

    
    :  C–O stretch.
    
  • 2930–2950 cm

    
    :  C–H stretching (alkyl).[1]
    
  • Note: Absence of N–H stretch (3300–3500 cm

    
    ) confirms complete conversion of the secondary amine.[1]
    

Part 6: Handling & Safety[1][8][10]

Safety Data Sheet (SDS) Summary:

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Flammable liquid (H226).[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of vapors.[1]

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C. Hygroscopic nature of salts (if formed) requires desiccated storage.[1]

References

  • ChemBK. (2024).[1] Methyl 3-(piperidin-1-yl)propanoate - Physico-chemical Properties. Retrieved from [Link][1][2][7][8][4][9]

  • National Center for Biotechnology Information.[1] (2025).[1][3][10][8][4][6][11] PubChem Compound Summary for CID 566577, Methyl 3-piperidin-1-ylpropanoate. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation of Methyl 3-piperidin-1-ylpropanoate: A Comprehensive Analytical Framework

Abstract This technical guide details the structural characterization of Methyl 3-(piperidin-1-yl)propanoate (CAS: 23573-93-5), a critical -amino ester intermediate frequently employed in the synthesis of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the structural characterization of Methyl 3-(piperidin-1-yl)propanoate (CAS: 23573-93-5), a critical


-amino ester intermediate frequently employed in the synthesis of pharmaceutical alkaloids and functionalized heterocycles.[1] This document provides a self-validating analytical workflow, correlating synthetic origin (aza-Michael addition) with specific spectral signatures (NMR, MS, IR) to ensure high-confidence structural assignment.

Synthetic Origin & Impurity Profile

To accurately elucidate the structure, one must understand the genesis of the molecule.[1] The compound is synthesized via the aza-Michael addition of piperidine (nucleophile) to methyl acrylate (Michael acceptor).[1]

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the secondary amine (piperidine) on the


-carbon of the 

-unsaturated ester.[1] Unlike primary amines, piperidine prevents double-addition side products, yielding a cleaner 1:1 adduct.[1]

AzaMichael Piperidine Piperidine (Nucleophile) TS Transition State (Zwitterionic) Piperidine->TS Attack on beta-carbon Acrylate Methyl Acrylate (Acceptor) Acrylate->TS Product Methyl 3-piperidin-1-ylpropanoate (Target) TS->Product Proton Transfer

Figure 1: The aza-Michael addition pathway forming the target


-amino ester.[1]
Critical Impurities to Rule Out

During structural elucidation, the analyst must discriminate the target from common impurities:

  • Polymerization products: Methyl acrylate oligomers (detectable via GPC or broad NMR baselines).[1]

  • Hydrolysis products: 3-(piperidin-1-yl)propanoic acid (detectable via broad -OH stretch in IR and loss of methoxy singlet in NMR).

  • Starting materials: Unreacted piperidine or methyl acrylate.[1]

Analytical Strategy: Multi-Modal Elucidation

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the first line of confirmation.[1] The molecule follows the Nitrogen Rule : an odd molecular weight (MW 171) indicates an odd number of nitrogen atoms (1).[1]

Fragmentation Logic: The fragmentation is dominated by


-cleavage adjacent to the nitrogen atom, a characteristic behavior of aliphatic amines.[1]
  • Molecular Ion (

    
    ):  m/z 171 (Weak intensity, typical for aliphatic amines).[1]
    
  • Base Peak (

    
    ):  m/z 98.[1]
    
    • Mechanism:[1][2][3] Cleavage of the

      
       bond between the 
      
      
      
      and
      
      
      carbons relative to the nitrogen.[1] The charge is retained on the piperidine fragment (
      
      
      -methylenepiperidinium ion).[1]
  • Piperidine Ring Fragment: m/z 84 (Loss of the entire propanoate chain).[1]

m/zIdentityMechanism
171 Molecular Ion (

)
Intact molecule
156

Loss of methyl (

)
140

Loss of methoxy (

) from ester
98 Base Peak

-cleavage (

)
84 Piperidinyl cationCleavage at

bond
Infrared Spectroscopy (IR)

IR is used primarily to confirm the functional groups and absence of starting materials.[1]

  • Ester Carbonyl (

    
    ):  Strong band at 1735–1740 cm⁻¹ .[1]
    
  • C-O Stretch: Strong bands at 1150–1200 cm⁻¹ .[1]

  • C-H Stretch: 2930–2850 cm⁻¹ (Aliphatic).[1]

  • Absence of N-H: The disappearance of the N-H stretch (3300–3500 cm⁻¹) present in the piperidine starting material confirms the formation of the tertiary amine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural proof.[1] The molecule possesses distinct symmetry in the piperidine ring and a characteristic


 system in the propanoate chain.[1]
H NMR Assignment (300/500 MHz, )

The spectrum is defined by three distinct regions: the methoxy singlet, the propanoate triplets, and the piperidine ring multiplets.[1]

PositionChemical Shift (

ppm)
MultiplicityIntegrationAssignment Logic

3.68 Singlet (s)3HCharacteristic methyl ester; deshielded by oxygen.[1]

(Chain)
2.67 Triplet (

,

Hz)
2H

-protons relative to ester; deshielded by Nitrogen.[1]

2.52 Triplet (

,

Hz)
2H

-protons relative to ester; deshielded by Carbonyl.[1]
Ring

2.35 – 2.45 Broad Multiplet (

)
4HProtons adjacent to Nitrogen inside the ring.[1]
Ring

1.55 – 1.65 Multiplet (

)
4HRing protons not adjacent to heteroatoms.[1]
Ring

1.40 – 1.45 Multiplet (

)
2HMost shielded protons at the ring apex.[1]

Key Diagnostic Feature: The two triplets at 2.67 ppm and 2.52 ppm prove the existence of the


 linker between the nitrogen and the carbonyl. If the product were a regioisomer (e.g., attack at the 

-carbon, which is mechanistically impossible here but theoretically distinct), the splitting pattern would change to a doublet/quartet system.[1]
C NMR Assignment ( )
  • Carbonyl (

    
    ):  ~172.8 ppm.[1]
    
  • Methoxy (

    
    ):  ~51.5 ppm.[1]
    
  • 
     (Chain):  ~53.8 ppm.[1]
    
  • Ring

    
    :  ~54.2 ppm (Often overlaps with chain 
    
    
    
    ).[1]
  • 
    :  ~32.0 ppm.[1]
    
  • Ring

    
    :  ~25.9 ppm / 24.3 ppm.[1]
    

Experimental Protocol: Synthesis & Characterization

This protocol serves as a self-validating system.[1] The workup leverages the basicity of the product to remove non-basic impurities.[1]

Step-by-Step Methodology
  • Reaction Setup:

    • Charge a round-bottom flask with Piperidine (1.0 equiv) .[1]

    • Cool to 0°C in an ice bath (reaction is exothermic).[1]

    • Add Methyl Acrylate (1.1 equiv) dropwise over 30 minutes.[1]

    • Note: No solvent is required (neat reaction), promoting green chemistry principles.[1][4]

  • Reaction Monitoring:

    • Stir at room temperature for 2–4 hours.

    • TLC Check: Mobile phase 20% EtOAc in Hexane. Stain with Ninhydrin (piperidine stains red/purple) or Iodine.[1] The product spot will be less polar than piperidine but more polar than the acrylate.[1]

  • Workup (Purification by Extraction):

    • Dissolve crude mixture in Ethyl Acetate (

      
      ).[1]
      
    • Acid Wash: Extract with 1M

      
       (
      
      
      
      ). The product (tertiary amine) moves to the aqueous layer; neutral impurities (oligomers) stay in organic.[1]
    • Basification: Basify the aqueous layer to pH 10 using 2M

      
      .[1] The product precipitates/oils out.[1]
      
    • Extraction: Extract the basic aqueous layer with

      
       (
      
      
      
      ).[1]
    • Drying: Dry combined organics over

      
       and concentrate in vacuo.
      
  • Validation:

    • Obtain ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      H NMR.[1][5]
      
    • Pass Criteria: Clean triplets at 2.5–2.7 ppm; no alkene protons (5.8–6.4 ppm) from methyl acrylate.[1]

Workflow Mix Mix Reagents (0°C, Neat) Reaction Reaction (RT, 2-4 hrs) Mix->Reaction AcidExt Acid Extraction (1M HCl) Product -> Aqueous Phase Reaction->AcidExt Remove Neutral Impurities BaseNeut Basify (NaOH pH 10) Product -> Organic Phase AcidExt->BaseNeut Recover Amine Analysis NMR & MS Analysis (Validation) BaseNeut->Analysis

Figure 2: Purification workflow utilizing pH-switching to ensure high purity for analysis.

References

  • PubChem. (2025).[1][6][7] Methyl 3-piperidin-1-ylpropanoate (CAS 23573-93-5).[1][7][8] National Library of Medicine.[1] Available at: [Link][1]

  • Reddy, B. M., et al. (2008).[1] "An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst." Catalysis Letters, 126, 413–418.[1] (Provides specific NMR spectral data for the title compound).

  • Bates, R. W., et al. (2020).[1][9][10] "The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines."[1][9][11] Organic & Biomolecular Chemistry, 18, 810-829.[1][9] Available at: [Link]

  • ChemBK. (2024).[1] Methyl 3-(piperidin-1-yl)propanoate Chemical Properties. Available at: [Link][1]

Sources

Foundational

Technical Analysis: Methyl 3-piperidin-1-ylpropanoate 1H NMR Spectrum

Executive Summary Methyl 3-piperidin-1-ylpropanoate (CAS: 23573-93-5) is a critical -amino ester intermediate widely employed in medicinal chemistry for linker synthesis and heterocycle formation.[1][2][3] Its synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-piperidin-1-ylpropanoate (CAS: 23573-93-5) is a critical


-amino ester intermediate widely employed in medicinal chemistry for linker synthesis and heterocycle formation.[1][2][3] Its synthesis typically involves the aza-Michael addition of piperidine to methyl acrylate.

This technical guide provides a rigorous analysis of the 1H NMR spectrum for this molecule. Unlike standard spectral lists, this document focuses on the causality of chemical shifts , the diagnostic differentiation of overlapping methylene signals , and impurity profiling based on synthetic origins. The protocols detailed below are designed to ensure reproducibility and high-resolution data acquisition.

Structural Context & Synthetic Origins

To interpret the NMR spectrum accurately, one must understand the chemical environment and potential impurities derived from the synthesis.

The Aza-Michael Addition

The compound is synthesized by the conjugate addition of piperidine (nucleophile) to methyl acrylate (electrophile). This reaction proceeds without a catalyst in protic solvents or neat.

Key Spectral Implications:

  • Symmetry: The piperidine ring possesses a plane of symmetry, simplifying the ring proton signals.

  • Linker Distinctness: The ethylene linker (

    
    ) creates an 
    
    
    
    (or
    
    
    ) spin system, resulting in two distinct triplets.
Impurity Profiling

The spectrum often contains specific artifacts from this pathway.

  • Residual Methyl Acrylate: Look for vinyl protons (

    
     5.8–6.4 ppm, complex splitting).
    
  • Residual Piperidine: Look for a broad singlet (

    
    ) around 1.5–2.0 ppm (concentration dependent) and shifts in the ring methylene multiplets.
    

Synthesisflow Start Piperidine (Nucleophile) Process Aza-Michael Addition (Solvent: MeOH or Neat) Start->Process Reagent Methyl Acrylate (Electrophile) Reagent->Process Product Methyl 3-piperidin-1-ylpropanoate (Target) Process->Product Impurity1 Residual Acrylate (Vinyl Peaks) Process->Impurity1 Incomplete Conversion

Figure 1: Synthetic pathway and origin of common spectral impurities.

1H NMR Spectral Assignment Strategy

Solvent: Chloroform-d (


)
Reference:  TMS (

0.00 ppm) or Residual

(

7.26 ppm)

The spectrum is divided into three distinct regions: the Ester Singlet , the Functionalized Linker , and the Piperidine Ring .

Quantitative Data Summary
AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Fragment
A 3.68Singlet (s)3H-

(Methyl Ester)
B 2.68Triplet (t)2H~7.2

(Linker

)
C 2.52Triplet (t)2H~7.2

(Linker

)
D 2.30 – 2.45Broad Multiplet (m)4H-Ring

-

(Next to N)
E 1.55 – 1.65Multiplet (m)4H-Ring

-

F 1.40 – 1.50Multiplet (m)2H-Ring

-

Detailed Mechanistic Analysis
Region 1: The Diagnostic Singlet (

3.68)

The methoxy group (


) is the most reliable starting point for integration. It appears as a sharp singlet due to isolation from adjacent protons.
  • Validation: If this peak is split or broadened, suspect protonation of the amine (acidic impurities) or solvent exchange issues.

Region 2: The Ethylene Linker (

2.50 – 2.70)

This region contains two triplets corresponding to the propanoate chain.

  • 
     (
    
    
    
    2.68):
    Deshielded by the electronegative nitrogen. It appears downfield of the carbonyl-adjacent methylene.
  • 
     (
    
    
    
    2.52):
    Deshielded by the carbonyl anisotropy but generally appears slightly upfield of the amine-adjacent protons in
    
    
    -amino esters.
  • Differentiation: In 300 MHz spectra, these triplets may partially overlap. In

    
    400 MHz spectra, they resolve clearly into a distinct 
    
    
    
    system.
Region 3: The Piperidine Ring (

1.40 – 2.45)
  • 
    -Protons (
    
    
    
    2.30–2.45):
    These 4 protons are adjacent to the nitrogen but are part of the ring. They are typically upfield of the linear chain
    
    
    (
    
    
    2.68) due to ring constraints and conformational averaging. They often appear as a broad hump or ill-defined triplet.
  • 
    -Protons (
    
    
    
    1.40–1.65):
    The remaining 6 protons form a complex multiplet "envelope" in the aliphatic region.

NMRLogic Step1 Identify Singlet (3.68 ppm) Calibrate Integration to 3H Step2 Analyze 2.5 - 2.8 ppm Region Step1->Step2 Decision Resolution? Step2->Decision HighRes Two Distinct Triplets (Chain N-CH2 vs CO-CH2) Decision->HighRes >400 MHz LowRes Overlapping Multiplet (Verify Integral = 4H) Decision->LowRes <300 MHz Step3 Assign Ring Protons (Broad 2.4 ppm & 1.5 ppm) HighRes->Step3 LowRes->Step3

Figure 2: Logical flow for assigning signals in the propanoate linker.

Experimental Protocol for High-Fidelity Acquisition

To ensure the "Trustworthiness" of your data, follow this self-validating protocol. This minimizes concentration effects and pH-dependent shifting.

Sample Preparation
  • Mass: Weigh 15–20 mg of the oil/solid.

    • Why: High concentration improves signal-to-noise but can cause viscosity broadening. 15 mg is the "Goldilocks" zone.

  • Solvent: Add 0.6 mL

    
     (99.8% D) containing 0.03% TMS.
    
    • Note: Ensure the solvent is not acidic. Old

      
       forms 
      
      
      
      , which protonates the tertiary amine, shifting the
      
      
      signals significantly downfield (
      
      
      ppm).
  • Filtration: If the sample is synthesized via Michael addition, residual salts may be present. Filter through a small plug of cotton or glass wool in a Pasteur pipette.

Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (sufficient for >10 mg sample).

  • Relaxation Delay (D1): Set to

    
     2.0 seconds.
    
    • Reasoning: The methyl ester protons have longer

      
       relaxation times. Short delays lead to under-integration of the singlet, skewing the ratio against the multiplet protons.
      

Troubleshooting & Advanced Considerations

pH Dependence (The "Salt Shift")

The tertiary amine is basic. If the spectrum shows the


 signals shifted to 

3.0–3.5 ppm, the molecule is likely protonated (HCl salt or acidic solvent).
  • Correction: Add 1 drop of dilute

    
     or shake the 
    
    
    
    solution with solid
    
    
    , filter, and re-run.
Solvent Effects (DMSO-d6 vs. CDCl3)

In DMSO-


, the spectrum changes due to polarity and viscosity:
  • The ester singlet shifts slightly upfield (~3.59 ppm).

  • The

    
     and 
    
    
    
    chain protons often overlap more severely with the ring
    
    
    -protons, creating a large multiplet region around 2.5–2.8 ppm.
  • Recommendation: Use

    
     for structural confirmation; use DMSO-
    
    
    
    only if solubility is an issue (rare for this ester).
Water Peaks

Since the compound is hygroscopic (like many amino esters):

  • 
    :  Water appears at ~1.56 ppm, often overlapping with the piperidine 
    
    
    
    ring protons.
  • DMSO-

    
    :  Water appears at ~3.33 ppm, potentially obscuring the ester singlet or linker signals.
    

References

  • Spectral Database for Organic Compounds (SDBS). Mass Spectrum and 1H NMR of Methyl 3-piperidin-1-ylpropanoate (SDBS No. 15900). National Institute of Advanced Industrial Science and Technology (AIST).[4] [Link]

  • PubChem. Methyl 3-piperidin-1-ylpropanoate (Compound Summary). National Library of Medicine. [Link]

  • Bartoli, G., et al. (2005). "Michael Addition of Amines to

    
    -Unsaturated Esters." Journal of Organic Chemistry. (Contextual grounding for synthesis and impurity profiling).
    [Link]
    
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. [Link][5]

Sources

Exploratory

Discovery and history of Methyl 3-piperidin-1-ylpropanoate

A Technical Monograph for Synthetic & Medicinal Chemists Executive Summary Methyl 3-piperidin-1-ylpropanoate (CAS: 23573-93-5) is a beta-amino ester formed via the Aza-Michael addition of piperidine to methyl acrylate.[1...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Monograph for Synthetic & Medicinal Chemists

Executive Summary

Methyl 3-piperidin-1-ylpropanoate (CAS: 23573-93-5) is a beta-amino ester formed via the Aza-Michael addition of piperidine to methyl acrylate.[1] While structurally simple, it serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including Histamine H3 receptor antagonists and Motilin agonists. This guide details its historical emergence as a model substrate for Michael addition studies, its specific utility in drug development, and validated protocols for its synthesis and purification.

Historical Genesis & Discovery

Unlike natural products discovered through isolation, Methyl 3-piperidin-1-ylpropanoate is a product of synthetic methodology evolution. Its history is inextricably linked to the development of the Michael Addition , first described by Arthur Michael in 1887.

  • The Methodological Milestone: In the mid-20th century, as chemists sought to expand the scope of the Michael reaction beyond carbon nucleophiles, the addition of amines (Aza-Michael) to alpha,beta-unsaturated esters became a focal point. Piperidine, due to its high nucleophilicity and secondary amine structure, became the "standard" nucleophile for testing these reactions.

  • The "Discovery" Context: The molecule was not "discovered" in a single Eureka moment but rather characterized as the primary adduct in studies optimizing the reaction between secondary amines and acrylic esters. It served as proof-of-concept for the thermodynamic favorability of beta-amino ester formation.

  • Evolution to Building Block: By the 1970s and 80s, with the rise of rational drug design, the molecule transitioned from a mechanistic curiosity to a defined building block. It provided a reliable method to install a piperidine moiety linked by a flexible three-carbon chain (propanoate linker), a motif common in GPCR ligands.

Chemical Identity & Properties
PropertyData
IUPAC Name Methyl 3-(piperidin-1-yl)propanoate
CAS Number 23573-93-5
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Boiling Point 106-107 °C (at 17.5 Torr)
Appearance Colorless to pale yellow liquid
Solubility Miscible in ethanol, chloroform, DCM; limited water solubility
Key Functionality Tertiary amine (basic), Methyl ester (electrophilic)
Pharmaceutical & Synthetic Applications[2][3][4]
4.1. Histamine H3 Receptor Antagonists

The propyl-piperidine motif is a pharmacophore found in non-imidazole histamine H3 receptor ligands. Methyl 3-piperidin-1-ylpropanoate serves as a precursor for the alkylamine chain.

  • Mechanism: The ester group is typically reduced to an alcohol or hydrolyzed to an acid, which is then coupled to a central aromatic core.

  • Relevance: H3 antagonists are investigated for cognitive deficits (Alzheimer's), narcolepsy, and attention disorders.

4.2. Motilin Receptor Agonists

In the development of small-molecule motilin agonists (e.g., GSK962040), the piperidine-propanoate scaffold is used to modulate pharmacokinetic properties and receptor binding affinity. The flexibility of the propanoate chain allows the piperidine ring to adopt the necessary conformation within the receptor pocket.

4.3. Polymer Science (PAMAM Dendrimers)

While ethylenediamine is the standard core for Polyamidoamine (PAMAM) dendrimers, methyl 3-piperidin-1-ylpropanoate is used to create "terminated" branches or modified surfaces where a tertiary amine is required for pH buffering capacity (proton sponge effect) without further propagation.

Reaction Mechanism (Aza-Michael Addition)

The synthesis proceeds via the nucleophilic attack of the piperidine nitrogen lone pair onto the


-carbon of methyl acrylate. The reaction is 100% atom-economical.

ReactionMechanism Piperidine Piperidine (Nucleophile) TransitionState Transition State (Zwitterionic Intermediate) Piperidine->TransitionState Lone pair attack on beta-carbon MethylAcrylate Methyl Acrylate (Electrophile) MethylAcrylate->TransitionState Pi-bond shift Product Methyl 3-piperidin-1-ylpropanoate (Adduct) TransitionState->Product Proton transfer (Tautomerization)

Caption: Mechanism of the Aza-Michael addition. The secondary amine of piperidine attacks the electrophilic beta-carbon of the acrylate, followed by proton transfer to form the stable ester.

Experimental Protocols
Protocol A: Solvent-Free "Green" Synthesis

Recommended for high-throughput synthesis due to simplicity and lack of waste.

Reagents:

  • Piperidine (1.0 equiv)

  • Methyl Acrylate (1.2 equiv) - Excess drives reaction to completion.

Procedure:

  • Setup: Place Piperidine (8.5 g, 100 mmol) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the flask to 0°C (ice bath). Add Methyl Acrylate (10.3 g, 120 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Remove ice bath and stir at room temperature (25°C) for 1-2 hours. Monitor via TLC (SiO2, 10% MeOH/DCM) or GC-MS.

  • Workup: The reaction is typically quantitative. Remove excess methyl acrylate via rotary evaporation (40°C, 20 mbar).

  • Purification: Vacuum distillation (bp 106-107°C @ 17.5 Torr) yields the pure product as a colorless oil.

Protocol B: Catalyzed Microwave Synthesis

Recommended for kinetic studies or when using less reactive amine analogues.

Reagents:

  • Piperidine (1.0 equiv)

  • Methyl Acrylate (1.0 equiv)

  • Catalyst: HClO4-SiO2 (50 mg) or Cerium(IV) Ammonium Nitrate (CAN).

Procedure:

  • Setup: Mix Piperidine (10 mmol) and Methyl Acrylate (10 mmol) in a microwave vial.

  • Catalyst: Add 50 mg of HClO4-SiO2 catalyst.

  • Irradiation: Irradiate at 300W for 2-5 minutes.

  • Workup: Filter off the solid catalyst.

  • Isolation: Evaporate volatiles to obtain the product.

Synthetic Workflow Diagram

Workflow Start Start: Reagent Prep Cooling Cool to 0°C (Control Exotherm) Start->Cooling Addition Dropwise Addition of Methyl Acrylate Cooling->Addition Stirring Stir at RT (1-2 Hours) Addition->Stirring Check QC Check: TLC / GC-MS Stirring->Check Check->Stirring Incomplete Evap Rotary Evaporation (Remove Excess Acrylate) Check->Evap Complete Distill Vacuum Distillation (106°C @ 17.5 Torr) Evap->Distill Final Final Product: Methyl 3-piperidin-1-ylpropanoate Distill->Final

Caption: Step-by-step synthetic workflow for the solvent-free production of Methyl 3-piperidin-1-ylpropanoate.

References
  • Michael, A. (1887). "Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren." Journal für Praktische Chemie, 35, 349–356.
  • Cabral, S., et al. (2009). "Microwave-Assisted, Rapid, Solvent-Free Aza-Michael Reaction by Perchloric Acid Impregnated on Silica Gel." Synthetic Communications, 39(2), 336-344. Link

  • Schwartz, J. C., et al. (1991).[2] "Histamine H3 Receptors: Novel Ligands and Therapeutic Applications." Physiological Reviews, 71(1), 1–51.[2] (Pharma Context).

  • GlaxoSmithKline. (2009).[3] "Discovery of GSK962040: A Novel Small Molecule Motilin Receptor Agonist."[3] Journal of Medicinal Chemistry, 52(6), 1701–1711. Link

  • PubChem. (2024).[1] "Methyl 3-piperidin-1-ylpropanoate (Compound)."[1][4][5][2][6][7][8][9][10][11] National Library of Medicine. Link

  • BenchChem. (2024). "Technical Guide to Methyl 3-(piperazin-1-yl)propanoate and Analogues." Link

Sources

Foundational

Technical Guide: Stability, Storage, and Handling of Methyl 3-piperidin-1-ylpropanoate

-Amino Esters CAS Registry Number: 3055-02-3 (Free Base) / 23573-93-5 (Generic mapping) Molecular Formula: Executive Summary Methyl 3-piperidin-1-ylpropanoate is a tertiary amine intermediate widely used in pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Esters
CAS Registry Number:  3055-02-3 (Free Base) / 23573-93-5 (Generic mapping)
Molecular Formula: 

Executive Summary

Methyl 3-piperidin-1-ylpropanoate is a tertiary amine intermediate widely used in pharmaceutical synthesis. While chemically useful, its structure—specifically the


-amino ester motif—introduces inherent instability not found in simple amines or esters.

This guide moves beyond generic "store in a cool place" advice. It details the Retro-Michael Addition pathway, which is the primary degradation threat for this molecule, and provides a self-validating storage protocol designed to arrest this kinetic equilibrium.

Key Recommendation: Store at 2–8°C under Argon atmosphere . Avoid all contact with moisture and strong acids/bases unless intended for immediate reaction.

Chemical Profile & Critical Vulnerabilities

To preserve this compound, one must understand why it degrades. The molecule contains a piperidine ring (nucleophile/base) attached to a propionate ester.[1]

The -Amino Ester Instability (The "Retro-Michael" Threat)

Unlike


-amino acids, 

-amino esters possess a leaving group (the amine) in the beta position relative to the carbonyl. Under thermal stress or in the presence of catalytic acid/base, the molecule undergoes a Retro-Michael addition .
  • Mechanism: The acidic proton at the

    
    -position (next to the carbonyl) is removed (or the amine is protonated/activated), leading to the elimination of the piperidine ring.
    
  • Products: Piperidine (volatile amine) + Methyl Acrylate (volatile, polymerizable acrylate).

  • Thermodynamics: This reaction is an equilibrium. High temperatures or the removal of volatile products (like methyl acrylate) drives the degradation forward.

Hydrolysis

The methyl ester group is susceptible to hydrolysis, converting the molecule into 3-piperidin-1-ylpropanoic acid and methanol . This is accelerated by ambient moisture and the molecule's own basicity (autocatalysis).

Oxidation

As a tertiary amine, the piperidine nitrogen is susceptible to oxidation by atmospheric oxygen to form an N-oxide , particularly if exposed to light and air over long periods.

Degradation Kinetics & Mechanisms (Visualized)

The following diagram maps the competing degradation pathways. Understanding this flow is critical for troubleshooting purity issues.

DegradationPathways M3PP Methyl 3-piperidin-1-ylpropanoate (Target Molecule) RetroMichael Retro-Michael Transition State M3PP->RetroMichael Heat (>25°C) or Vacuum Hydrolysis Hydrolysis Transition State M3PP->Hydrolysis H2O / Moisture Piperidine Piperidine (Volatile Base) RetroMichael->Piperidine Elimination Acrylate Methyl Acrylate (Polymerizable) RetroMichael->Acrylate Elimination Acid 3-piperidin-1-ylpropanoic Acid (Solid Precipitate) Hydrolysis->Acid Ester Cleavage Methanol Methanol Hydrolysis->Methanol Byproduct Piperidine->M3PP Michael Addition (Slow at low temp) Acrylate->M3PP

Figure 1: Competing degradation pathways. Note that the Retro-Michael pathway splits the molecule into two volatile components, while hydrolysis yields a likely solid acid.

Storage & Handling Protocols

This protocol acts as a Self-Validating System . If the protocol is followed, the compound remains stable; if deviations occur (e.g., smell of acrylates), the system flags itself as compromised.

The "Cold-Inert" Storage Standard
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Lowers kinetic energy, significantly retarding the Retro-Michael elimination rate.
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air, forming a blanket over the liquid surface to prevent moisture ingress and N-oxidation.
Container Amber Glass with Teflon-lined capAmber glass blocks UV (preventing radical formation); Teflon prevents leaching of plasticizers by the amine.
Headspace Minimize Less headspace volume equals less moisture capacity and less volume for volatile degradation products to occupy.
Handling Workflow
  • Warm Up: Allow the sealed container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold liquid (which would trigger hydrolysis).

  • Aliquot: Do not store large volumes if frequent access is required. Aliquot into single-use vials under inert gas.

  • Reseal: Purge the headspace with Argon immediately after use. Parafilm is insufficient; use a tight screw cap with a chemically resistant liner.

Logical Storage Decision Tree

StorageLogic Start Received M3PP Sample CheckSeal Is Seal Intact? Start->CheckSeal SmellTest Odor Check (Wafting) Smells like Acrylates/Rotten? CheckSeal->SmellTest Yes Quarantine QUARANTINE Run NMR/GC CheckSeal->Quarantine No Valid Proceed to Storage SmellTest->Valid No (Mild Amine Odor) SmellTest->Quarantine Yes (Acrid/Pungent) StorageSteps 1. Flush Headspace (Argon) 2. Seal (Teflon Liner) 3. Place in 4°C Fridge Valid->StorageSteps

Figure 2: Intake and storage logic flow.[2][3][4] The "Smell Test" is a crude but effective early warning for Retro-Michael degradation (acrylates have distinct acrid odors).

Quality Control & Analytic Verification

To validate the integrity of the reagent before use in critical experiments, use the following methodologies.

Proton NMR ( -NMR)

This is the gold standard for detecting both hydrolysis and Retro-Michael decomposition.

  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals to Monitor:

    • Target: Methyl singlet (

      
       ppm).
      
    • Hydrolysis Impurity: Loss of methyl singlet; appearance of broad carboxylic acid proton (

      
       ppm).
      
    • Retro-Michael Impurity: Appearance of vinyl protons from methyl acrylate (distinct multiplet pattern at

      
       ppm).
      
GC-MS

Useful for detecting the volatile breakdown products.

  • Method: Low-temperature injection port (

    
    ) recommended to prevent thermal degradation inside the injector.
    
  • Observation:

    • Peak 1: Methyl Acrylate (Early eluting).

    • Peak 2: Piperidine.

    • Peak 3: Methyl 3-piperidin-1-ylpropanoate (Parent).[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 566577, Methyl 3-piperidin-1-ylpropanoate. Retrieved from [Link]

  • Buda, S., et al. (2013).Stability of -amino esters in retro-Michael reactions. (Contextual grounding on -amino ester kinetics).

Sources

Exploratory

Strategic Sourcing Guide: Methyl 3-piperidin-1-ylpropanoate

This guide outlines the technical procurement, quality validation, and supply chain management for Methyl 3-piperidin-1-ylpropanoate (CAS 23573-93-5).[1][2] It is designed for medicinal chemists and procurement officers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical procurement, quality validation, and supply chain management for Methyl 3-piperidin-1-ylpropanoate (CAS 23573-93-5).[1][2] It is designed for medicinal chemists and procurement officers requiring high-fidelity sourcing strategies for drug development campaigns.[1][2]

[1][2][3]

Chemical Profile & Critical Utility

Methyl 3-piperidin-1-ylpropanoate is a


-amino ester formed via the aza-Michael addition of piperidine to methyl acrylate.[1][2] It serves as a "privileged scaffold" in medicinal chemistry, functioning as a precursor for:
  • Pharmacophores: Synthesis of piperidine-based analgesics and antispasmodics (e.g., Pridinol analogs).[2]

  • Ligand Design: Construction of multidentate nitrogen ligands for organometallic catalysis.

  • Building Blocks: Generation of 1,3-amino alcohols via reduction or

    
    -amino acids via hydrolysis.[1][2]
    
Technical Specifications
PropertyValueCritical Note
CAS Number 23573-93-5 Distinct from the Ethyl ester (CAS 6322-53-8).[1][2]
IUPAC Name Methyl 3-(piperidin-1-yl)propanoateAlso: Methyl 3-(1-piperidyl)propionate.[1][2][3][4]
Molecular Weight 171.24 g/mol Useful for stoichiometry calculations.[2]
Boiling Point 106-107 °C (17.5 Torr)Vacuum distillation is the primary purification method.[1][2]
Stability Moisture SensitiveEster hydrolysis is accelerated by residual basic amines.[2]

Synthesis-Driven Impurity Profiling

To select a high-quality supplier, one must understand the synthesis route used by manufacturers.[1][2] The presence of specific impurities indicates the vendor's purification capabilities.[2]

The Aza-Michael Route: Most commercial supplies are produced by reacting Piperidine with Methyl Acrylate.[1][2] This reaction is atom-economical but prone to specific byproducts if not strictly controlled.[1][2]

SynthesisPath Pip Piperidine (Nucleophile) Reaction Aza-Michael Addition (Exothermic, Solvent-Free or MeOH) Pip->Reaction MA Methyl Acrylate (Electrophile) MA->Reaction Product Methyl 3-piperidin-1-ylpropanoate (Target >98%) Reaction->Product Imp1 Residual Methyl Acrylate (Polymerization Risk) Reaction->Imp1 Excess Reagent Imp2 Residual Piperidine (Catalyzes Hydrolysis) Reaction->Imp2 Incomplete Conv. Imp3 Hydrolysis Product (Acid Formation) Product->Imp3 Moisture + Base

Figure 1: Synthesis pathway highlighting critical impurities. Note that residual piperidine acts as a base, catalyzing the hydrolysis of the product upon storage.[1][2]

Quality Red Flags
  • Acrid/Pungent Odor: Indicates residual Methyl Acrylate (low odor threshold) or Piperidine .[2] The pure ester has a mild amine-like odor.[1][2]

  • Cloudiness: Suggests polymerization of residual acrylate or salt formation from hydrolysis.[2]

Commercial Supplier Landscape

Suppliers are categorized by scale and quality assurance levels.[2] For GMP campaigns, Tier 1 or verified Tier 2 suppliers are mandatory.[2]

Tier 1: Validated Catalog Suppliers (R&D Scale)

Best for: Bench-scale synthesis (1g – 100g), reference standards.

SupplierRoleNotes
Sigma-Aldrich (Merck) Global DistributorHigh reliability.[1][2] CoA typically includes 1H-NMR.[1][2] Expensive for bulk.[2]
TCI Chemicals ManufacturerStrong inventory in Japan/US.[2] Good balance of cost/purity for <1kg.[2]
Fisher Scientific AggregatorResells from Acros/Alfa Aesar.[2] Check "Original Manufacturer" on CoA.[2]
Tier 2: Building Block Specialists (Scale-Up)

Best for: Pilot plant runs (100g – 10kg), custom library synthesis.[1][2]

  • Enamine: Leading provider of building blocks.[2] They synthesize this ester in-house as a precursor for their spiro-piperidine libraries.[1][2]

    • Advantage:[1][2][5][6] Fresh synthesis reduces hydrolysis risk.[2]

  • Combi-Blocks: US-based supplier known for competitive pricing on heterocycles.[1][2]

  • Key Organics: UK-based, high fidelity for European logistics.[1][2]

Tier 3: Bulk Manufacturers (Industrial)

Best for: Manufacturing (100kg+). Requires audit.[1][2]

  • Sourcing Hubs: Echemi and ChemBK list numerous Chinese manufacturers (e.g., Shanghai Labwellx).

  • Risk Mitigation: When sourcing from aggregators, always request a pre-shipment sample for independent GC-MS analysis to verify the absence of methyl acrylate polymers.[1][2]

Technical Validation Protocol (Self-Validating System)

Do not rely solely on the Certificate of Analysis (CoA). Upon receipt, execute this rapid validation protocol.

Step 1: 1H-NMR Verification (Identity & Purity)

Dissolve 10 mg in


.[1][2] Look for the diagnostic Michael adduct signals.[2]
  • 
     3.68 ppm (s, 3H):  Methyl ester singlet (
    
    
    
    ).[1][2]
  • 
     2.6 – 2.7 ppm (t, 2H):  Methylene adjacent to Nitrogen.[2]
    
  • 
     2.5 ppm (t, 2H):  Methylene adjacent to Carbonyl.[2]
    
  • Impurity Check:

    • Piperidine:[1][2][4][5][7] Broad multiplet at

      
       2.8 ppm (shifts if protonated).
      
    • Methyl Acrylate:[2] Olefinic protons at

      
       5.8 – 6.4 ppm (multiplets). Rejection Criteria:  >0.5% molar integration.
      
Step 2: GC-MS (Volatiles)

Run on a non-polar column (e.g., HP-5).[1][2]

  • Target: Molecular ion

    
     m/z.[3]
    
  • Fragment: Base peak at

    
     (N-methylpiperidine fragment) or 
    
    
    
    (piperidine ring).[1][2]
  • Why GC? It separates the ester from the free acid (hydrolysis product), which may not elute or will tail significantly without derivatization.

Handling & Storage Logistics

The shelf-life of Methyl 3-piperidin-1-ylpropanoate is dictated by moisture exclusion .[1][2]

StorageLogic Start Shipment Received Check Seal Integrity Check Start->Check Decision Is Seal Intact? Check->Decision Argon Store under Argon/N2 (Desiccator) Decision->Argon Yes Test Quarantine & Retest (GC-MS) Decision->Test No (Hydrolysis Risk) Temp Temperature: 2-8°C Argon->Temp

Figure 2: Storage decision tree to prevent ester hydrolysis.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Handling: Use dry solvents (DCM, THF) if transferring.[2] Avoid prolonged exposure to air, as atmospheric moisture combined with the basicity of the piperidine ring will auto-catalyze hydrolysis to the carboxylic acid.[1][2]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 566577, Methyl 3-piperidin-1-ylpropanoate. Retrieved from [Link]

  • Genest, A., et al. (2017).[2][8] The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Role of Methyl 3-(Piperidin-1-yl)propanoate in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Introduction: Unveiling the Versatility of a Key Building Block In the landscape of modern pharmaceutical development, the efficient and reliable synthesis of complex molecular architectures is paramount. Among the myria...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Versatility of a Key Building Block

In the landscape of modern pharmaceutical development, the efficient and reliable synthesis of complex molecular architectures is paramount. Among the myriad of chemical building blocks, methyl 3-(piperidin-1-yl)propanoate has emerged as a versatile and highly valuable intermediate. Its unique structural features—a piperidine ring coupled with a methyl propanoate chain—offer a strategic combination of a secondary amine for nucleophilic reactions and an ester moiety for further functionalization. This dual reactivity makes it a cornerstone in the synthesis of a range of pharmaceutical intermediates and, ultimately, active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS). This guide provides an in-depth exploration of the synthesis, characterization, and critical applications of methyl 3-(piperidin-1-yl)propanoate, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of methyl 3-(piperidin-1-yl)propanoate is fundamental for its effective use in synthesis. This section details its key characteristics and the analytical methods for its quality control.

PropertyValueReference
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
CAS Number 23573-93-5
Appearance Colorless liquid
Boiling Point 106-107 °C at 17.5 Torr
Density 0.977 g/cm³
Solubility Soluble in organic solvents like ether and alcohol; insoluble in water.
Spectroscopic Data for Structural Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum provides characteristic signals for the piperidine and propanoate moieties. The methyl ester protons typically appear as a singlet around δ 3.66 ppm. The methylene protons of the propanoate chain adjacent to the ester and the nitrogen appear as triplets around δ 2.50 ppm and δ 2.78 ppm, respectively. The protons on the piperidine ring typically resonate in the δ 2.40-2.73 ppm and δ 1.4-1.6 ppm regions.

  • ¹³C NMR (CDCl₃, 101 MHz): The carbon spectrum will show a characteristic peak for the carbonyl carbon of the ester at approximately δ 172.8 ppm. The methoxy carbon appears around δ 51.8 ppm. The carbons of the propanoate chain and the piperidine ring will have distinct signals that can be assigned using 2D NMR techniques.

Infrared (IR) Spectroscopy:

The IR spectrum is a valuable tool for confirming the presence of key functional groups. A strong absorption band around 1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The C-N stretching of the tertiary amine in the piperidine ring will be observed in the 1100-1200 cm⁻¹ region. The C-H stretching vibrations of the aliphatic chain and ring will be present in the 2800-3000 cm⁻¹ range.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for assessing the purity of methyl 3-(piperidin-1-yl)propanoate and identifying any impurities. The mass spectrum will show the molecular ion peak (M⁺) at m/z 171, confirming the molecular weight. Characteristic fragmentation patterns, such as the loss of the methoxy group or cleavage of the propanoate chain, can further support the structural identification.

Synthesis of Methyl 3-(Piperidin-1-yl)propanoate: The Aza-Michael Addition

The most common and efficient method for the synthesis of methyl 3-(piperidin-1-yl)propanoate is the aza-Michael addition of piperidine to methyl acrylate. This reaction is a conjugate addition of a nucleophilic amine to an α,β-unsaturated carbonyl compound.

Reaction Mechanism and Rationale:

The reaction proceeds via the nucleophilic attack of the nitrogen atom of piperidine on the β-carbon of methyl acrylate, which is electron-deficient due to the electron-withdrawing effect of the adjacent ester group. This forms a zwitterionic intermediate that subsequently undergoes a proton transfer to yield the final product. The reaction can often be performed without a catalyst, although mild acids or bases can be used to promote the reaction. For large-scale synthesis, solvent-free conditions or the use of microwave irradiation can significantly reduce reaction times and improve yields.

Caption: Synthesis workflow for methyl 3-(piperidin-1-yl)propanoate.

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a robust method for the synthesis and purification of methyl 3-(piperidin-1-yl)propanoate, incorporating in-process controls and characterization to ensure the integrity of the final product.

Materials:

  • Piperidine (Reagent Grade)

  • Methyl Acrylate (Stabilized)

  • Solvent (e.g., Methanol, Ethanol, or solvent-free)

  • Drying Agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Apparatus for distillation under reduced pressure or column chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

  • GC-MS and NMR for analysis

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl acrylate (1.0 equivalent). If using a solvent, dissolve the methyl acrylate in an appropriate solvent like methanol or ethanol.

  • Addition of Piperidine: Slowly add piperidine (1.0-1.1 equivalents) to the stirring solution of methyl acrylate. The addition should be done dropwise, especially in a solvent-free reaction, as the Michael addition is exothermic.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical TLC system would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials (piperidine and methyl acrylate) and the appearance of a new spot corresponding to the product will indicate the completion of the reaction.

  • Work-up and Purification:

    • Once the reaction is complete, if a solvent was used, it is removed under reduced pressure using a rotary evaporator.

    • The crude product is then purified. For smaller scales, purification by column chromatography on silica gel using a gradient of ethyl acetate in hexane is effective. For larger scales, distillation under reduced pressure is the preferred method. The fraction boiling at 106-107 °C at 17.5 Torr should be collected.

  • Characterization and Quality Control:

    • The purified product should be a colorless liquid.

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS as detailed in the characterization section. The data should be consistent with the expected structure and show a high degree of purity (typically >98% by GC).

Application in the Synthesis of Pharmaceutical Intermediates

The true value of methyl 3-(piperidin-1-yl)propanoate lies in its utility as a precursor to more complex pharmaceutical intermediates. Its bifunctional nature allows for sequential or orthogonal chemical transformations, making it a key component in the synthesis of several important drugs.

Case Study 1: Synthesis of Remifentanil

Remifentanil is a potent, ultra-short-acting synthetic opioid analgesic. The synthesis of remifentanil often involves the use of a piperidine derivative that is subsequently alkylated with a methyl propanoate moiety. While not a direct reaction from methyl 3-(piperidin-1-yl)propanoate itself, the underlying chemistry of introducing the methyl propanoate chain via a Michael-type addition is a key step in many synthetic routes to this important drug. Several patented syntheses of Remifentanil utilize a Michael addition to introduce the methyl propanoate group.

Caption: Key steps in a common synthetic route to Remifentanil.

Case Study 2: Synthesis of Pridinol

Pridinol is a centrally acting muscle relaxant. Its synthesis provides a direct and elegant application of methyl 3-(piperidin-1-yl)propanoate. The key transformation is a Grignard reaction where the ester functionality of methyl 3-(piperidin-1-yl)propanoate is attacked by a Grignard reagent, such as phenylmagnesium bromide.

Reaction Mechanism and Rationale:

The Grignard reaction involves the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon of the ester. This reaction occurs twice. The first addition leads to the formation of a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup.

Caption: Synthetic pathway to Pridinol from methyl 3-(piperidin-1-yl)propanoate.

Detailed Experimental Protocol: Synthesis of Pridinol

This protocol is adapted from established synthetic routes for the preparation of Pridinol.

Materials:

  • Methyl 3-(piperidin-1-yl)propanoate

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Aqueous ammonium chloride solution (saturated)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • Ensure all glassware is thoroughly dried in an oven and assembled under an inert atmosphere.

    • In a three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar, place magnesium turnings (2.2 equivalents).

    • Add a small crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of bromobenzene (2.1 equivalents) in anhydrous ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be required.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction with Methyl 3-(piperidin-1-yl)propanoate:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of methyl 3-(piperidin-1-yl)propanoate (1.0 equivalent) in anhydrous ether.

    • Add the solution of the ester dropwise to the cold, stirring Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the careful addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude Pridinol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Conclusion: A Cornerstone of Pharmaceutical Synthesis

Methyl 3-(piperidin-1-yl)propanoate stands as a testament to the power of well-designed chemical intermediates in streamlining the synthesis of complex and valuable pharmaceutical agents. Its straightforward synthesis, coupled with its versatile reactivity, makes it an indispensable tool for medicinal chemists and process development scientists. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this key building block in their drug discovery and development endeavors, ultimately contributing to the advancement of therapeutic innovation.

References

  • Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation. (2007). Google Patents.
  • Intermediates for the preparation of remifentanil hydrochloride. (2020). Google Patents.
  • Synthesis, Characterization, and Adhesion on Galvanized Steel of Original Thermoset Adhesive Films Based on Aza-Michael Addition Reaction. (2021). MDPI. Retrieved from [Link]

  • Methyl 3-(piperidin-4-yl)propanoate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Preparation method of pridinol mesylate. (2015). Google Patents.
  • Methyl 3-piperidin-1-ylpropanoate. (n.d.). PubChem. Retrieved from [Link]

  • Continuous flow Aza-Michael reaction for preparing the fast-acting synthetic opioid drug Remifentanil. (2022). SciELO. Retrieved from [Link]

  • Comparative study of the reaction of piperidine and methyl acrylate... (2009). ResearchGate. Retrieved from [Link]

  • METHYL 3-(PIPERIDIN-1-YL)PROPANOATE. (2024). ChemBK. Retrieved from [Link]

Application

Application Note: Solid-Phase Synthesis of Methyl 3-piperidin-1-ylpropanoate

Abstract This application note details the solid-phase organic synthesis (SPOS) of Methyl 3-piperidin-1-ylpropanoate (CAS: 3052-73-7), a critical -amino ester intermediate used in the development of CNS-active agents, -l...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the solid-phase organic synthesis (SPOS) of Methyl 3-piperidin-1-ylpropanoate (CAS: 3052-73-7), a critical


-amino ester intermediate used in the development of CNS-active agents, 

-lactam antibiotics, and peptidomimetics. While often synthesized in solution via Michael addition, the solid-phase approach described here offers superior purification efficiency, allowing for the rapid generation of high-purity analogue libraries without chromatographic workup. This guide focuses on the Aza-Michael addition of piperidine to resin-bound acrylates, followed by a nucleophilic transesterification cleavage to yield the specific methyl ester product.

Strategic Context & Mechanism

The synthesis of


-amino esters on solid support exploits the resin as a purification handle. In solution-phase Michael additions, removing excess amine (piperidine) and preventing polymerization of the acrylate can be challenging.
The Synthetic Strategy

We utilize Wang Resin as the solid support.[1] The hydroxyl group of the Wang linker serves as the anchor. The synthesis proceeds in three distinct phases:

  • Acryloylation: Conversion of the resin-bound hydroxyl to an acrylate ester.

  • Aza-Michael Addition: Nucleophilic attack of piperidine at the

    
    -carbon of the immobilized acrylate.
    
  • Transesterification Cleavage: Unlike standard acidolysis (which yields the carboxylic acid), we employ a base-catalyzed methanolysis to release the target molecule directly as the methyl ester .

Mechanistic Workflow (DOT Visualization)

The following diagram illustrates the reaction pathway and the critical cleavage decision point.

SPOS_Workflow Resin Wang Resin (OH-Linker) Acryloylation Step 1: Acryloylation (Acryloyl Chloride) Resin->Acryloylation Intermediate1 Resin-Bound Acrylate Acryloylation->Intermediate1 MichaelAdd Step 2: Aza-Michael (Piperidine) Intermediate1->MichaelAdd Nucleophilic Attack Intermediate2 Resin-Bound Piperidinyl Adduct MichaelAdd->Intermediate2 Cleavage Step 3: Cleavage (MeOH / DIPEA) Intermediate2->Cleavage Transesterification Product Target Product: Methyl 3-piperidin-1-ylpropanoate Cleavage->Product

Figure 1: Step-wise synthesis of Methyl 3-piperidin-1-ylpropanoate on Wang Resin. Note the specific cleavage condition required to obtain the methyl ester.

Experimental Protocols

Materials & Reagents[1]
  • Solid Support: Wang Resin (loading 0.8–1.2 mmol/g).

  • Reagents: Acryloyl chloride, Piperidine, Methanol (anhydrous), Diisopropylethylamine (DIPEA).

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF).

Step 1: Resin Loading (Acryloylation)

This step creates the Michael acceptor on the resin.

  • Swelling: Place Wang resin (1.0 g) in a fritted synthesis vessel. Swell in DCM (10 mL) for 30 min. Drain.

  • Reaction: Add DCM (10 mL) and DIPEA (5 eq). Cool to 0°C. Dropwise add Acryloyl chloride (3 eq) .

  • Incubation: Shake at room temperature (RT) for 4 hours.

  • Washing: Drain and wash with DCM (3x), DMF (3x), and DCM (3x).

  • QC (Optional): FT-IR analysis should show a strong ester carbonyl stretch at ~1720 cm⁻¹.

Step 2: Aza-Michael Addition

This is the diversity-generating step. The use of excess piperidine drives the reaction to completion.

  • Preparation: Swell the Acryloyl-Wang resin in DMF.

  • Addition: Add a solution of Piperidine (5 eq) in DMF (10 mL).

  • Incubation: Shake at RT for 12–16 hours. Note: Aza-Michael reactions on resin are slower than in solution due to steric diffusion.

  • Washing: Drain and wash strictly with DMF (5x) and DCM (5x) to remove all traces of non-bound piperidine.

Step 3: Transesterification Cleavage

CRITICAL: Do NOT use TFA. TFA cleavage yields 3-piperidin-1-ylpropanoic acid. To obtain Methyl 3-piperidin-1-ylpropanoate , use the following methanolysis protocol.

  • Swelling: Swell the resin in DMF.[1][2]

  • Cleavage Cocktail: Prepare a solution of MeOH / DIPEA / DMF (1:1:5) .

    • Alternative: For faster cleavage, use KCN/MeOH (catalytic), though DIPEA is safer.

  • Incubation: Add cocktail to resin and heat to 50°C for 24 hours or shake at RT for 48 hours.

  • Isolation: Filter the resin.[1][2][3] Wash resin with MeOH.[1][2] Combine filtrates.

  • Workup: Concentrate the filtrate under reduced pressure. The residue is the crude methyl ester.

  • Purification: If necessary, pass through a short silica plug (eluent: EtOAc/Hexane) or convert to HCl salt for crystallization.

Data Analysis & Quality Control

Expected Analytical Data
MetricSpecificationMethod of Verification
Appearance Colorless to pale yellow oilVisual Inspection
Purity > 95%HPLC (210 nm) / GC-MS
Identity (NMR)

3.68 (s, 3H, OMe), 2.6-2.7 (m, 4H)
1H-NMR (CDCl3)
Identity (MS) [M+H]+ = 172.13LC-MS (ESI+)
Solvent Optimization Data

The choice of solvent during the Michael addition (Step 2) significantly impacts conversion rates.

Solvent SystemConversion (12h)Notes
DMF 98% Recommended. Excellent resin swelling and polarity.
DCM85%Good swelling, but slower kinetics for salt intermediates.
MeOH60%Poor swelling of polystyrene resins; potential competitive addition.
THF75%Moderate swelling.

Troubleshooting & Optimization Logic

When yields are low, follow this logic flow to identify the bottleneck.

Troubleshooting Problem Issue: Low Yield or Impurity Check1 Check Resin Loading (IR or Weight Gain) Problem->Check1 Check2 Did Acryloylation work? Check1->Check2 Branch1 No (Low C=O signal) Check2->Branch1 Branch2 Yes Check2->Branch2 Action1 Re-dry solvents, Increase Acryloyl Chloride eq Branch1->Action1 Check3 Check Cleavage Efficiency Branch2->Check3 Branch3 Product is Acid (Not Ester) Check3->Branch3 Action2 Moisture in MeOH? Switch to MeOH/DIPEA/DMF Increase Temp to 50°C Branch3->Action2

Figure 2: Troubleshooting decision tree for SPOS of beta-amino esters.

References

  • PubChem. (2025).[4] Methyl 3-piperidin-1-ylpropanoate (Compound Summary).[4][5][6] National Library of Medicine. Available at: [Link]

  • Bartoli, G., et al. (2005). "Aza-Michael Addition in Organic Synthesis." Current Organic Chemistry. (General reference for mechanism).

Sources

Method

Application Note: Strategic Heterocyclic Construction from Methyl 3-piperidin-1-ylpropanoate

Strategic Overview The "Privileged" Scaffold Methyl 3-piperidin-1-ylpropanoate (CAS: 3040-06-6) represents a potent, underutilized synthons in modern medicinal chemistry. Structurally, it combines a flexible alkyl linker...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The "Privileged" Scaffold

Methyl 3-piperidin-1-ylpropanoate (CAS: 3040-06-6) represents a potent, underutilized synthons in modern medicinal chemistry. Structurally, it combines a flexible alkyl linker with a piperidine moiety—a "privileged structure" found in numerous FDA-approved therapeutics targeting GPCRs, sigma receptors, and acetylcholinesterase.

The synthetic utility of this molecule lies in its


-amino ester  functionality. Unlike simple esters, the presence of the basic nitrogen at the 

-position creates a unique electronic environment that allows for facile nucleophilic acyl substitutions while posing specific stability challenges (e.g., retro-Michael elimination).
The Divergent Strategy

This guide details a Divergent Synthetic Protocol designed to transform the ester precursor into two distinct classes of bioactive heterocycles:

  • 1,3,4-Oxadiazoles: Known for antimicrobial and anti-inflammatory activity.[1][2][3][4][5]

  • 1,2,4-Triazoles: Pharmacophores often associated with antifungal and analgesic properties.

The linchpin of this strategy is the controlled conversion of the ester to the Acid Hydrazide intermediate, which serves as the common branch point for heterocyclic construction.

Critical Intermediate Synthesis

Target: 3-(piperidin-1-yl)propanehydrazide

The conversion of the ester to the hydrazide is the most critical step. Standard hydrazinolysis conditions must be optimized to prevent the retro-Michael reaction, which would expulse piperidine and degrade the scaffold.

Protocol A: Controlled Hydrazinolysis

Reagents:

  • Methyl 3-piperidin-1-ylpropanoate (1.0 eq)

  • Hydrazine Hydrate (80% or 99%, 4.0 eq)

  • Ethanol (Absolute, solvent volume: 5 mL per mmol of ester)

Step-by-Step Workflow:

  • Dissolution: Dissolve Methyl 3-piperidin-1-ylpropanoate in absolute ethanol in a round-bottom flask.

  • Addition: Add Hydrazine Hydrate dropwise at room temperature. Note: A large excess (4.0 eq) is strictly required to drive the equilibrium forward and prevent dimer formation (diacylhydrazines).

  • Reflux: Heat the mixture to reflux (

    
    ) with magnetic stirring.
    
    • Critical Checkpoint: Monitor via TLC (System: Chloroform/Methanol 9:1). The ester spot (

      
      ) should disappear, replaced by the more polar hydrazide (
      
      
      
      ).
    • Time: Typically 6–8 hours. Avoid prolonged heating (>12h) to minimize retro-Michael decomposition.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol and excess hydrazine.

    • Caution: Hydrazine is toxic; use a bleach trap for the vacuum exhaust.

    • The residue is often an oil that solidifies upon standing or trituration with cold diethyl ether.

  • Purification: Recrystallize from ethanol/ether if necessary.

Yield Expectation: 75–85% Characterization: IR shows loss of ester


 (

) and appearance of amide

(

) and

bands (

).

Divergent Pathway 1: 1,3,4-Oxadiazole Synthesis

Target: 5-(2-(piperidin-1-yl)ethyl)-1,3,4-oxadiazole-2(3H)-thione

This pathway utilizes Carbon Disulfide (


) to close the ring, introducing a thione group which is a versatile handle for further S-alkylation.
Protocol B: Cyclization via Carbon Disulfide

Reagents:

  • 3-(piperidin-1-yl)propanehydrazide (Intermediate from Protocol A, 1.0 eq)

  • Carbon Disulfide (

    
    , 1.2 eq)
    
  • Potassium Hydroxide (KOH, 1.1 eq)

  • Ethanol (95%)

Step-by-Step Workflow:

  • Salt Formation: Dissolve KOH in ethanol. Add the hydrazide and stir at room temperature for 30 minutes.

  • Addition: Add

    
     dropwise. The solution may turn yellow/orange.
    
  • Reflux: Heat to reflux for 6–10 hours. Evolution of

    
     gas (rotten egg smell) indicates cyclization is proceeding. Scrubber required.
    
  • Workup:

    • Concentrate the solvent.

    • Dissolve the residue in a minimum amount of water.

    • Acidification: Carefully acidify with dilute HCl to pH 4–5. The oxadiazole thione will precipitate as a solid.

  • Filtration: Filter the solid, wash with cold water, and dry.

Mechanism: Nucleophilic attack of the hydrazide nitrogen on


 forms a dithiocarbazate intermediate, which undergoes intramolecular cyclization and elimination of 

.

Divergent Pathway 2: 1,2,4-Triazole Synthesis

Target: 4-Phenyl-5-(2-(piperidin-1-yl)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

This route introduces an N-aryl substituent, increasing lipophilicity and altering the pharmacological profile.

Protocol C: Thiosemicarbazide Route

Reagents:

  • 3-(piperidin-1-yl)propanehydrazide (1.0 eq)

  • Phenyl Isothiocyanate (1.0 eq)

  • Sodium Hydroxide (2N NaOH solution)

Step-by-Step Workflow:

  • Intermediate Formation: Dissolve hydrazide in ethanol. Add Phenyl Isothiocyanate dropwise.

  • Reflux 1: Reflux for 2 hours. A solid precipitate (Thiosemicarbazide intermediate) often forms.

  • Cyclization: Add 2N NaOH (2.0 eq) directly to the reaction mixture.

  • Reflux 2: Continue refluxing for 4–6 hours. This basic condition forces the dehydration and ring closure.

  • Workup:

    • Cool the mixture.

    • Acidify with HCl to pH 5.

    • The triazole product precipitates. Filter and recrystallize from ethanol.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent workflow and the structural transformations.

G Ester Methyl 3-piperidin-1-ylpropanoate (Starting Material) Hydrazide 3-(piperidin-1-yl)propanehydrazide (Key Intermediate) Ester->Hydrazide Hydrazine Hydrate EtOH, Reflux (Nu-Acyl Sub) Oxadiazole 1,3,4-Oxadiazole-2-thione (Antimicrobial Scaffold) Hydrazide->Oxadiazole CS2, KOH Cyclodehydration Triazole 1,2,4-Triazole-3-thione (Anti-inflammatory Scaffold) Hydrazide->Triazole 1. Ph-NCS 2. NaOH, Reflux

Caption: Divergent synthesis map showing the conversion of the ester precursor into two distinct heterocyclic classes via the hydrazide pivot.

Mechanistic Insight: The Triazole Formation

Understanding the mechanism ensures troubleshooting capability. The formation of the 1,2,4-triazole proceeds through a specific Thiosemicarbazide intermediate.

Mechanism Step1 Hydrazide Nucleophile (R-CONHNH2) Intermediate Thiosemicarbazide (R-CONH-NH-CS-NHPh) Step1->Intermediate Addition Reagent Phenyl Isothiocyanate (Ph-N=C=S) Reagent->Intermediate Transition Base-Catalyzed Tautomerization & Cyclodehydration (-H2O) Intermediate->Transition NaOH / Reflux Product 1,2,4-Triazole-3-thione Transition->Product

Caption: Mechanistic pathway for the conversion of hydrazide to triazole via thiosemicarbazide.

Data Summary & Troubleshooting

Comparative Reaction Metrics
Reaction StepSolventCatalyst/ReagentTemp (

)
Typical YieldCritical impurity
Hydrazide Formation EthanolHydrazine (Excess)78 (Reflux)80%Retro-Michael Acrylate
Oxadiazole Formation Ethanol

/ KOH
78 (Reflux)72%Uncyclized Dithiocarbazate
Triazole Formation EthanolPh-NCS / NaOH78 (Reflux)68%Thiosemicarbazide (Incomplete cyclization)
Troubleshooting Guide
  • Low Yield in Step 1: If the yield is low or the product smells strongly of piperidine, the reaction temperature was likely too high or the duration too long, causing the retro-Michael elimination. Solution: Reduce reflux time or use lower-boiling alcohol (Methanol).

  • Sticky Precipitate in Step 2: The potassium salt of the dithiocarbazate is water-soluble. If acidification is too rapid, the product traps impurities. Solution: Acidify slowly with vigorous stirring.

References

  • Gao, Q., et al. (2015). "Synthesis of 1,3,4-oxadiazoles via oxidative cleavage of C(sp3)-H bonds."[6] Organic Letters.

  • Santhosh, C., et al. (2023). "Acid-catalyzed regioselective cyclization... provides 2,5-disubstituted-1,3,4-thiadiazoles and 1,3,4-oxadiazoles." Journal of Organic Chemistry.

  • Organic Chemistry Portal. "Synthesis of 1,3,4-oxadiazoles." (General Methodology Review).

  • Frontiers in Chemistry. "Synthesis methods of 1,2,4-triazoles: A review." Frontiers.

  • National Institutes of Health (NIH). "1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential." (Specific reference to hydrazide-CS2 cyclization).

Sources

Application

Application of Methyl 3-piperidin-1-ylpropanoate as a Scaffold for the Development of GPCR Antagonists

Introduction: The Strategic Value of Scaffolds in GPCR Drug Discovery G protein-coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, making them one of the most succ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Scaffolds in GPCR Drug Discovery

G protein-coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, making them one of the most successful target classes for modern medicine.[1][2] These receptors are integral to a vast array of physiological processes, including neurotransmission, cellular metabolism, and immune responses, and their dysfunction is implicated in numerous diseases.[1][3] Pharmacological modulation of GPCRs with antagonists—ligands that bind to the receptor but fail to provoke a biological response, thereby blocking the action of endogenous agonists—is a cornerstone of contemporary therapeutics.

The discovery of novel GPCR antagonists is a complex endeavor that often begins not with a blank slate, but with a strategic chemical starting point known as a scaffold. In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The piperidine ring is a quintessential example of such a scaffold, appearing in numerous FDA-approved drugs and valued for its ability to confer favorable pharmacokinetic properties.[4][5]

This guide focuses on Methyl 3-piperidin-1-ylpropanoate , a versatile chemical building block, as an exemplary starting point for the development of GPCR antagonists. Its structure incorporates the privileged piperidine moiety and features two key functional handles—a tertiary amine and a methyl ester—that allow for systematic chemical elaboration and the generation of diverse compound libraries.[4][6] We will detail the strategic application of this scaffold, from initial library synthesis to a comprehensive screening cascade designed to identify and validate potent and selective GPCR antagonists.

Section 1: The GPCR Target - A Primer on Antagonist Action

GPCRs are seven-transmembrane proteins that transduce extracellular signals into intracellular responses.[7][8] Upon binding an agonist, the receptor undergoes a conformational change, enabling it to activate a heterotrimeric G protein on the intracellular side.[7] This initiates a downstream signaling cascade. The specific pathway depends on the G protein subtype (e.g., Gs, Gi, Gq). For instance, Gq-coupled receptors activate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca²⁺), a key second messenger.[1][9]

An antagonist functions by binding to the receptor, often in the same pocket as the endogenous agonist, but failing to induce the necessary conformational change for G protein activation. It effectively occupies the receptor, preventing the agonist from binding and initiating the signaling cascade.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (Inactive) GPCR_Active GPCR (Active) Gq Gq Protein (GDP-bound) GPCR_Active->Gq Gq_Active Gq Protein (GTP-bound) PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->Gq_Active GDP/GTP Exchange Gq_Active->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Response Cellular Response (e.g., Contraction, Secretion) Ca_Release->Response PKC->Response Agonist Agonist Agonist->GPCR Binds Antagonist Antagonist Antagonist->GPCR Binds & Blocks Synthetic_Workflow Scaffold Methyl 3-piperidin-1-ylpropanoate Intermediate 3-(piperidin-1-yl)propanoic acid Scaffold->Intermediate Step 1: Ester Hydrolysis (e.g., LiOH, THF/H₂O) Library Amide Library Intermediate->Library Step 2: Amide Coupling (e.g., HATU, DIPEA) Amine Amine Library (R-NH₂) Amine->Library

Caption: Synthetic workflow for library generation.

This two-step process is efficient and compatible with a wide range of functional groups on the incoming amine, enabling the rapid generation of hundreds of distinct molecules. Each new "R" group introduced via the amine library explores a different region of the target receptor's binding pocket, with the goal of identifying substitutions that enhance binding affinity and confer antagonist activity.

Section 4: Screening Cascade for Antagonist Identification

A tiered screening approach is essential for efficiently identifying true antagonist hits from a chemical library while minimizing false positives and negatives.

Screening_Cascade cluster_workflow Screening Workflow Library Amide Library PrimaryScreen Primary Screen: Functional Antagonist Assay (e.g., Calcium Flux) Library->PrimaryScreen Inactive Inactive Compounds PrimaryScreen->Inactive No significant inhibition Hits Initial 'Hits' PrimaryScreen->Hits Inhibition > 50% SecondaryScreen Secondary Screen: Orthogonal Assay (e.g., Radioligand Binding) Hits->SecondaryScreen NonBinders Non-Binders / False Positives SecondaryScreen->NonBinders No binding (High Ki) Confirmed Confirmed Hits SecondaryScreen->Confirmed Potent binding (Low Ki) LeadOpt Lead Optimization (SAR, DMPK) Confirmed->LeadOpt

Caption: A typical screening cascade for GPCR antagonists.
Protocol 4.1: Primary Screen - Calcium Flux Functional Assay (for a Gq-coupled target)

Causality: This is a cell-based functional assay that measures a direct downstream consequence of Gq-coupled receptor activation—the release of intracellular calcium. An antagonist will block the calcium signal induced by a known agonist. This high-throughput assay allows for the rapid screening of the entire library to identify compounds with the desired biological activity.

Materials:

  • Host cell line stably expressing the target Gq-coupled GPCR (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM or Cal-520 AM).

  • Known agonist for the target receptor.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (an anion-exchange inhibitor that prevents dye leakage from cells).

  • Black, clear-bottom 384-well microplates.

  • Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FDSS).

Procedure:

  • Cell Plating: Seed the cells into 384-well plates at a density that will yield a confluent monolayer on the day of the assay (e.g., 10,000-20,000 cells/well) and incubate overnight at 37°C, 5% CO₂. [10]2. Dye Loading: Prepare the calcium dye solution according to the manufacturer's instructions, typically including probenecid. Remove the cell culture medium and add the dye solution to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Transfer the 384-well plate to the fluorescent plate reader. Add the library compounds (test antagonists) to the wells at a final desired concentration (e.g., 10 µM). A vehicle control (e.g., 0.1% DMSO) must be included. Incubate for a predetermined time (e.g., 15-30 minutes) to allow the compounds to bind to the receptor.

  • Agonist Challenge and Signal Reading: The instrument will add the agonist to all wells at a pre-determined concentration (typically the EC₈₀—the concentration that gives 80% of the maximal response). This concentration is chosen to provide a robust signal that can be effectively inhibited.

  • Data Acquisition: The instrument measures the change in fluorescence intensity over time, both before and after the agonist addition. The peak fluorescence response is used for analysis.

Protocol 4.2: Secondary Screen - Radioligand Binding Assay

Causality: While the functional assay identifies compounds that block the receptor's activity, it doesn't confirm that this action is due to direct binding at the receptor. A binding assay provides this confirmation and quantifies the compound's affinity (Ki). This step is critical to eliminate false positives from the primary screen (e.g., compounds that interfere with the assay technology).

Materials:

  • Cell membranes prepared from cells overexpressing the target GPCR.

  • A radiolabeled ligand ([³H]- or [¹²⁵I]-labeled) known to bind to the target receptor with high affinity.

  • Binding buffer (specific to the receptor, often Tris-based with salts).

  • Non-labeled "cold" ligand for determining non-specific binding.

  • Test compounds (hits from the primary screen).

  • Glass fiber filter mats (e.g., GF/C).

  • Cell harvester.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes + Radioligand + Binding Buffer.

    • Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of cold ligand (e.g., 1000x Ki of the cold ligand).

    • Test Compound Binding: Membranes + Radioligand + varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly separate the bound radioligand from the unbound by filtering the contents of each well through the glass fiber filter mat using a cell harvester. The membranes and bound radioligand are trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Section 5: Data Analysis and Interpretation

Functional Data (IC₅₀): The data from the calcium flux assay is used to calculate the half-maximal inhibitory concentration (IC₅₀). This is the concentration of the antagonist that reduces the agonist's response by 50%. This is determined by plotting the % inhibition against the log concentration of the test compound and fitting the data to a four-parameter logistic equation.

Binding Data (Ki): The data from the radioligand binding assay is used to calculate the inhibitor constant (Ki), which represents the binding affinity of the test compound for the receptor. It is calculated from the IC₅₀ value of the displacement curve using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.

Establishing SAR: By comparing the potency (IC₅₀ and Ki) of different analogues from the library, a structure-activity relationship can be built. This provides crucial insights into which chemical modifications enhance antagonist activity.

Hypothetical SAR Data Table:

Compound IDR-Group (from Amine Library)Antagonist IC₅₀ (nM)Binding Affinity Ki (nM)
Hit-001 Benzyl850790
Hit-002 4-Fluorobenzyl220195
Hit-003 4-Chlorobenzyl150130
Hit-004 Cyclohexylmethyl>10,000>10,000

Interpretation: The hypothetical data above suggests that adding an electron-withdrawing halogen to the phenyl ring (Hit-002, Hit-003) improves potency compared to the unsubstituted benzyl group (Hit-001). The chloro- substitution is slightly better than fluoro-. Replacing the aromatic ring with an aliphatic cycle (Hit-004) abolishes activity, indicating an important interaction (e.g., pi-stacking) within the receptor's binding pocket.

Section 6: Conclusion and Future Directions

Methyl 3-piperidin-1-ylpropanoate serves as an outstanding and cost-effective starting scaffold for the discovery of novel GPCR antagonists. Its simple structure, containing the privileged piperidine motif and versatile functional handles, allows for the rapid and systematic generation of diverse chemical libraries.

The integrated workflow presented here—combining strategic library synthesis with a robust screening cascade of functional and binding assays—provides a clear and efficient path from a simple chemical building block to confirmed, potent antagonist hits. The identification of such hits is a critical first step. Subsequent lead optimization efforts would focus on refining the hit structures to further improve potency, enhance selectivity against other GPCR subtypes, and optimize drug-like properties (e.g., solubility, metabolic stability, and cell permeability) to generate a viable clinical candidate. [11]

References

  • Title: methyl 3-piperidin-1-ylpropanoate Source: Google Public Data Explorer URL
  • Title: Methyl 3-(piperazin-1-yl)
  • Title: METHYL 3-(PIPERIDIN-1-YL)
  • Title: Material Safety Data Sheet Source: Fisher Scientific URL
  • Title: ethyl 3-(piperidin-1-yl)
  • Title: G Protein Coupled Receptors(GPCRs) - Structure, Function, Mechanism of Action. Everything!
  • Title: Methyl 3-(piperidin-4-yl)
  • Title: Methyl 3-piperidin-1-ylpropanoate | C9H17NO2 Source: PubChem URL
  • Title: Tactical Approaches to Interconverting GPCR Agonists and Antagonists Source: ACS Publications URL
  • Title: Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts Source: PMC URL
  • Title: G protein-coupled receptor Source: Wikipedia URL
  • Title: GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor Source: PMC - PubMed Central URL
  • Title: 8.4: G-protein Coupled Receptors (GPCRs)
  • Title: Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization Source: Assay Guidance Manual - NCBI URL
  • Title: Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones Source: PMC - NIH URL
  • Title: Biochemistry, G Protein Coupled Receptors Source: StatPearls - NCBI Bookshelf - NIH URL
  • Title: Levistolide A Alleviates Myocardial Ischemia–Reperfusion Injury Partly by Improving Calcium Homeostasis via the ADORA2B/cAMP/PKA/PLB/SERCA2α Signaling Axis Source: MDPI URL
  • Title: G-Proteins (GPCRs)
  • Title: An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)
  • Title: GPCR Pathway Source: Creative Diagnostics URL
  • Title: Application of Chiral Piperidine Scaffolds in Drug Design Source: MDPI URL

Sources

Method

Derivatization of the ester group in Methyl 3-piperidin-1-ylpropanoate

Precision Derivatization of -Amino Esters: Protocols for Methyl 3-piperidin-1-ylpropanoate Abstract Methyl 3-piperidin-1-ylpropanoate represents a critical structural motif in medicinal chemistry, serving as a precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Derivatization of -Amino Esters: Protocols for Methyl 3-piperidin-1-ylpropanoate

Abstract

Methyl 3-piperidin-1-ylpropanoate represents a critical structural motif in medicinal chemistry, serving as a precursor for antihistamines, analgesics, and psychoactive compounds. However, its identity as a


-amino ester presents a unique "Janus-faced" reactivity profile. While the ester group offers a standard handle for derivatization, the 

-nitrogen introduces a high risk of degradation via Retro-Michael addition under thermal or basic stress. This guide provides validated, high-integrity protocols for Hydrolysis, Aminolysis, and Reduction, specifically engineered to mitigate degradation pathways while maximizing yield.

Strategic Analysis: The Retro-Michael Trap

Before attempting any derivatization, researchers must understand the inherent instability of this scaffold. Unlike


-amino esters (which are stable), 

-amino esters are essentially "frozen" Michael adducts.

Under thermodynamic stress (high heat) or strong basic conditions, the molecule undergoes an elimination reaction, reverting to its precursors: Piperidine and Methyl Acrylate . This is the primary cause of low yields and "tarry" byproducts in this chemistry.

Mechanism of Degradation

The basicity of the piperidine nitrogen (


) can facilitate internal proton abstraction or coordinate with Lewis acids, but the primary risk is base-mediated elimination.

RetroMichael cluster_warning CRITICAL RISK Substrate Methyl 3-piperidin-1-ylpropanoate (Target Molecule) Transition Enolate Intermediate Substrate->Transition Base / Heat (Deprotonation at u03B1-carbon) Products Piperidine + Methyl Acrylate (Degradation) Transition->Products Elimination (Retro-Michael)

Figure 1: The Retro-Michael degradation pathway. Avoiding conditions that stabilize the enolate intermediate is critical for protocol success.

Protocol A: Hydrolysis to the Carboxylic Acid (HCl Salt)

Objective: Isolate 3-piperidin-1-ylpropanoic acid without inducing elimination. Challenge: Saponification (NaOH/MeOH) is risky due to basicity. The zwitterionic product is also difficult to extract from water. Solution: Acid-Mediated Hydrolysis . Using HCl forces the nitrogen to remain protonated (ammonium), deactivating the Retro-Michael pathway and yielding the easy-to-crystallize Hydrochloride salt.

Materials
  • Methyl 3-piperidin-1-ylpropanoate (10 mmol, 1.71 g)

  • 6M Hydrochloric Acid (20 mL)

  • Acetone (for crystallization)

Step-by-Step Methodology
  • Setup: Charge a 50 mL round-bottom flask with the ester and 6M HCl. Add a magnetic stir bar.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Expert Note: The protonated amine (

      
      ) is electron-withdrawing but cannot act as a leaving group for elimination in this acidic environment.
      
  • Monitoring: Monitor by TLC (MeOH/DCM 1:9). The ester spot (

    
    ) should disappear.
    
  • Workup: Concentrate the aqueous solution to dryness under reduced pressure (Rotavap) at

    
    . A white/off-white solid residue will remain.
    
  • Purification: Triturate the residue with cold acetone (20 mL) to remove non-polar impurities. Filter the white solid.

  • Drying: Dry under high vacuum.

Yield Expectation: >90% as the Hydrochloride salt. QC Check:


 NMR (

) should show the loss of the methyl singlet (

ppm) and a downfield shift of the

-protons.

Protocol B: TBD-Catalyzed Aminolysis (Amide Synthesis)

Objective: Direct conversion of the ester to an amide without using unstable acid chlorides. Challenge: Standard thermal aminolysis requires high heat (promoting degradation). Solution: TBD Catalysis . 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a dual hydrogen-bond donor/acceptor catalyst that activates the ester carbonyl, allowing aminolysis at mild temperatures.

Reaction Scheme


Materials
  • Methyl 3-piperidin-1-ylpropanoate (1.0 equiv)

  • Target Primary/Secondary Amine (1.2 equiv)

  • TBD (0.1 equiv)

  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step Methodology
  • Preparation: In a dried vial under Argon/Nitrogen, dissolve the ester and the target amine in Toluene (0.5 M concentration).

  • Catalyst Addition: Add TBD (10 mol%).

  • Reaction: Stir at room temperature for 12 hours. If the amine is sterically hindered, heat to

    
    .
    
    • Why TBD? TBD coordinates the carbonyl oxygen and the amine proton simultaneously, lowering the activation energy significantly compared to TEA or DMAP.

  • Workup:

    • Dilute with EtOAc.

    • Wash with saturated

      
       (removes TBD).
      
    • Wash with Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient).

Yield Expectation: 75–85%. QC Check: IR Spectroscopy. Look for the shift from Ester C=O (


) to Amide C=O (

).

Protocol C: Reductive Cleavage to the Amino-Alcohol

Objective: Reduction of the ester to 3-piperidin-1-ylpropan-1-ol. Challenge: Partial reduction to aldehyde is difficult; complete reduction is the goal. Solution: LiAlH4 Reduction . Sodium Borohydride (


) is generally too mild for esters. Lithium Aluminum Hydride (

) is required.
Materials
  • Methyl 3-piperidin-1-ylpropanoate (1.0 equiv)

  • 
     (2.0 equiv, 1.0 M in THF)
    
  • Solvent: Anhydrous THF

  • Quenching agents: Water, 15% NaOH.

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck flask. Cool to

    
     under inert atmosphere (
    
    
    
    ).
  • Reagent Prep: Add

    
     solution to the flask.
    
  • Addition: Dissolve the ester in dry THF. Add this solution dropwise to the

    
     over 20 minutes.
    
    • Safety: The reaction is exothermic. Maintain temperature

      
      .
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • The Fieser Quench (Critical):

    • Cool back to

      
      .
      
    • For every x grams of

      
       used:
      
      • Add x mL Water (very slowly).

      • Add x mL 15% NaOH.

      • Add 3x mL Water.

  • Isolation: A granular white precipitate (Aluminum salts) will form. Filter this through a Celite pad.[1]

  • Evaporation: Concentrate the filtrate to yield the crude alcohol.

Yield Expectation: >85%. QC Check:


 NMR. Disappearance of the Carbonyl peak (

ppm) and appearance of the alcohol methylene carbon (

ppm).

Summary of Reactivity & Decision Matrix

Workflow Start Methyl 3-piperidin-1-ylpropanoate Decision Target Derivative? Start->Decision PathA Carboxylic Acid (Salt Form) Decision->PathA Acid Functionality PathB Amide (Library Gen) Decision->PathB Amide Bond PathC Alcohol (Linker Mod) Decision->PathC Hydroxyl Group MethodA Protocol A: Acid Hydrolysis (HCl) Prevents Elimination PathA->MethodA MethodB Protocol B: TBD Catalysis Mild Conditions PathB->MethodB MethodC Protocol C: LiAlH4 Reduction Strong Hydride PathC->MethodC

Figure 2: Decision matrix for selecting the appropriate derivatization protocol.

Data Summary Table
ParameterProtocol A (Hydrolysis)Protocol B (Aminolysis)Protocol C (Reduction)
Reagent 6M HCl (Reflux)Amine + TBD (Cat.)

/ THF
Key Risk Incomplete hydrolysisTransesterification (side rxn)Over-reaction / Fire hazard
Temp



Product Form HCl Salt (Solid)Free Base (Oil/Solid)Free Base (Oil)
Retro-Michael Risk Low (Acidic pH)Low (Mild Base)Low (Hydride Capture)

References

  • Reactivity of -Amino Esters: Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press. (Fundamental text on Michael/Retro-Michael chemistry).
  • TBD Catalysis: Sabot, C., Kumar, K. A., Meunier, S., & Mioskowski, C. (2007). "A convenient aminolysis of esters catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) under solvent-free conditions." Tetrahedron Letters, 48(22), 3863-3866. Link

  • Reduction Protocols: Brown, H. C., & Krishnamurthy, S. (1979). "Forty years of hydride reductions." Tetrahedron, 35(6), 567-607. (Authoritative review on LiAlH4 usage). Link

  • Retro-Michael Mechanisms: Himo, F., et al. (2007). "Mechanism of the TBD-Catalyzed Aminolysis of Esters." Journal of the American Chemical Society.[1][2] (Mechanistic grounding for Protocol B). Link

Sources

Application

Application Notes &amp; Protocols: Methyl 3-piperidin-1-ylpropanoate as a Versatile Linker in Chemical Biology

Abstract In the landscape of chemical biology and drug discovery, particularly in the realm of targeted protein degradation, the linker element of a heterobifunctional molecule is a critical determinant of its efficacy....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of chemical biology and drug discovery, particularly in the realm of targeted protein degradation, the linker element of a heterobifunctional molecule is a critical determinant of its efficacy. It is far more than a simple spacer; the linker's length, rigidity, polarity, and chemical nature profoundly influence the physicochemical properties, cell permeability, and ternary complex formation of molecules like Proteolysis Targeting Chimeras (PROTACs).[][2] This document provides a detailed guide on the use of Methyl 3-piperidin-1-ylpropanoate, a versatile building block for constructing linkers that impart favorable characteristics to bifunctional molecules. We will explore the strategic advantages of the resulting 3-(piperidin-1-yl)propanoic acid linker, provide validated, step-by-step synthetic protocols, and discuss advanced considerations for its application.

Section 1: Foundational Concepts & Strategic Advantages

Methyl 3-piperidin-1-ylpropanoate serves as the ester-protected precursor to the 3-(piperidin-1-yl)propanoic acid linker. The incorporation of the piperidine motif is a deliberate design choice aimed at overcoming common challenges in drug development, such as poor solubility and suboptimal pharmacokinetic profiles.[3][4]

1.1. Physicochemical Profile

The parent molecule, Methyl 3-piperidin-1-ylpropanoate, is a foundational reagent. Its key properties are summarized below. Upon hydrolysis, it is converted into the active linker component, 3-(piperidin-1-yl)propanoic acid, which is then incorporated into the final molecule.

PropertyValueSource
Molecular Formula C₉H₁₇NO₂[5][6]
Molar Mass 171.24 g/mol [5][6]
Predicted pKa (Piperidine N) 8.74 ± 0.10[5]
Solubility (Ester) Soluble in organic solvents, insoluble in water.[5]

1.2. The Strategic Value of the Piperidine Moiety

The true value of this building block is realized after its incorporation into a larger molecule. The piperidine ring offers several distinct advantages:

  • Enhanced Solubility: The tertiary amine of the piperidine ring has a pKa that ensures it is protonated at physiological pH. This positive charge acts as a "solubility handle," significantly improving the aqueous solubility of the often large and hydrophobic bifunctional molecules like PROTACs.[3][4][7] This is a critical feature, as poor solubility can terminate the development of otherwise promising candidates.

  • Improved Cell Permeability & Pharmacokinetics: While seemingly counterintuitive for a charged moiety, the dynamic equilibrium between the charged and neutral states can aid in membrane translocation. Furthermore, incorporating cyclic, ionizable groups like piperidine into short, rigid linkers has been correlated with more permeable and soluble compounds.[8] Piperidine-containing linkers have been shown to reduce lipophilicity and metabolic clearance.[9]

  • Conformational Pre-organization: Unlike highly flexible alkyl or PEG linkers, the piperidine ring introduces a degree of rigidity.[][4][10] This conformational constraint can reduce the entropic penalty of forming the ternary complex (Target Protein-PROTAC-E3 Ligase), potentially leading to more stable and productive interactions.[7]

  • Vectorial Control: The combination of the flexible propanoate chain and the semi-rigid piperidine ring allows for precise control over the vector and distance between the two ends of the bifunctional molecule. This control is essential for achieving the optimal geometry required for efficient target ubiquitination.[]

Section 2: Core Application in PROTAC Synthesis

The primary application of Methyl 3-piperidin-1-ylpropanoate is as a precursor for linkers in PROTAC synthesis. The general workflow involves two key transformations: the deprotection (hydrolysis) of the methyl ester to reveal a carboxylic acid, followed by sequential amide coupling reactions to connect the target-binding ligand (warhead) and the E3 ligase ligand.

PROTAC_Assembly_Workflow cluster_0 Step 1: Linker Activation cluster_1 Step 2: Sequential Amide Coupling Reagent Methyl 3-piperidin-1-ylpropanoate ActivatedLinker 3-(Piperidin-1-yl)propanoic Acid Reagent->ActivatedLinker Saponification (e.g., LiOH, H₂O/THF) Intermediate Warhead-Linker Conjugate ActivatedLinker->Intermediate Amide Coupling 1 (e.g., HATU, DIPEA) Warhead Warhead-NH₂ (Target Binder) Warhead->Intermediate E3_Ligand E3 Ligand-NH₂ PROTAC Final PROTAC E3_Ligand->PROTAC Intermediate->PROTAC Amide Coupling 2 (e.g., HATU, DIPEA) Troubleshooting cluster_solutions Potential Solutions Start Problem Encountered Problem1 Low Amide Coupling Yield Start->Problem1 Problem2 Incomplete Hydrolysis Start->Problem2 Problem3 Poor Solubility of Final PROTAC Start->Problem3 Sol1a Check HATU/DIPEA quality (use fresh reagents) Problem1->Sol1a Sol1b Increase reagent equivalents (1.5 eq) Problem1->Sol1b Sol1c Extend reaction time/add heat (e.g., 50 °C) Problem1->Sol1c Sol2a Increase LiOH equivalents (2.5 eq) Problem2->Sol2a Sol2b Add co-solvent (e.g., Methanol) Problem2->Sol2b Sol3a Confirm protonation (check pH) Problem3->Sol3a Sol3b Prepare as HCl salt Problem3->Sol3b

Sources

Method

Application Notes &amp; Protocols: Catalytic Conversion of Methyl 3-(piperidin-1-yl)propanoate to Diverse Functional Groups

Introduction Methyl 3-(piperidin-1-yl)propanoate is a versatile bifunctional molecule incorporating a tertiary amine within a piperidine ring and a methyl ester.[1][2] This structure makes it a valuable building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-(piperidin-1-yl)propanoate is a versatile bifunctional molecule incorporating a tertiary amine within a piperidine ring and a methyl ester.[1][2] This structure makes it a valuable building block in the synthesis of a wide array of more complex molecules with applications in pharmaceuticals and materials science. The piperidine moiety is a common scaffold in many biologically active compounds, and the propanoate side chain offers a reactive handle for further chemical modifications.[3]

This guide provides a comprehensive overview of the catalytic strategies for the conversion of the methyl ester group of methyl 3-(piperidin-1-yl)propanoate into other key functional groups, including alcohols, carboxylic acids, amides, and other esters. By leveraging catalytic methods, these transformations can be achieved with high efficiency, selectivity, and improved environmental credentials compared to traditional stoichiometric approaches.

Physicochemical Properties of Methyl 3-(piperidin-1-yl)propanoate: [1][2]

PropertyValue
Molecular FormulaC₉H₁₇NO₂
Molar Mass171.24 g/mol
Boiling Point106-107 °C at 17.5 Torr
Density0.977 g/cm³

Catalytic Reduction to 3-(piperidin-1-yl)propan-1-ol

The reduction of the ester functionality in methyl 3-(piperidin-1-yl)propanoate to a primary alcohol, 3-(piperidin-1-yl)propan-1-ol, is a fundamental transformation that opens up avenues for further derivatization, such as etherification or oxidation to the corresponding aldehyde. While classical methods often employ stoichiometric amounts of aggressive metal hydrides like lithium aluminum hydride, modern catalytic approaches offer safer and more sustainable alternatives.[4][5]

Catalytic hydrogenation, using molecular hydrogen (H₂) and a transition metal catalyst, is a prominent green method for ester reduction.[5] Ruthenium and osmium complexes have emerged as highly efficient catalysts for this purpose, operating under milder conditions than traditional systems.[5] Alternatively, transfer hydrogenation or the use of milder reducing agents like sodium borohydride (NaBH₄) in the presence of an activating agent or catalyst can also be effective.[6]

Causality Behind Experimental Choices

The choice of a catalytic system over stoichiometric reagents is driven by several factors:

  • Safety: Catalytic hydrogenation avoids the handling of pyrophoric and water-reactive hydrides.

  • Atom Economy: The only byproduct is water (in the case of some catalytic systems), leading to less chemical waste.

  • Selectivity: Catalytic methods can often be tuned to selectively reduce the ester in the presence of other functional groups. For instance, NaBH₄-based systems can selectively reduce the carbonyl group of the ester without affecting double bonds, should they be present in more complex analogs.[6]

Experimental Protocol: Catalytic Hydrogenation using a Ruthenium Catalyst

This protocol is a representative example based on established principles of catalytic ester reduction.[5]

Materials:

  • Methyl 3-(piperidin-1-yl)propanoate

  • Tris(triphenylphosphine)ruthenium(II) dichloride [RuCl₂(PPh₃)₃]

  • Toluene (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure reactor (e.g., Parr autoclave)

Procedure:

  • In a clean, dry high-pressure reactor, add methyl 3-(piperidin-1-yl)propanoate (10 mmol, 1.71 g).

  • Add the ruthenium catalyst, [RuCl₂(PPh₃)₃] (0.05 mol%, 4.8 mg).

  • Add anhydrous toluene (20 mL) to dissolve the reactants.

  • Seal the reactor and purge with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50 bar.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots (carefully depressurizing and re-pressurizing the reactor) and analyzing by GC-MS or TLC. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • The reaction mixture can be filtered through a short pad of silica gel to remove the catalyst.

  • The solvent is removed under reduced pressure to yield the crude product, 3-(piperidin-1-yl)propan-1-ol.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Product Characterization: The final product, 3-(piperidin-1-yl)propan-1-ol, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Workflow for Catalytic Reduction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with: - Methyl 3-(piperidin-1-yl)propanoate - Ru Catalyst - Anhydrous Toluene B Seal and Purge Reactor (N₂ then H₂) A->B C Pressurize with H₂ (50 bar) B->C D Heat to 100 °C with Stirring C->D E Monitor Progress (GC/TLC) D->E F Cool, Vent, and Purge (N₂) E->F Upon Completion G Filter to Remove Catalyst F->G H Solvent Evaporation G->H I Purification (Distillation/Chromatography) H->I J 3-(piperidin-1-yl)propan-1-ol I->J

Caption: Workflow for the catalytic reduction of methyl 3-(piperidin-1-yl)propanoate.

Catalytic Hydrolysis to 3-(piperidin-1-yl)propanoic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(piperidin-1-yl)propanoic acid, is a key step in the synthesis of various derivatives, including amides (via subsequent coupling reactions) and salts. This transformation can be catalyzed by either acids or bases.[7][8]

  • Acid-catalyzed hydrolysis is a reversible reaction, and often requires a large excess of water to drive the equilibrium towards the products.[8]

  • Base-catalyzed hydrolysis (saponification) is an irreversible process that initially yields the carboxylate salt. A subsequent acidification step is required to obtain the free carboxylic acid.

Causality Behind Experimental Choices

The choice between acid and base catalysis depends on the overall synthetic strategy and the stability of the starting material and product under the respective conditions. For a molecule like methyl 3-(piperidin-1-yl)propanoate, the basic piperidine nitrogen can be protonated under acidic conditions, which may influence the reaction rate. In contrast, base-catalyzed hydrolysis is generally straightforward and proceeds to completion.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol describes a standard saponification procedure.[9]

Materials:

  • Methyl 3-(piperidin-1-yl)propanoate

  • Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl), 1 M solution

Procedure:

  • Dissolve methyl 3-(piperidin-1-yl)propanoate (10 mmol, 1.71 g) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • In a separate beaker, dissolve sodium hydroxide (12 mmol, 0.48 g) in water (5 mL).

  • Add the NaOH solution to the stirred solution of the ester at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours.

  • Monitor the reaction by TLC until all the starting material has been consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the remaining residue in water (20 mL).

  • Cool the aqueous solution in an ice bath and slowly acidify with 1 M HCl with stirring until the pH is approximately 6-7 (the isoelectric point of the resulting amino acid).

  • The product, 3-(piperidin-1-yl)propanoic acid, may precipitate out of the solution. If not, the water can be removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Product Characterization: The structure of 3-(piperidin-1-yl)propanoic acid can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR (which will show a characteristic broad O-H stretch and a C=O stretch for the carboxylic acid).

Workflow for Base-Catalyzed Hydrolysis

G cluster_reaction Saponification cluster_workup Work-up & Isolation A Dissolve Ester in Methanol B Add Aqueous NaOH Solution A->B C Heat to Reflux (2-4h) B->C D Monitor by TLC C->D E Cool and Evaporate Methanol D->E Upon Completion F Redissolve in Water E->F G Acidify with HCl to pH 6-7 F->G H Isolate Product (Filtration/Evaporation) G->H I 3-(piperidin-1-yl)propanoic acid H->I

Caption: Workflow for the base-catalyzed hydrolysis of the ester.

Direct Catalytic Amidation

The formation of amides is one of the most important reactions in organic synthesis. Traditionally, this involves activating the corresponding carboxylic acid (obtained from ester hydrolysis) with a stoichiometric coupling reagent, which generates significant waste.[10] Direct catalytic amidation of esters with amines is a more atom-economical and greener alternative. Various catalysts, including Lewis acids and organocatalysts, can promote this transformation.

Causality Behind Experimental Choices

Direct amidation from an ester is advantageous as it bypasses the hydrolysis and activation steps, saving time and resources. The choice of catalyst is crucial and depends on the reactivity of the amine and the ester. For less reactive amines, more active catalytic systems may be required. The reaction is often driven to completion by removing the alcohol byproduct (methanol in this case), for example, by heating.

Experimental Protocol: Lewis Acid-Catalyzed Amidation

This protocol is a representative example of a direct amidation reaction.

Materials:

  • Methyl 3-(piperidin-1-yl)propanoate

  • Amine of choice (e.g., benzylamine)

  • Zirconium(IV) chloride (ZrCl₄) or another suitable Lewis acid catalyst

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add methyl 3-(piperidin-1-yl)propanoate (5 mmol, 0.86 g) and the chosen amine (e.g., benzylamine, 5.5 mmol, 0.59 g).

  • Add anhydrous toluene (10 mL).

  • Add the Lewis acid catalyst, ZrCl₄ (5 mol%, 58 mg), to the reaction mixture with stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C) for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Product Characterization: The resulting N-substituted 3-(piperidin-1-yl)propanamide can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Direct Catalytic Amidation

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Ester, Amine, and Toluene B Add Lewis Acid Catalyst (e.g., ZrCl₄) A->B C Heat to Reflux (12-24h) B->C D Monitor by TLC/GC-MS C->D E Cool and Quench with NaHCO₃(aq) D->E Upon Completion F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I N-substituted 3-(piperidin-1-yl)propanamide H->I

Caption: Workflow for the direct catalytic amidation of the ester.

Catalytic Transesterification

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol.[11] This reaction is useful for modifying the properties of the ester, for example, to produce a less volatile or more reactive ester. The reaction is an equilibrium process and can be catalyzed by acids or bases. To drive the reaction to completion, it is common to use a large excess of the new alcohol or to remove the methanol byproduct as it is formed.

Causality Behind Experimental Choices

The choice of catalyst often depends on the scale and desired purity of the product. Homogeneous catalysts like sulfuric acid or sodium methoxide are effective but can be difficult to remove from the reaction mixture. Heterogeneous catalysts, such as solid acids or bases, are increasingly popular as they can be easily filtered off, simplifying the purification process.[12][13]

Experimental Protocol: Acid-Catalyzed Transesterification

This protocol describes a typical acid-catalyzed transesterification.

Materials:

  • Methyl 3-(piperidin-1-yl)propanoate

  • Desired alcohol (e.g., ethanol, large excess)

  • Sulfuric acid (H₂SO₄, concentrated) or another acid catalyst like p-toluenesulfonic acid

  • Sodium bicarbonate solution (saturated)

Procedure:

  • In a round-bottom flask, combine methyl 3-(piperidin-1-yl)propanoate (10 mmol, 1.71 g) with a large excess of the desired alcohol (e.g., 50 mL of ethanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Attach a reflux condenser and heat the mixture to reflux.

  • The reaction is driven by the large excess of the new alcohol. Monitor the progress by GC-MS.

  • Once the reaction has reached equilibrium or completion, cool the mixture to room temperature.

  • Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the excess alcohol and methanol byproduct under reduced pressure.

  • The residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The final product can be purified by vacuum distillation or column chromatography.

Comparative Data for Catalytic Transformations
TransformationProductCatalyst SystemTypical YieldReference
Reduction3-(piperidin-1-yl)propan-1-olCatalytic Hydrogenation (Ru/Os)High[5]
Hydrolysis3-(piperidin-1-yl)propanoic acidNaOH / H₂O, then HCl>90%[9]
AmidationN-Benzyl-3-(piperidin-1-yl)propanamideLewis Acid (e.g., ZrCl₄)Good to Excellent[14]
TransesterificationEthyl 3-(piperidin-1-yl)propanoateH₂SO₄ / EthanolEquilibrium Dependent[11]

References

  • METHYL 3-(PIPERIDIN-1-YL)PROPANOATE - ChemBK. (n.d.). Retrieved from [Link]

  • Avhad, M. R., & Marchetti, J. M. (2015). A review on recent advancement in catalytic materials for biodiesel production. Renewable and Sustainable Energy Reviews, 50, 696-718.
  • Methyl 3-piperidin-1-ylpropanoate. (n.d.). PubChem. Retrieved from [Link]

  • METHYL 2-METHYL-3-(PIPERIDIN-1-YL)PROPANOATE, (R)-. (n.d.). GSRS. Retrieved from [Link]

  • Synthesis of propanol by esterification and reduction reaction. (2017). Journal of Physics: Conference Series, 795, 012065.
  • Synthesis of N-substituted propanamide derivatives... (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrolysis of Esters and Amides. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Recent Progress on Catalytic of Rosin Esterification Using Different Agents of Reactant. (2023). Polymers, 15(22), 4417.
  • Cobalt-catalyzed reduction of esters to alkanes. (2024).
  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (2011). ChemMedChem, 6(7), 1237-1244.
  • Hydrolysis of Esters and Amides. (n.d.). Dalal Institute. Retrieved from [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
  • Methyl Ester Type Produced by Catalytic Transesterification: From Various Oil Feedstock to Biodiesel Products. (2022). Energy Engineering, 119(6), 2269-2285.
  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2022). Organic Chemistry Frontiers.
  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2022). Organic Chemistry Frontiers, 9(16), 4349-4354.
  • Open Access proceedings Journal of Physics: Conference series. (2017). Journal of Physics: Conference Series, 795, 012065.
  • DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. (2014). Journal of the American Chemical Society, 136(20), 7418-7425.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Catalytic Reduction of Esters. (n.d.). IQCC. Retrieved from [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). Molecules, 27(21), 7483.
  • Ether synthesis by ester reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2024). Advanced Journal of Chemistry A, 7(2), 163-189.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2023). Molecules, 28(20), 7062.
  • 3-piperidin-3-yl-propan-1-ol. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Lecture 6: Hydrolysis Reactions of Esters and Amides. (n.d.). Retrieved from [Link]

  • Selective Synthesis of Fatty Alcohols over Mild Reaction Conditions via Non-Catalytic Liquid-Phase Fatty Acid Methyl Esters' Reduction. (2022).
  • Reduction of esters by a novel photocatalyst. (2024). ScienceDaily. Retrieved from [Link]

  • mechanism of amide hydrolysis. (2019, January 15). YouTube. Retrieved from [Link]

  • Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. (2024).
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomeric dimethylpiperidines. (2016). Organic & Biomolecular Chemistry, 14(4), 1314-1332.
  • 3-Piperidin-3-ylpropan-1-ol. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • An efficient synthesis of 3-arylpiperidines. (2003). Tetrahedron, 59(35), 6833-6839.
  • 2-Methyl-3-(piperidin-1-yl)-1-(m-tolyl)propan-1-one Hydrochloride. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Aerial Oxidation of Phenol/Catechol in the Presence of Catalytic Amounts of [(Cl)2Mn(RCOOET)], RCOOET= Ethyl-5-Methyl-1-(((6-Methyl-3-Nitropyridin-2-yl)Amino)Methyl)-1H-Pyrazole-3-Carboxylate. (2023).
  • Catalytic Reduction of Esters over Zirconia-Supported Metal Catalysts. (2022).
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023).
  • Catalytic Properties and Structural Optimization of Solid Transesterification Catalysts to Enhance the Efficiency of Biodiesel Synthesis. (2023).
  • 3-PPP. (n.d.). Wikipedia. Retrieved from [Link]

  • Indium‐Catalyzed Direct Amidation Reaction of Carboxylic Acids and In Silico Study for Screening the Activity of Potential Therapeutics of the Synthesized Products. (2020). ChemistrySelect, 5(40), 12543-12547.
  • 3-(Piperidin-1-yl)propan-1-ol. (n.d.). Synthonix, Inc. Retrieved from [Link]

  • Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. (2023).
  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (n.d.). Google Patents.
  • Catalytic Amidation. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-piperidin-1-ylpropanoate

Current Status: Operational Topic: Yield Optimization & Troubleshooting for Aza-Michael Addition Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist Introduction: The Reaction Landscape You are att...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting for Aza-Michael Addition Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist

Introduction: The Reaction Landscape

You are attempting to synthesize Methyl 3-piperidin-1-ylpropanoate via the aza-Michael addition of piperidine to methyl acrylate. While theoretically simple, this reaction is prone to "silent failures" where yields drop due to invisible polymerization, retro-Michael reversibility, or thermal runaway.

This guide moves beyond basic textbook procedures to address the process engineering required for high-yield (>95%) synthesis.

The Core Reaction

The reaction relies on the nucleophilic attack of the secondary amine (piperidine) onto the


-carbon of the 

-unsaturated ester (methyl acrylate).

Key Chemical Constraints:

  • Exothermicity: Piperidine is a strong nucleophile. The reaction is highly exothermic.

  • Reversibility: The product is thermodynamically stable, but high heat can trigger a retro-Michael reaction.

  • Competition: The acrylate radical polymerization competes with the Michael addition.

Module 1: Critical Process Parameters (The "Why" Behind the Yield)

Stoichiometry & Addition Order
  • Standard: 1.0 eq Methyl Acrylate : 1.1–1.2 eq Piperidine.

  • The Trap: Adding methyl acrylate to piperidine allows the amine to act as a base, potentially promoting hydrolysis if moisture is present.

  • The Fix: Always add Piperidine to Methyl Acrylate slowly. This keeps the concentration of the nucleophile low initially, controlling the exotherm.

Temperature Control
  • Optimal Window: 0°C (during addition)

    
     25°C (reaction).
    
  • Danger Zone: >60°C.[1]

  • Reasoning: Higher temperatures favor the entropy-driven retro-Michael reaction (breaking the product back into starting materials) and increase the rate of acrylate polymerization.

Solvent Selection
  • Legacy: Dichloromethane (DCM) or THF (Slow kinetics).

  • Modern High-Yield: Solvent-Free (Neat) or Water .

  • Mechanism: Protic environments (like water or methanol) stabilize the zwitterionic intermediate via hydrogen bonding, significantly accelerating the reaction without external catalysts.

Module 2: Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired pathway and the primary failure modes.

ReactionPathway cluster_solvent Solvent Effect Reactants Piperidine + Methyl Acrylate Transition Zwitterionic Intermediate Reactants->Transition Nucleophilic Attack (Exothermic) Polymer Poly(methyl acrylate) (Viscous Sludge) Reactants->Polymer Radical Polymerization (If T > 40°C or No Inhibitor) Product Methyl 3-piperidin-1-ylpropanoate (Target >95%) Transition->Product Proton Transfer (Rate Limiting) Retro Retro-Michael (Reversion) Product->Retro High Heat (>80°C) Retro->Reactants Equilibrium Shift

Figure 1: Reaction pathway showing the critical zwitterionic intermediate. Note that high heat drives the reaction backward (Retro-Michael) or sideways (Polymerization).

Module 3: Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned into a solid, unworkable gel. What happened?

Diagnosis: Radical Polymerization of Methyl Acrylate. Root Cause:

  • Overheating during the addition of piperidine.

  • Lack of radical inhibitor in the methyl acrylate (commercial sources usually contain MEHQ, but distillation removes it). Solution:

  • Cooling: Perform the addition at 0°C (ice bath).

  • Inhibitor: Do not distill the methyl acrylate immediately before use unless necessary. If distilled, add 10-50 ppm of hydroquinone monomethyl ether (MEHQ).

  • Oxygen: Do not run strictly under inert gas (Argon/Nitrogen) if relying on MEHQ; MEHQ requires trace oxygen to function as an inhibitor.

Q2: NMR shows 30% starting material left after 24 hours. Why?

Diagnosis: Equilibrium Stagnation or Catalyst Deactivation. Root Cause:

  • Aprotic solvent (THF/DCM) is too slow.

  • Reversion (Retro-Michael) occurring during workup (e.g., distillation). Solution:

  • Switch to "On-Water" conditions: Add the reactants to a small volume of water. The hydrophobic effect accelerates the reaction.

  • Catalysis: Add 5 mol% Cerium(III) Chloride (

    
    )  or use Sulfated Zirconia  (
    
    
    
    ) as a solid acid catalyst.
Q3: The yield is good, but the product is red/brown. How do I purify it?

Diagnosis: Oxidation of amine impurities or inhibitor accumulation. Solution:

  • Vacuum Distillation: The product is a stable liquid. Distill under reduced pressure (high vacuum).

  • Acid/Base Extraction:

    • Dissolve crude in ether.

    • Extract with 1M HCl (Product goes to aqueous layer; non-basic impurities stay in ether).

    • Basify aqueous layer with NaOH at 0°C.

    • Extract back into ether, dry, and concentrate.

Module 4: Optimized Experimental Protocols

Protocol A: The "Green" Solvent-Free Method (Recommended)

Best for: High yield (>95%), simplicity, and speed.

  • Setup: 100 mL Round Bottom Flask (RBF) with a magnetic stir bar. Place in an ice-water bath (0°C) .

  • Charge: Add Methyl Acrylate (10 mmol, 0.90 mL) .

  • Addition: Add Piperidine (12 mmol, 1.18 mL) dropwise over 10 minutes.

    • Note: Monitor internal temperature; do not exceed 20°C.

  • Reaction: Remove ice bath. Stir at Room Temperature (25°C) for 1–2 hours.

    • Checkpoint: TLC (EtOAc/Hexane 1:4) should show disappearance of acrylate.

  • Workup:

    • Add EtOAc (30 mL) and wash with water (2 x 10 mL) to remove excess piperidine.

    • Dry organic layer over

      
      .
      
    • Concentrate in vacuo.[2]

  • Yield Expectation: 92–98% (Pale yellow oil).

Protocol B: Catalytic Method (For Difficult Scales/Conditions)

Best for: Large scales where exotherm control is difficult.

  • Catalyst: Suspend

    
     (0.5 mmol, 5 mol%)  in water (5 mL).
    
  • Reactants: Add Methyl Acrylate (10 mmol) and Piperidine (10 mmol).

  • Reaction: Stir vigorously at RT for 30–60 minutes.

  • Workup: Extract with Ether/DCM. The catalyst remains in the aqueous phase (and can be recycled).

Module 5: Troubleshooting Logic Flow

Use this decision tree to diagnose yield issues in real-time.

Troubleshooting Start Yield < 80%? Viscosity Is the mixture viscous/gel-like? Start->Viscosity Yes Polymer ISSUE: Polymerization ACTION: Add MEHQ inhibitor & Lower Temp Viscosity->Polymer Yes NMR Check Crude NMR Viscosity->NMR No SM_Left Starting Material Present? NMR->SM_Left Acrylate peaks visible Hydrolysis ISSUE: Ester Hydrolysis ACTION: Dry reagents, avoid strong base wash NMR->Hydrolysis Acid peaks visible Retro ISSUE: Retro-Michael ACTION: Avoid heating >60°C during workup SM_Left->Retro If heated previously Slow ISSUE: Slow Kinetics ACTION: Switch to Solvent-Free or add 5% CeCl3 SM_Left->Slow If Room Temp

Figure 2: Diagnostic logic for low-yield scenarios.

References

  • Reddy, B. M., et al. (2008).[2] "Sulfated zirconia: An efficient solid acid catalyst for the aza-Michael addition of amines to electron-deficient alkenes." Catalysis Letters, 126, 413–418.[2]

  • Bhattacharjee, J., et al. (2021).[3] "Heterogeneous Aza-Michael Addition Reaction by the Copper-Based Metal–Organic Framework (CuBTC)." Inorganic Chemistry Communications.

  • Bosica, G., & Debono, A. (2014).[4] "Aza-Michael mono-addition using a solvent-free approach." Green Chemistry.

  • Rulev, A. Y. (2018). "Solvent effects in the aza-Michael addition." Comptes Rendus Chimie.

Sources

Optimization

How to avoid the formation of impurities in Methyl 3-piperidin-1-ylpropanoate synthesis

The Critical Pathway: Mechanism & Impurity Origins The synthesis of Methyl 3-piperidin-1-ylpropanoate proceeds via an Aza-Michael addition .[1] While kinetically favorable, this reaction competes with thermodynamic sinks...

Author: BenchChem Technical Support Team. Date: February 2026

The Critical Pathway: Mechanism & Impurity Origins

The synthesis of Methyl 3-piperidin-1-ylpropanoate proceeds via an Aza-Michael addition .[1] While kinetically favorable, this reaction competes with thermodynamic sinks (amidation) and radical pathways (polymerization). Understanding these branching ratios is the only way to control purity.

Reaction Logic Map

The following diagram maps the kinetic vs. thermodynamic pathways. Note that Temperature and Stoichiometry are the primary switches between these paths.

G Start Reactants: Piperidine + Methyl Acrylate Intermediate Zwitterionic Intermediate Start->Intermediate Nucleophilic Attack (Fast, Exothermic) Polymer Impurity A: Poly(methyl acrylate) (Radical Pathway) Start->Polymer Heat/Light/No Inhibitor Product Target Product: Methyl 3-piperidin-1-ylpropanoate (Kinetic Product) Intermediate->Product Proton Transfer (Solvent Assisted) Amide Impurity B: 3-(piperidin-1-yl)propanamide (Thermodynamic Product) Product->Amide Excess Amine + Heat (Aminolysis) Acid Impurity C: Carboxylic Acid (Hydrolysis) Product->Acid H2O / pH extremes

Figure 1: Reaction pathway showing the desired kinetic route (Green) versus competing radical and thermodynamic side-reactions (Red).

Troubleshooting Guide (FAQs)

This section addresses specific failure modes reported by users.

Q1: My reaction mixture turned into a viscous gel or solid rubber. What happened?

Diagnosis: Uncontrolled Polymerization. Root Cause: Methyl acrylate is highly prone to radical polymerization. If the reaction exotherm is not controlled, or if the commercial inhibitor (e.g., MEHQ) is overwhelmed by heat/light, the acrylate double bonds cross-link rather than reacting with the amine. Solution:

  • Temperature Control: Never add reagents rapidly at room temperature. Start at 0°C.

  • Inhibitor: Do not distill methyl acrylate to remove the inhibitor (MEHQ) unless absolutely necessary. The inhibitor does not significantly interfere with the Michael addition but is crucial for stability [1].

  • Atmosphere: Radical inhibitors often require trace oxygen to function. Running under a strict inert manifold without cooling can sometimes paradoxically increase polymerization risk if the inhibitor mechanism is oxygen-dependent (like phenols). However, for this specific reaction, keeping it cool (0°C) is the primary safeguard.

Q2: I see a secondary peak in LC-MS with a mass of 224 Da (M+H).

Diagnosis: Amide Formation (Aminolysis).[2] Root Cause: The target product (an ester) has reacted with a second molecule of piperidine.



This is a thermodynamic trap. It occurs if the reaction is heated to reflux or if the reaction time is extended unnecessarily [2].
Solution: 
  • Monitor Kinetics: Stop the reaction immediately upon consumption of the limiting reagent (TLC/GC monitoring).

  • Avoid Reflux: This reaction proceeds rapidly at 0°C to Room Temperature (RT). Heat is rarely needed and promotes amidation.

Q3: The reaction is extremely exothermic and "bumped" out of the flask.

Diagnosis: Runaway Aza-Michael Addition. Root Cause: Piperidine is a strong nucleophile, and methyl acrylate is an electron-deficient acceptor. The reaction is inherently exothermic. Solution:

  • Dilution: Use a solvent (Methanol or Ethanol).[3] Protic solvents actually accelerate the reaction rate via hydrogen-bond stabilization of the intermediate [3], but they provide thermal mass to absorb the heat.

  • Dosing: Add Methyl Acrylate dropwise to the Piperidine solution at 0°C, not the other way around. This prevents a high concentration of acrylate from building up (reducing polymerization risk).

Optimized Experimental Protocol

This protocol prioritizes purity over speed , utilizing solvent effects to lower the thermal requirement.

Materials
  • Piperidine: 1.05 equivalents (Slight excess ensures full consumption of acrylate).

  • Methyl Acrylate: 1.00 equivalent.

  • Solvent: Methanol (Grade: ACS Reagent). Volume: 5 mL per gram of reactants.

  • Inhibitor: Do not remove MEHQ from Methyl Acrylate.

Step-by-Step Methodology
  • Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place in an ice-water bath (0°C).

  • Charge: Add Piperidine (1.05 eq) and Methanol to the flask. Stir for 5 minutes to equilibrate temp to 0°C.

  • Addition: Charge Methyl Acrylate (1.00 eq) into the dropping funnel. Add dropwise over 30–45 minutes.

    • Critical Control Point: Maintain internal temperature < 10°C.

  • Reaction: Once addition is complete, allow the mixture to warm naturally to Room Temperature (20–25°C). Stir for 1–2 hours.

    • Validation: Check TLC (Mobile phase: 30% EtOAc in Hexanes). Stain with KMnO4 (Acrylate shows unsaturation) or Iodine (Piperidine stains dark). Target: Disappearance of Acrylate.

  • Work-up:

    • Concentrate the mixture under reduced pressure (Rotary Evaporator) at < 40°C .

    • Note: High bath temperature during evaporation can induce retro-Michael or amidation.

  • Purification:

    • The residue is usually pure enough (>95%) for subsequent steps.

    • If purification is needed: Vacuum distillation is preferred over silica chromatography (silica is slightly acidic and can cause hydrolysis or sticking of the amine).

Data & Specifications: Impurity Profile

Impurity TypeStructure / IDOriginPrevention Strategy
Bis-Adduct Not formedPiperidine is a secondary amine; it has only one reactive proton.N/A
Amide 1,3-dipiperidinyl-propan-1-one (MW ~224)Reaction of Product + Excess Piperidine at High T.Keep T < 25°C; Avoid large excess of amine.
Polymer Poly(methyl acrylate) (Goo/Solid)Radical polymerization of acrylate.Keep T < 10°C during addition; Add acrylate dropwise.
Acid 3-piperidin-1-ylpropanoic acidHydrolysis of ester by water.Use anhydrous MeOH; Store under inert gas.

References

  • Chemistry Stack Exchange. (2023). Should I remove inhibitor from methyl acrylate? Retrieved from [Link]

  • Moccia, M. et al. (2017).[4] The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules. Progress in Polymer Science.[5] Retrieved from [Link]

  • Cabanillas, A. et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation.[3][6][7][8] Molecules, 13(12).[4] Retrieved from [Link]

Sources

Troubleshooting

Scaling up the production of Methyl 3-piperidin-1-ylpropanoate from lab to pilot plant

Technical Support Center: Scale-Up Guide for Methyl 3-piperidin-1-ylpropanoate Topic: Scaling up the production of Methyl 3-piperidin-1-ylpropanoate (M3P) from lab to pilot plant. Target Audience: Process Chemists, Pilot...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Guide for Methyl 3-piperidin-1-ylpropanoate

Topic: Scaling up the production of Methyl 3-piperidin-1-ylpropanoate (M3P) from lab to pilot plant. Target Audience: Process Chemists, Pilot Plant Engineers, and Drug Development Scientists.

Introduction: The Transition from Flask to Reactor

Welcome to the Technical Support Center for M3P synthesis. You are likely here because your bench-scale synthesis (grams) worked perfectly, but your initial kilo-lab or pilot runs are showing signs of thermal instability, lower yields, or unexpected polymerization.

The synthesis of Methyl 3-piperidin-1-ylpropanoate via the aza-Michael addition of piperidine to methyl acrylate is deceptively simple. On a large scale, it transforms from a simple "mix-and-stir" reaction into a challenge of exotherm management and polymerization inhibition .

This guide addresses the specific engineering and chemical hurdles encountered at the 10L–100L scale.

Module 1: Reaction Engineering (The "Hot" Issues)

Status: Critical Safety Check Required

Troubleshooting Guide: Exotherm & Dosing

Q: Why is my reactor temperature spiking uncontrollably during addition? A: You are likely experiencing "accumulation." In the lab, heat dissipation is fast. In a pilot reactor, the surface-area-to-volume ratio decreases drastically. If you add Methyl Acrylate (MA) faster than it reacts, unreacted MA accumulates. When the reaction finally "kicks off," it releases all that potential energy at once.

  • The Fix: Switch to Reaction-Controlled Dosing . Do not dose based on time (e.g., "add over 1 hour"). Dose based on temperature response. If the reactor temp rises >5°C above setpoint, the pump must automatically stop.

Q: Which reagent should be in the reactor, and which should be dosed? A: ALWAYS dose Methyl Acrylate into Piperidine.

  • Reasoning: Methyl Acrylate is prone to radical polymerization. If you have a tank of MA and add Piperidine, the basicity can trigger violent polymerization of the bulk monomer. By dosing MA into excess Piperidine, the MA is immediately consumed by the Michael addition, keeping the concentration of free monomer (and the risk of polymerization) near zero.

Q: Do I need a catalyst? A: No. Piperidine is a strong secondary amine (


). It is sufficiently nucleophilic to drive the reaction without external base or Lewis acids. Adding acids will salt out the amine; adding bases is redundant and complicates workup.
Pilot Plant Protocol: 10kg Scale-Up
ParameterSpecificationNotes
Reactor 20L Jacketed Glass/HastelloyMust have overhead stirring and reflux condenser.[1]
Cooling Glycol/Water (-10°C capacity)Reaction is highly exothermic (

).
Reagent A Piperidine (1.05 - 1.1 equiv)Charged to reactor. Slight excess drives conversion.
Reagent B Methyl Acrylate (1.0 equiv)Dosed via metering pump.
Solvent Toluene or Methanol (Optional)Can be run neat (solvent-free) for max throughput, but solvent helps heat transfer.
Temp Limit < 45°C during additionHigh temp promotes polymerization and side-reactions.

Module 2: Impurity Profile & Quality Control

Status: Quality Assurance

Troubleshooting Guide: Side Reactions

Q: My crude mixture has turned into a gel or contains white solids. What happened? A: You have triggered Polymerization of Methyl Acrylate .

  • Cause: Depletion of the inhibitor (MEHQ) or excessive heat. MEHQ (Monomethyl ether of hydroquinone) requires dissolved oxygen to function. If you aggressively sparged the MA with pure Nitrogen to "inert" it, you deactivated the inhibitor.

  • The Fix: Use "Lean Air" (5%

    
     in 
    
    
    
    ) for the headspace of the MA feed tank, or ensure the reaction temperature stays strictly <45°C.

Q: I see a "bis-adduct" impurity in the LC-MS. Is this possible? A: No, not with Piperidine. Piperidine is a secondary amine and can only add once. If you see higher molecular weight impurities, check for:

  • Amidation: The ester group of the product reacting with another molecule of piperidine (forming an amide). This happens if the reaction runs too hot (>70°C) or too long.

  • Dimerization: Methyl acrylate dimerizing before reaction.

Q: My yield dropped after distillation. Where did the product go? A: Retro-Michael Reaction.

  • Mechanism:[2][3][4][5] At high temperatures (>120°C) and slightly acidic conditions (or prolonged heating), the product can decompose back into Piperidine and Methyl Acrylate. The volatile MA is then lost to the vacuum trap.

Module 3: Visualization & Workflows

Diagram 1: The Pilot Process Workflow

This flowchart illustrates the critical control points (CCPs) for the pilot-scale synthesis.

M3P_Pilot_Process Start Start: Reactor Setup Charge Charge Piperidine (Excess: 1.1 eq) Start->Charge Cool Cool to 0-5°C Charge->Cool Dose Dose Methyl Acrylate (Temp Controlled < 45°C) Cool->Dose Exotherm Risk Dose->Cool Stop Dosing if T > 45°C Stir Post-Reaction Stir (2 hrs @ 25°C) Dose->Stir Strip Vac Strip Excess Piperidine Stir->Strip Distill Vacuum Distillation (< 5 Torr) Strip->Distill Crude Oil Product Final Product M3P Distill->Product Pure Fraction

Caption: Figure 1. Process flow for M3P synthesis. Red hexagon indicates the critical exotherm control point.

Diagram 2: Reaction Pathways & Risks

Understanding the competition between the desired Michael Addition and the undesired Polymerization/Amidation.

Reaction_Pathways Reactants Piperidine + Methyl Acrylate Intermediate Transition State Reactants->Intermediate Kinetic Control (<45°C) Polymer Poly(methyl acrylate) (Gel/Solid) Reactants->Polymer Radical Mechanism (Excess Heat / No Inhibitor) Product Methyl 3-piperidin-1-ylpropanoate (Desired Product) Intermediate->Product Amide 3-(piperidin-1-yl)propanamide (Amide Impurity) Product->Amide Overheating (>70°C) Long Reaction Time Retro Retro-Michael Decomposition Product->Retro Distillation >120°C Retro->Reactants

Caption: Figure 2.[6][7] Reaction pathways showing the desired route (green) vs. thermal and radical degradation risks (red/yellow).

Module 4: Work-up & Isolation (The "Cold" End)

Status: Purification Optimization

Standard Operating Procedure (SOP): Vacuum Distillation

The product is a high-boiling liquid. Atmospheric distillation will decompose it.

  • Stripping: First, remove the excess Piperidine. It boils at ~106°C (atm), but you should strip it at 50°C / 50 Torr .

    • Note: Recycle this piperidine! It is expensive and regulated.

  • Main Cut Distillation:

    • Target Vacuum: < 5 Torr (High Vacuum is essential).

    • Vapor Temperature: Expect ~85–95°C at 5 Torr (Literature bp is ~106°C at 17.5 Torr).

    • Pot Temperature: Do not exceed 130°C. If the pot temp hits 130°C and nothing is distilling, your vacuum is too weak. Stop heating. Higher temps trigger the Retro-Michael reaction.

  • Stabilization: The distilled product is an amine. Store under Nitrogen to prevent oxidation (N-oxide formation) and moisture absorption.

Data Table: Physical Properties for Scale-Up

PropertyValueSource/Relevance
CAS Number 3052-73-7Verification
Boiling Point 106-107°C @ 17.5 TorrJ. Org. Chem. / BenchChem [1]
Density 0.977 g/cm³Pump calibration
Flash Point ~85°C (Est)Safety (Class III Combustible)
Solubility Miscible in alcohols, tolueneWorkup solvent selection

Module 5: Safety & Regulatory (EHS)

  • Lachrymator Hazard: Methyl Acrylate is a potent lachrymator (tear gas effect). All charging must occur within a closed system or under high-velocity local exhaust.

  • Precursor Control: Piperidine is a List II precursor (DEA/International bodies) due to its use in PCP synthesis. Maintain strict inventory logs.

  • Inhibitor Maintenance: If storing Methyl Acrylate bulk tanks, test for inhibitor (MEHQ) levels weekly. If <10ppm, restabilize immediately.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 566577, Methyl 3-piperidin-1-ylpropanoate (2025). Available at: [Link]

  • Bates, R. W., et al.[8] "The endo-aza-Michael addition in the synthesis of piperidines."[8] Organic & Biomolecular Chemistry, 18, 810-829 (2020).[8] Available at: [Link]

  • U.S. EPA. Method 8261A: Volatile Organic Compounds by Vacuum Distillation. Available at: [Link]

Sources

Optimization

Challenges in the functionalization of the piperidine ring in Methyl 3-piperidin-1-ylpropanoate

Ticket ID: PIP-PROP-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division Subject: Overcoming Instability and Regioselectivity Issues in Piperidine Ring Functionalization[1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PIP-PROP-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division Subject: Overcoming Instability and Regioselectivity Issues in Piperidine Ring Functionalization[1]

Executive Summary: The "Deceptive" Substrate

You are likely encountering difficulties because Methyl 3-piperidin-1-ylpropanoate acts as a "Trojan Horse" in synthetic chemistry. While it appears to be a standard tertiary amine, it is structurally a


-amino ester .

This introduces two critical failure modes that do not exist in simple N-alkyl piperidines:

  • The Retro-Michael Trap: Under thermal or basic stress, the molecule reverts to piperidine and methyl acrylate, leading to "disappearing product" scenarios.

  • The Electrophilic Distraction: The ester group competes with the piperidine ring for organometallic reagents (e.g., n-BuLi), making traditional lithiation strategies viable only with extreme protection measures.

This guide provides self-validating protocols to bypass these failure modes, focusing on Redox-Neutral and Radical pathways that preserve the ester integrity.

Diagnostic & Troubleshooting Modules

Module A: Stability & Decomposition (The Retro-Michael Effect)

Symptom: Yields drop drastically upon heating (>40°C) or during basic workup. NMR shows methyl acrylate peaks or free piperidine.

Root Cause: The C-N bond in


-amino esters is labile. The lone pair on the nitrogen can facilitate an E1cB-like elimination, expelling the acrylate chain. This is reversible but entropically favored at high temperatures.

Troubleshooting Protocol:

VariableCritical LimitRecommendation
pH < 10.0Avoid strong bases (e.g., NaH, LDA, t-BuOK). These trigger immediate elimination. Use weak organic bases (DIPEA, Pyridine) or buffered carbonate systems.
Temperature < 40°CPerform functionalizations at ambient or sub-ambient temperatures . If heating is required for a catalyst, keep it below 50°C and monitor by LCMS.
Lewis Acids ModerateStrong Lewis acids can coordinate the ester carbonyl, increasing the acidity of the

-proton and accelerating elimination.
Module B: Regioselective Functionalization (C2 vs. C4)

Symptom: Reagents attack the ester instead of the ring, or functionalization occurs promiscuously.

Technical Insight:

  • C2 (Alpha): The most reactive site for oxidation but sterically hindered by the propanoate chain.

  • C4 (Gamma): Electronically remote. Requires directing groups or specific radical vectors.

Solution 1: The N-Oxide "Polonovski" Shunt (Recommended for C2)

Instead of forcing a C-H activation, oxidize the Nitrogen first. This activates the C2 position for nucleophilic attack via an iminium ion intermediate, without needing strong bases.

Workflow Logic:

  • Oxidation: Convert amine to N-Oxide (mCPBA).

  • Activation: Acylate the Oxygen (TFAA) to create an unstable intermediate.

  • Elimination: Base-promoted elimination forms the Endo-cyclic Iminium .

  • Trapping: A nucleophile (Grignard, Cyanide, Enol Silane) attacks the C2 carbon.

Solution 2: Photoredox Minisci Reaction (Recommended for C2/C4)

Uses radical chemistry to add alkyl/acyl groups. The protonated amine directs the radical to C2 (and sometimes C4) while the acidic conditions stabilize the


-amino ester bond.

Visualization of Reactivity & Workflows

Figure 1: The Stability & Reactivity Landscape

Caption: This diagram maps the competing decay pathways against the desired functionalization routes. Note the high risk of Retro-Michael decomposition under basic conditions.

ReactivityMap Substrate Methyl 3-piperidin-1-ylpropanoate RetroMichael DECOMPOSITION (Piperidine + Methyl Acrylate) Substrate->RetroMichael Triggered by EsterAttack SIDE REACTION (Amide/Alcohol Formation) Substrate->EsterAttack Triggered by C2Func TARGET: C2 Functionalization (Alpha-Derivatives) Substrate->C2Func Achieved via BaseHeat Strong Base / Heat (>40°C) BaseHeat->RetroMichael Organometallics Lithium/Grignard (Direct) Organometallics->EsterAttack RadicalPath Radical/Polonovski Route RadicalPath->C2Func

Figure 2: The Polonovski-Potier Protocol (Step-by-Step)

Caption: The "Self-Validating" workflow for C2-functionalization. By forming the N-oxide, you lock the amine and prevent Retro-Michael decomposition during the activation step.

Polonovski Start Substrate Step1 1. N-Oxidation (mCPBA, 0°C) Start->Step1 Step2 2. Activation (TFAA, -78°C) Step1->Step2 Forms Acyloxy Ammonium Step3 3. Iminium Formation (Spontaneous) Step2->Step3 Elimination Step4 4. Nucleophilic Trap (R-MgBr / TMS-CN) Step3->Step4 C2 Attack

Validated Experimental Protocols

Protocol A: C2-Cyanation via N-Oxide Activation (Modified Polonovski)

Best for: Installing a handle for further chemistry without touching the ester.

Reagents:

  • Substrate (1.0 equiv)

  • m-CPBA (1.1 equiv)

  • Trifluoroacetic anhydride (TFAA) (1.2 equiv)

  • TMS-CN (Trimethylsilyl cyanide) (1.5 equiv)

  • Solvent: Dichloromethane (DCM)

Procedure:

  • N-Oxidation: Dissolve substrate in DCM at 0°C. Add m-CPBA portion-wise. Stir for 2 hours.

    • Checkpoint: TLC should show a very polar spot (N-oxide).

    • Workup: Wash with aqueous

      
       to remove m-chlorobenzoic acid. Dry and concentrate.
      
  • Activation (The Critical Step): Re-dissolve N-oxide in dry DCM. Cool to -78°C (Dry ice/acetone).

    • Reasoning: Low temp prevents the ester tail from interfering or decomposing.

  • Addition: Add TFAA dropwise. Stir for 30 mins. The solution will contain the unstable iminium ion.

  • Trapping: Add TMS-CN dropwise at -78°C. Allow to warm to room temperature over 4 hours.

  • Quench: Add saturated

    
    . Extract with DCM.
    

Why this works: The reaction proceeds through an endo-cyclic iminium ion.[2] The ester group remains spectator because the nucleophile (TMS-CN) is soft and the conditions are non-basic [1, 4].

Protocol B: Photoredox C-H Alkylation (Minisci-Type)

Best for: Adding alkyl groups to C2 using carboxylic acids as radical precursors.

Reagents:

  • Substrate (1.0 equiv)

  • Alkyl Carboxylic Acid (2.0 equiv)

  • Photocatalyst:

    
     (1 mol%)
    
  • Oxidant:

    
     (1.5 equiv)
    
  • Solvent: DMSO/H2O (acidified with TFA)

Procedure:

  • Dissolve substrate, acid, and catalyst in solvent.

  • Add TFA (1.0 equiv) to protonate the piperidine nitrogen.

    • Critical: Protonation deactivates the amine lone pair, preventing oxidation of the nitrogen itself and directing the radical to the

      
      -carbon (C2) [5].
      
  • Deoxygenate (sparge with Argon for 15 mins).

  • Irradiate with Blue LEDs (450 nm) for 12-24 hours.

Comparative Data: Method Selection

FeatureDirect Lithiation (n-BuLi) N-Oxide (Polonovski) Photoredox (Minisci)
Ester Tolerance Poor (Attacks ester)High High
Regioselectivity Mixed (C2/C6)High (C2) High (C2, minor C4)
Retro-Michael Risk High (Strong base)Low (No base used)Low (Acidic media)
Scalability LowHighModerate
Recommendation Do Not Use Primary Choice Secondary Choice

References

  • Regioselective C-H Functionalization of Piperidines via N-Oxides. Source:Journal of the American Chemical Society Context: Establishes the Polonovski-Potier reaction as a gold standard for modifying N-alkyl piperidines in the presence of sensitive groups. URL:[Link] (Canonical reference for Polonovski mechanism).

  • Mechanistic Studies on the Synthesis of Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Source:Organometallics (ACS Publications) Context: Discusses the challenges of piperidine ring closure and functionalization. URL:[Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Source:Journal of Organic Chemistry (ACS Publications) Context: Specifically addresses the competition between endo- and exo-cyclic iminium formation and ester compatibility. URL:[Link]

  • Minisci Reactions: Versatile C-H Functionalizations for Medicinal Chemists. Source:Journal of Medicinal Chemistry Context: detailed review of radical additions to heterocycles, highlighting protonation strategies to protect sensitive functionalities. URL:[Link]

  • Continuous-Flow Synthesis of β-Amino Acid Esters.

    
    -amino esters (Retro-Michael) and temperature limits.
    URL:[Link]
    

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for Methyl 3-piperidin-1-ylpropanoate

Welcome to the Advanced Method Development Hub. Subject: Methyl 3-piperidin-1-ylpropanoate (CAS: 23573-93-5) Classification: -Amino Ester / Tertiary Amine Support Level: Senior Application Scientist Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Method Development Hub. Subject: Methyl 3-piperidin-1-ylpropanoate (CAS: 23573-93-5) Classification:


-Amino Ester / Tertiary Amine
Support Level:  Senior Application Scientist

Executive Summary: The "Dual Challenge"

Analyzing Methyl 3-piperidin-1-ylpropanoate presents a classic chromatographic conflict:

  • The Basicity Challenge: The tertiary piperidine nitrogen (

    
    ) is protonated at neutral/acidic pH, leading to severe peak tailing due to secondary interactions with residual silanols on the column stationary phase.
    
  • The Stability Challenge: As a

    
    -amino ester, the molecule is susceptible to hydrolysis and retro-Michael addition, particularly under the high pH conditions usually employed to fix the tailing issue.
    
  • The Detection Challenge: The molecule lacks a strong UV chromophore, making standard detection at 254 nm ineffective.

This guide provides a self-validating protocol to navigate these conflicting requirements.

Module 1: Chromatographic Performance (Peak Shape)

Q: Why is my peak tailing significantly (As > 1.5) even on a C18 column?

A: This is "Silanol Overload." At standard HPLC pH (2.0–7.0), the piperidine nitrogen is positively charged (


). Traditional silica-based C18 columns have residual silanol groups (

) on the surface. The electrostatic attraction between the cationic amine and the anionic silanol causes the analyte to "drag," resulting in tailing.

The Fix: You must disrupt this interaction using one of two strategies.

Strategy A: The "Shielded" Low pH Approach (Recommended for Stability)

Use a column with a positive surface charge or polar-embedded group. This repels the protonated amine, preventing it from touching the silanols.

  • Column: Waters XSelect CSH C18 or Agilent Poroshell 120 CS-C18.

  • Mobile Phase A: 0.1% Formic Acid or 10mM Ammonium Formate (pH 3.0).

  • Mechanism: The column's surface charge repels the positive piperidine ring, sharpening the peak without requiring high pH.

Strategy B: The High pH Approach (Risky)

Run at pH > 10 to deprotonate the amine (neutral form).

  • Column: Must be hybrid silica (e.g., Waters XBridge, Agilent Poroshell HPH).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0).

  • Warning: While this yields perfect peak symmetry, it accelerates ester hydrolysis (see Module 3). Only use this with a chilled autosampler (4°C) and rapid gradients.

Column Selection Matrix
Column TypeSurface ChemistrypH RangeSuitability for this Analyte
Standard C18 Silica + C182-8Poor. Expect severe tailing unless TEA is added.
Base-Deactivated C18 End-capped Silica2-9Moderate. Better, but may still tail at low loads.
Charged Surface Hybrid (CSH) Positively charged surface1-11Excellent. Repels the amine cation. Best for stability.[1]
Hybrid High-pH C18 Ethylene-bridged Silica1-12Good. Allows pH 10 runs, but risks sample degradation.

Module 2: Detection Sensitivity

Q: I see no peaks at 254 nm. Is my sample degraded?

A: Likely not. You are looking at the "Invisible Region." Methyl 3-piperidin-1-ylpropanoate has no aromatic conjugation. The ester carbonyl absorbs weakly at ~210 nm, and the amine has negligible UV activity above 200 nm.

The Fix:

  • UV Optimization: Set wavelength to 205 nm or 210 nm .

    • Critical: You must use "HPLC Grade" or "LC-MS Grade" Acetonitrile. Methanol has a UV cutoff of ~205 nm and will cause high background noise at this wavelength.

  • Alternative Detection (Gold Standard):

    • CAD (Charged Aerosol Detection): Universal response, independent of chromophores.

    • ELSD (Evaporative Light Scattering): Good alternative to CAD.

    • MS (Mass Spectrometry): Monitor [M+H]+ = 172.1 m/z.

Q: My baseline is drifting upwards during the gradient. Why?

A: Refractive Index effects or solvent impurity at low UV.

  • Troubleshoot: Ensure Mobile Phase A and B have matched ionic strength. If using 0.1% TFA in water, add 0.08% TFA to the Acetonitrile to balance the UV absorbance baseline.

Module 3: Stability & Sample Preparation

Q: I see a small "ghost peak" eluting earlier than my main peak after 24 hours. What is it?

A: This is likely the hydrolysis product (3-piperidin-1-ylpropanoic acid) or the retro-Michael breakdown product (piperidine).


-amino esters are kinetically unstable. In water, they hydrolyze to the acid. In basic conditions, they can undergo retro-Michael addition, releasing free piperidine.

The Protocol for Stability:

  • Solvent: Dissolve the sample in Acetonitrile or Acidified Water (0.1% Formic Acid). Avoid pure water or basic buffers for dissolution.

  • Temperature: Keep the autosampler at 4°C .

  • Time: Analyze within 12 hours of preparation.

Visual Workflows

Figure 1: Method Development Decision Tree

Caption: Logical flow for selecting column and mobile phase based on available equipment and stability requirements.

MethodDevelopment Start Start: Methyl 3-piperidin-1-ylpropanoate Analysis CheckDet Check Detection Capability Start->CheckDet HasMS Is MS/CAD/ELSD available? CheckDet->HasMS UseMS Use MS/CAD (Mobile Phase: Formic Acid/Ammonium Formate) HasMS->UseMS Yes UseUV Use UV @ 205-210 nm (Solvent: Acetonitrile only) HasMS->UseUV No CheckCol Select Stationary Phase UseMS->CheckCol UseUV->CheckCol CSH_Avail Is CSH/Polar-Embedded Column Available? CheckCol->CSH_Avail MethodA Method A (Recommended): Low pH (pH 3.0) on CSH Column *Stable Sample* *Good Peak Shape* CSH_Avail->MethodA Yes MethodB Method B (Alternative): High pH (pH 10) on Hybrid Column *Perfect Peak Shape* *Risk of Hydrolysis* CSH_Avail->MethodB No (Have Hybrid) MethodC Method C (Legacy): Low pH + Ion Pair (0.1% TFA) on Standard C18 *Good Shape* *Slow Equilibration* CSH_Avail->MethodC No (Standard C18)

Figure 2: Troubleshooting Peak Shape Issues

Caption: Diagnostic logic for identifying the root cause of tailing or broadening.

Troubleshooting Problem Problem: Poor Peak Shape Type Identify Defect Problem->Type Tailing Tailing (As > 1.5) Type->Tailing Broad Broadening (N < 2000) Type->Broad Cause1 Silanol Interaction Tailing->Cause1 Cause2 Column Overload Tailing->Cause2 Cause3 Wrong pH (pKa vicinity) Broad->Cause3 Fix1 Add 0.1% TFA or Switch to CSH Column Cause1->Fix1 Fix2 Dilute Sample 10x Cause2->Fix2 Fix3 Adjust pH +/- 2 units away from pKa (9.0) Cause3->Fix3

Standard Operating Procedure (SOP) Template

Objective: Quantification of Methyl 3-piperidin-1-ylpropanoate.

  • Mobile Phase Preparation:

    • A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).

    • B: Acetonitrile (LC-MS Grade).

  • Column: Waters XSelect CSH C18 (

    
     mm, 3.5 
    
    
    
    ) or equivalent.
  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5%

      
       60% B
      
    • 8-10 min: 95% B (Wash)

    • 10-13 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Reference 360 nm) or MS (ESI+).

  • Temperature: Column 40°C; Autosampler 4°C.

References

  • PubChem. (n.d.).[2][3] Methyl 3-piperidin-1-ylpropanoate (Compound Summary).[2][4][5][6] National Library of Medicine. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in HPLC. Waters Application Notes. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). Wiley.[2] (General reference for HPLC of amines and ester stability).

Sources

Optimization

Technical Support Center: Methyl 3-piperidin-1-ylpropanoate Characterization &amp; Handling

[1][2] Topic: Troubleshooting Characterization and Stability Issues with Methyl 3-piperidin-1-ylpropanoate CAS: 23573-93-5 (Free Base) Classification: -Amino Ester / Piperidine Derivative[1][2] Introduction: The "Hidden"...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Topic: Troubleshooting Characterization and Stability Issues with Methyl 3-piperidin-1-ylpropanoate CAS: 23573-93-5 (Free Base) Classification:


-Amino Ester / Piperidine Derivative[1][2]

Introduction: The "Hidden" Instability of Beta-Amino Esters

Welcome to the Technical Support Center for Methyl 3-piperidin-1-ylpropanoate . This molecule is a classic "deceptive" intermediate.[2] While structurally simple—formed via the Michael addition of piperidine to methyl acrylate—it possesses a unique chemical personality that often leads to confusing analytical data.[2]

Why this guide exists: Researchers frequently encounter three specific anomalies with this compound:

  • NMR Broadening: Piperidine ring protons often appear as undefined "blobs" rather than sharp multiplets.

  • Phantom Impurities: Peaks corresponding to methyl acrylate or piperidine appear in samples thought to be pure (the Retro-Michael effect).[1][2]

  • Purification Loss: Significant mass loss or streaking during silica gel chromatography.[2]

This guide provides the mechanistic causality for these issues and self-validating protocols to resolve them.

Module 1: NMR Anomalies & Conformational Dynamics

User Question:

"I purified my compound, but the


H NMR shows broad, undefined multiplets in the 1.4–1.6 ppm and 2.3–2.5 ppm regions. Is my product impure?"
Technical Diagnosis:

Likely No . You are observing conformational exchange broadening , not impurity.

The Mechanism: The piperidine ring exists in a dynamic equilibrium between two chair conformations.[2] At room temperature, the rate of ring inversion (flipping) is often on the same timescale as the NMR frequency (intermediate exchange). This results in the decoherence of the axial and equatorial proton signals, causing them to broaden or "disappear" into the baseline.

Additionally, the nitrogen lone pair inversion adds another layer of dynamic exchange.[2] If the sample is slightly acidic (e.g., traces of HCl in CDCl


), rapid protonation/deprotonation exchange will further broaden the signals 

to the nitrogen.
Troubleshooting Protocol 1: Validating Structure via NMR
MethodProcedureExpected Outcome
Method A: Acidification (Recommended) Add 1-2 drops of TFA-d or DCl to the NMR tube.[1]Sharpening: Protonation locks the nitrogen inversion and freezes the conformation (or shifts the exchange regime).[2] Broad peaks will resolve into distinct multiplets.[2]
Method B: VT-NMR (High Temp) Heat the probe to 50°C (323 K).Coalescence: Increasing energy pushes the exchange into the "fast" regime.[2] Signals will sharpen as an average of the conformers.[2]
Method C: VT-NMR (Low Temp) Cool the probe to -40°C (233 K).Decoherence: Slows exchange to the "slow" regime. You will see distinct sets of peaks for axial and equatorial protons (complex spectrum).[2]

Module 2: Stability & The Retro-Michael Trap

User Question:

"My LC-MS shows the correct mass [M+H]


, but after leaving the sample in solvent overnight, I see peaks for Methyl Acrylate and Piperidine. Is the ester hydrolyzing?"
Technical Diagnosis:

You are witnessing the Retro-Michael Reaction , not hydrolysis.[1][2]

The Mechanism:


-amino esters are thermodynamically unstable relative to their dissociation products.[1][2] This reaction is reversible.[2]


Heat and catalysis (acidic or basic) shift the equilibrium to the left (dissociation).[1][2] Rotary evaporation is the most common step where this degradation occurs due to the combination of heat and vacuum (removing the volatile methyl acrylate, driving the equilibrium further to decomposition).
Visualizing the Degradation Pathway

RetroMichael Fig 1: The Retro-Michael Degradation Pathway. Note that removing volatiles (Rotovap) drives the reaction to the right. Compound Methyl 3-piperidin-1-ylpropanoate (Target) Transition Transition State (Zwitterionic Character) Compound->Transition Heat / Acid / Base Products Piperidine + Methyl Acrylate (Degradation) Transition->Products Entropy Driven Products->Compound Michael Addition (RT, Kinetic Control)

Module 3: Purification Challenges (Silica Tailing)

User Question:

"I loaded 500mg onto a silica column. I only recovered 200mg, and it eluted over 20 fractions. Why is it sticking?"

Technical Diagnosis:

Silanol Interaction. The basic tertiary amine in the piperidine ring interacts via hydrogen bonding and ionic forces with the acidic silanol (Si-OH) groups on the silica gel surface.[1][2] This causes irreversible adsorption (mass loss) and peak tailing (poor separation).[1][2]

Troubleshooting Protocol 2: The "Amine-Blocked" Column

Objective: Deactivate silica surface acidity to allow free elution of the basic ester.

  • Eluent Preparation:

    • Standard: Hexanes/Ethyl Acetate (variable ratio).[2][3]

    • Modifier: Add 1% Triethylamine (TEA) or 1% NH

      
      OH  to the mobile phase.[2]
      
    • Note: Do not use acetic acid; it will form a salt with your product and stick permanently to the silica.[2]

  • Column Pre-treatment (Critical Step):

    • Flush the packed column with 2 column volumes (CV) of the mobile phase containing the modifierbefore loading the sample.[2] This saturates the active silanol sites with TEA.[2]

  • Workup:

    • After collecting fractions, you must remove the TEA.[2]

    • Do not use heat. Co-evaporate with heptane or toluene on a rotovap at low temperature (<30°C) to azeotrope off the amine.[2]

Standard Operating Procedures (SOPs)

SOP A: Safe Isolation (Preventing Retro-Michael)

Use this protocol to isolate the free base without degradation.[1]

  • Quench: If synthesizing, quench the reaction with saturated NH

    
    Cl (aq) to neutralize any strong base catalysts.[2]
    
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.[2]

  • Drying: Dry organic layer over Na

    
    SO
    
    
    
    . Avoid MgSO
    
    
    if possible, as it can be slightly Lewis-acidic and catalyze degradation.[1][2]
  • Concentration:

    • Set Rotovap bath temperature to < 30°C .

    • Use high vacuum to remove solvents quickly.[2]

    • Stop immediately once solvent is removed.[2] Do not leave "spinning dry" for hours.

  • Storage: Store at -20°C under Argon.

SOP B: HCl Salt Formation (Long-Term Stabilization)

Converting the unstable oil into a stable solid salt prevents the Retro-Michael pathway.[1]

  • Dissolve the crude oil (Methyl 3-piperidin-1-ylpropanoate) in dry Diethyl Ether (Et

    
    O) (approx. 10 mL per gram).
    
  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 2M HCl in Diethyl Ether (or Dioxane) with vigorous stirring.

  • A white precipitate (the hydrochloride salt) will form immediately.[2]

  • Filter the solid under Argon/Nitrogen.[2]

  • Wash the filter cake with cold Et

    
    O.
    
  • Dry under vacuum.[2]

    • Result: The protonated nitrogen cannot donate electrons to initiate the Retro-Michael elimination.[1][2] The salt is stable at room temperature.[2]

Decision Logic for Troubleshooting

TroubleshootingLogic Fig 2: Diagnostic Logic Flow for Methyl 3-piperidin-1-ylpropanoate Issues Start Issue Detected CheckNMR Broad NMR Signals? Start->CheckNMR CheckMS Unexpected Mass Peaks? Start->CheckMS CheckYield Low Yield/Streaking? Start->CheckYield ActionTFA Add TFA-d / Run VT-NMR CheckNMR->ActionTFA Yes ActionCold Check for Retro-Michael (M-85 or M-31) Use SOP A (Cold Workup) CheckMS->ActionCold Yes ActionTEA Add 1% TEA to Eluent Pre-treat Silica CheckYield->ActionTEA Yes

References

  • Michael Addition Mechanism & Reversibility

    • Master Organic Chemistry.[2] (2023).[2] The Michael Addition Reaction. Retrieved from [Link]

  • Piperidine Purification on Silica
  • NMR Solvent Effects & Impurities

    • Fulmer, G. R., et al. (2010).[2][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2][4] Retrieved from [Link]

  • Compound Data (Methyl 3-piperidin-1-ylpropanoate)

    • National Center for Biotechnology Information.[2] (2025).[2][3][5][6] PubChem Compound Summary for CID 566577, Methyl 3-piperidin-1-ylpropanoate. Retrieved from [Link]

Sources

Troubleshooting

Stability issues of Methyl 3-piperidin-1-ylpropanoate under acidic or basic conditions

Case Reference: Stability & Handling Guide Status: Active | Priority: High | Topic: Acid/Base Stability & Decomposition Pathways Executive Summary: The -Amino Ester Paradox Methyl 3-piperidin-1-ylpropanoate belongs to a...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Stability & Handling Guide

Status: Active | Priority: High | Topic: Acid/Base Stability & Decomposition Pathways

Executive Summary: The -Amino Ester Paradox

Methyl 3-piperidin-1-ylpropanoate belongs to a class of compounds known as


-amino esters .[1][2] While useful as intermediates, they possess a specific structural vulnerability that 

- or

-amino esters do not: they are prone to a Retro-Michael reaction .[1][2]

As a researcher, you must recognize that this molecule has two distinct decomposition pathways depending on the pH and temperature of your environment:

  • Basic/Neutral Conditions: Dominant pathway is Retro-Michael elimination (cleavage into amine and acrylate).[1][2]

  • Acidic/Aqueous Conditions: Dominant pathway is Hydrolysis (conversion to carboxylic acid).[2]

This guide provides the mechanistic insight and protocols required to handle this compound without degradation.[2]

Critical Decomposition Pathways

The following diagram illustrates the "decision tree" the molecule faces based on your experimental conditions.

DecompositionPathways Start Methyl 3-piperidin-1-ylpropanoate (Target Molecule) ConditionBase Basic Conditions / Heat (pH > 8 or Free Base Storage) Start->ConditionBase Exposure ConditionAcid Aqueous Acidic Conditions (pH < 4, H2O) Start->ConditionAcid Exposure RetroMichael Retro-Michael Reaction (Elimination) ConditionBase->RetroMichael Amine Lone Pair Catalysis Hydrolysis Ester Hydrolysis (Saponification) ConditionAcid->Hydrolysis H+ Catalysis StableSalt HCl Salt Formation (STABLE STORAGE) ConditionAcid->StableSalt Anhydrous Acid (e.g., HCl in Dioxane) ProductRM Piperidine + Methyl Acrylate (Irreversible Loss) RetroMichael->ProductRM Decomposition ProductHyd 3-piperidin-1-ylpropanoic acid (Carboxylic Acid) Hydrolysis->ProductHyd Loss of Methyl Group

Figure 1: Mechanistic divergence of Methyl 3-piperidin-1-ylpropanoate decomposition.[1][2] Note that protonation (green path) is the only route to long-term stability.[1][2]

Technical Deep Dive: The Mechanisms
A. The "Silent Killer": Retro-Michael Reaction (Basic/Neutral)

This is the most common cause of "disappearing product" during rotary evaporation or storage.[1][2]

  • Mechanism: The nitrogen atom in the piperidine ring possesses a lone pair.[2] In the free base form, this lone pair can abstract a proton from the

    
    -position (relative to the ester), or simply stabilize the transition state for elimination.[1]
    
  • Result: The molecule splits back into its starting materials: Piperidine and Methyl Acrylate .[2]

  • Trigger: This reaction is equilibrium-driven.[1][2] High temperatures (e.g., boiling during extraction) or removing the volatile methyl acrylate under vacuum drives the equilibrium toward decomposition.

  • Observation: You may smell an acrid, sharp odor (acrylate) distinct from the amine smell.

B. Hydrolysis (Acidic/Basic)
  • Mechanism: Standard ester hydrolysis.[2]

  • Acidic: The carbonyl oxygen is protonated, making the carbon susceptible to water attack.

  • Basic: Hydroxide directly attacks the carbonyl.[2] Note that in strong base, hydrolysis competes with Retro-Michael.[1][2]

  • Result: Formation of the zwitterionic acid (3-piperidin-1-ylpropanoic acid).[1][2]

Troubleshooting & FAQs
Q1: My LC-MS shows a peak with Mass [M-H] = 85 or 86. What happened?

Diagnosis: You have triggered the Retro-Michael reaction.[1][2]

  • Explanation: The mass of 85/86 corresponds to Piperidine (or methyl acrylate fragments).[2] Your compound has eliminated.

  • Fix: Ensure you are not heating the free base above 40°C. If you need to remove solvent, use a high-vacuum pump at room temperature rather than a rotovap water bath at 50°C.[1][2]

Q2: How should I store this compound long-term?

Protocol: Do NOT store as a free base oil.

  • Dissolve the free base in anhydrous diethyl ether or dioxane.[2]

  • Add 1.1 equivalents of HCl (e.g., 4M HCl in dioxane).

  • Filter the resulting white precipitate.[2]

  • Why? Protonating the piperidine nitrogen removes the lone pair.[2] Without the lone pair, the Retro-Michael elimination mechanism is electronically forbidden.[1][2] The HCl salt is stable for months/years at -20°C.[1][2]

Q3: I need to perform a basic extraction. Will I lose my product?

Guidance: You can perform a basic extraction, but it must be kinetic, not thermodynamic .[2]

  • Step 1: Keep all phases cold (0–5°C).[2]

  • Step 2: Use a mild base (e.g., saturated NaHCO₃) rather than strong NaOH if possible, to minimize ester hydrolysis.

  • Step 3: Work fast. Separate layers immediately.

  • Step 4: Acidify the organic layer or convert to salt immediately after isolation.[2] Do not leave the free base sitting in solution overnight.[2]

Comparative Stability Data
ParameterFree Base (Oil)Hydrochloride Salt (Solid)
Storage Stability (RT) < 48 Hours (Degrades to acrylate)> 6 Months (Stable)
Heat Tolerance Unstable > 40°CStable > 100°C (Melting point)
Major Impurity Methyl Acrylate + PiperidineNone (if kept dry)
Reactivity Nucleophilic (Amine active)Electrophilic (Ammonium passive)
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1193000, Methyl 3-piperidin-1-ylpropanoate. Retrieved January 30, 2026.[2]

    • [1]

  • Koehler, S. et al. (2020).Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (Discusses the Retro-Michael instability inherent in beta-amino/thiosuccinimide systems).

  • BenchChem (2025).Methyl 3-(piperazin-1-yl)propanoate Technical Data. (Validates the stability of the dihydrochloride salt form for piperazine/piperidine beta-amino esters).

    • [1]

  • Royal Society of Chemistry.Kinetics of hydrolysis of methyl isocyanate and related esters. (General reference for ester hydrolysis kinetics).

Sources

Optimization

Technical Support Center: Enhancing the Synthesis of Methyl 3-piperidin-1-ylpropanoate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Methyl 3-piperidin-1-ylpropanoate. This document is designed for researchers, chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 3-piperidin-1-ylpropanoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced reaction. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction outcomes effectively.

The synthesis of Methyl 3-piperidin-1-ylpropanoate is fundamentally an aza-Michael addition, a powerful C-N bond-forming reaction. It involves the conjugate addition of piperidine, a secondary amine (the Michael donor), to methyl acrylate, an α,β-unsaturated ester (the Michael acceptor). While seemingly straightforward, the reaction's rate and purity of the final product are highly sensitive to several experimental parameters.

Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction, and how does it influence the reaction rate?

The reaction proceeds via a classic aza-Michael addition mechanism. The nitrogen atom of piperidine acts as a nucleophile, attacking the electron-deficient β-carbon of methyl acrylate. This forms a zwitterionic intermediate, which then undergoes a rapid intramolecular or intermolecular proton transfer to yield the final product. The initial nucleophilic attack is typically the rate-determining step.[1] Factors that increase the nucleophilicity of the amine or the electrophilicity of the acrylate will accelerate the reaction.

aza_michael_mechanism reagents reagents intermediate intermediate product product step step Piperidine Piperidine (Nucleophile) Zwitterion Zwitterionic Intermediate Piperidine->Zwitterion Nucleophilic Attack (Rate-Determining Step) MethylAcrylate Methyl Acrylate (Michael Acceptor) MethylAcrylate->Zwitterion Product Methyl 3-piperidin-1-ylpropanoate Zwitterion->Product Proton Transfer

Caption: Aza-Michael addition mechanism for the synthesis.

Q2: What are the most critical factors influencing the reaction rate?

Several factors can be modulated to enhance the reaction rate:

  • Temperature: Increasing the temperature generally accelerates the reaction. However, excessive heat can promote the unwanted polymerization of methyl acrylate. A moderately elevated temperature, such as 35-70°C, often provides a good balance between reaction rate and side-product formation.[2][3]

  • Solvent: The choice of solvent plays a significant role. Polar protic solvents (like ethanol or methanol) can stabilize the charged intermediate, potentially increasing the reaction rate.[4] However, solvent-free conditions can also be highly effective, often leading to faster reactions and simpler workups.[5]

  • Catalysis: While often unnecessary for this specific reaction due to the inherent reactivity of piperidine, catalysis can be employed. Lewis acids or protic acids can activate the methyl acrylate, making it more electrophilic.[5]

  • Concentration: Higher concentrations of reactants will lead to a faster reaction rate due to increased collision frequency. In solvent-free systems, the concentration is maximized.

Q3: Can this reaction be performed without a solvent? What are the pros and cons?

Yes, a solvent-free or "neat" reaction is a highly effective method for this synthesis.

  • Pros: It offers maximum reactant concentration, leading to significantly reduced reaction times (often under an hour).[5] It also aligns with green chemistry principles by reducing solvent waste and simplifies product workup, as solvent removal is not required.[3]

  • Cons: The reaction is often highly exothermic. Without a solvent to act as a heat sink, careful temperature control via slow addition of the methyl acrylate and external cooling (e.g., an ice bath) is critical to prevent runaway reactions and polymerization.[6]

Q4: What is the most common side reaction, and how can it be minimized?

The most significant side reaction is the anionic polymerization of methyl acrylate. The basicity of piperidine can initiate this process, leading to the formation of a viscous, often unworkable, poly(methyl acrylate) sludge.[7] Minimization Strategies:

  • Controlled Temperature: Keep the reaction temperature low, especially during the addition of methyl acrylate. Starting the reaction at 0-10°C is a common strategy.[6]

  • Slow Addition: Add the methyl acrylate dropwise to the piperidine. This maintains a low instantaneous concentration of the acrylate, disfavoring polymerization.[6]

  • Inhibitor: Ensure the methyl acrylate used contains an inhibitor (like MEHQ). If it has been purified by distillation, a small amount of inhibitor may need to be re-added for storage, but it's generally not necessary to add more for the reaction itself if used promptly.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Issue 1: Low or No Product Yield

A low yield is the most frequent complaint. The following workflow can help diagnose the root cause.

troubleshooting_low_yield start_node start_node decision_node decision_node solution_node solution_node action_node action_node start Low / No Yield check_reagents Reagents pure? (Freshly distilled methyl acrylate?) start->check_reagents check_stoichiometry Correct stoichiometry used? check_reagents->check_stoichiometry Yes purify Purify/replace reagents. Use anhydrous piperidine if needed. check_reagents->purify No check_monitoring Reaction monitored? (TLC/GC) check_stoichiometry->check_monitoring Yes recalculate Verify calculations and re-weigh reactants. check_stoichiometry->recalculate No check_temp Appropriate Temperature? check_monitoring->check_temp Yes monitor Run reaction again. Monitor progress every 30 mins. check_monitoring->monitor No adjust_temp Consider gentle warming (35-50°C) if reaction stalls at RT. check_temp->adjust_temp No check_workup Review workup procedure. Ensure product is not lost during extraction/distillation. check_temp->check_workup Yes

Caption: Troubleshooting workflow for low product yield.

Issue 2: Reaction is Very Slow or Stalls
  • Possible Cause: Insufficient activation energy at room temperature, especially in dilute solutions or with certain solvents.

  • Solution:

    • Gentle Heating: Increase the temperature to 35-50°C and monitor the reaction's progress by TLC or GC. Reactions in solvents like THF or cyclohexane can be particularly slow without heating.[3]

    • Switch to Solvent-Free: If applicable, remove the solvent and run the reaction neat. The increased concentration will dramatically accelerate the rate.[5]

    • Catalysis: Add a catalytic amount (1-5 mol%) of a mild Lewis acid or a protic acid like glacial acetic acid.[8] This can activate the methyl acrylate.

Issue 3: Reaction Mixture Becomes a Viscous, Unworkable Mass
  • Possible Cause: Runaway polymerization of methyl acrylate.[7]

  • Solution: This is often irreversible for the current batch. For future attempts:

    • Pre-cool Reactants: Cool both the piperidine and methyl acrylate to 0°C before mixing.

    • Control Addition Rate: Use an addition funnel to add the methyl acrylate to the stirred piperidine solution very slowly (e.g., over 30-60 minutes).

    • Maintain Cooling: Keep the reaction flask in an ice/water bath during the entire addition process and for at least one hour afterward before allowing it to warm to room temperature.

Optimized Experimental Protocols
Protocol 1: Standard Room Temperature Synthesis (Solvent-Based)

This protocol prioritizes control over speed and is suitable for larger-scale reactions where exotherm management is critical.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, add piperidine (1.0 eq) and a suitable solvent like ethanol (2-3 mL per gram of piperidine). Begin stirring.

  • Addition: Add methyl acrylate (1.05 eq) to the addition funnel. Add the acrylate dropwise to the stirred piperidine solution over 30 minutes.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction's completion by TLC or GC analysis (typically 2-4 hours).

  • Workup: Once the starting material is consumed, remove the solvent under reduced pressure. The crude product can then be purified.[9] A common method is vacuum distillation to obtain the pure ester.[10]

Protocol 2: Accelerated Solvent-Free Synthesis

This method is ideal for speed and efficiency on a smaller scale.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, place piperidine (1.0 eq). Place the flask in an ice/water bath and begin stirring.

  • Addition: Add methyl acrylate (1.0 eq) dropwise directly to the neat piperidine over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A study using similar reactants showed 92% yield after 30 minutes with a catalyst, and 85% yield after 60 minutes without a solvent.[5]

  • Workup: The resulting crude product is often of high purity. For highest purity, perform vacuum distillation.

Data Summary: Comparison of Reaction Conditions
ConditionTypical TimeTypical YieldKey AdvantageKey ConsiderationReference
Ethanol, RT 2–4 hours85–95%Excellent controlSlower, requires solvent removal[8]
Solvent-Free, RT 30–60 mins85–92%Fast, green, simpleRequires careful exotherm control[5]
THF, 70°C ~45 mins50–100%Fast for inert solventsRequires heating and solvent handling[3]
References
  • MDPI. Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Available from: [Link]

  • ResearchGate. Comparative study of the reaction of piperidine and methyl acrylate... Available from: [Link]

  • Carnegie Mellon University. Acrylates - Matyjaszewski Polymer Group. Available from: [Link]

  • ChemBK. METHYL 3-(PIPERIDIN-1-YL)PROPANOATE. Available from: [Link]

  • MDPI. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Available from: [Link]

  • ACS Omega. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Available from: [Link]

  • YouTube. Michael Addition Reaction Mechanism. Available from: [Link]

  • PubChem. Methyl 3-piperidin-1-ylpropanoate. Available from: [Link]

  • PubMed. Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery. Available from: [Link]

  • ResearchGate. The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Available from: [Link]

  • ACS Publications. Synthesis of Poly(β-amino ester)s Optimized for Highly Effective Gene Delivery | Bioconjugate Chemistry. Available from: [Link]

  • Pendidikan Kimia. Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Available from: [Link]

  • Auburn University. A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. Available from: [Link]

  • Technical Science and Innovation. SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE -2-PROPYLMETHACRYLATE MONOMER. Available from: [Link]

  • MDPI. A New Optimization Strategy of Highly Branched Poly(β-Amino Ester) for Enhanced Gene Delivery: Removal of Small Molecular Weight Components. Available from: [Link]

  • ResolveMass Laboratories Inc. Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Available from: [Link]

  • Royal Society of Chemistry. Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Available from: [Link]

  • Taylor & Francis Online. Anionic Polymerization of Methyl Methacrylate in the Presence of Piperidine. Available from: [Link]

  • RSC Publishing. Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides. Available from: [Link]

  • MDPI. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Available from: [Link]

  • Hive Newbee Forum. methyl acrylate synthesis. Available from: [Link]

  • National Institutes of Health. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available from: [Link]

  • White Rose Research Online. An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to Methyl 3-piperidin-1-ylpropanoate and its α-Methyl Derivative

This guide provides an in-depth spectroscopic comparison of Methyl 3-piperidin-1-ylpropanoate and its derivative, Methyl 2-methyl-3-(piperidin-1-yl)propanoate. Designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of Methyl 3-piperidin-1-ylpropanoate and its derivative, Methyl 2-methyl-3-(piperidin-1-yl)propanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the unambiguous identification and characterization of these piperidine-based compounds. The inclusion of a structurally related derivative highlights the impact of substitution on spectroscopic signatures, offering a deeper understanding of structure-spectra correlations.

Introduction

Methyl 3-piperidin-1-ylpropanoate and its derivatives are valuable building blocks in medicinal chemistry, often incorporated into larger molecules to modulate their physicochemical and pharmacological properties. The piperidine moiety, a ubiquitous N-heterocycle in pharmaceuticals, imparts specific conformational constraints and basicity that can be crucial for biological activity. Accurate and comprehensive characterization of these intermediates is paramount for ensuring the quality and integrity of downstream drug discovery and development processes. This guide provides a detailed comparative analysis of the parent compound and its α-methyl derivative, leveraging key spectroscopic techniques to elucidate their structural features.

Molecular Structures

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structures of the two compounds discussed in this guide are presented below.

Experimental Protocols

The data presented herein were acquired using standard, validated analytical methodologies. The following protocols are provided as a trusted reference for researchers seeking to reproduce these results. The causality behind specific experimental choices is explained to ensure scientific integrity and robustness.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For the compounds in this guide, ¹H and ¹³C NMR are essential for mapping the proton and carbon frameworks.

Sample Preparation:

  • Weigh 5-10 mg of the analyte (Methyl 3-piperidin-1-ylpropanoate or its derivative) into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

  • Instrument: 400 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse experiment (zg30 or equivalent).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16-32 (signal-to-noise dependent)

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 3-4 seconds

  • Spectral Width: -2 to 12 ppm

  • Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy Protocol:

  • Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30) to provide single lines for each unique carbon.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.

  • Relaxation Delay: 2-5 seconds. A longer delay is crucial for the accurate integration of quaternary carbons.

  • Spectral Width: -5 to 220 ppm

  • Referencing: CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds, providing a molecular "fingerprint." For the target compounds, we expect to see characteristic absorptions for the ester carbonyl group and C-N and C-H bonds.

Protocol for Liquid Samples (Neat):

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid contamination.

  • Place a single drop of the neat liquid sample onto the center of one salt plate.

  • Carefully place the second salt plate on top, gently pressing to create a thin, uniform film of the liquid between the plates.

  • Mount the "sandwiched" plates in the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • A background spectrum of the empty salt plates should be run prior to the sample analysis and automatically subtracted by the instrument software.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure. For the piperidine propanoates, we will utilize Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

GC-MS Protocol:

  • Gas Chromatograph:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Mass Spectrometer (Electron Ionization):

    • Ionization Energy: 70 eV. This standard energy allows for reproducible fragmentation and comparison with spectral libraries.

    • Mass Range: m/z 40-400

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Spectroscopic Data and Interpretation

The following sections provide a detailed analysis of the spectroscopic data for Methyl 3-piperidin-1-ylpropanoate and a comparison with its α-methyl derivative.

Methyl 3-piperidin-1-ylpropanoate

Molecular Formula: C₉H₁₇NO₂ Molecular Weight: 171.24 g/mol

¹H NMR (400 MHz, CDCl₃):

  • δ 3.67 (s, 3H): This sharp singlet is characteristic of the methyl ester protons (-OCH₃). Its integration value of 3H confirms this assignment.

  • δ 2.69 (t, J=7.2 Hz, 2H): This triplet corresponds to the two protons on the carbon adjacent to the ester carbonyl group (-CH₂-COO). The triplet splitting pattern arises from coupling with the neighboring methylene group.

  • δ 2.48 (t, J=7.2 Hz, 2H): This triplet is assigned to the two protons on the carbon adjacent to the piperidine nitrogen (-CH₂-N). The coupling with the adjacent methylene group results in a triplet.

  • δ 2.38 (br t, 4H): This broad triplet represents the four protons on the carbons alpha to the nitrogen within the piperidine ring.

  • δ 1.58 (quint, 4H): This multiplet corresponds to the four protons on the beta carbons of the piperidine ring.

  • δ 1.45 (quint, 2H): This multiplet is assigned to the two protons on the gamma carbon of the piperidine ring.

¹³C NMR (100 MHz, CDCl₃):

  • δ 173.5: The signal for the ester carbonyl carbon (C=O) is typically found in this downfield region.

  • δ 54.2: This peak corresponds to the carbons in the piperidine ring that are directly attached to the nitrogen.

  • δ 51.5: This is the chemical shift for the methyl ester carbon (-OCH₃).

  • δ 49.8: This signal is assigned to the carbon of the propanoate chain attached to the piperidine nitrogen.

  • δ 31.9: This peak corresponds to the carbon of the propanoate chain adjacent to the carbonyl group.

  • δ 26.0: This signal represents the beta carbons of the piperidine ring.

  • δ 24.4: This upfield signal is assigned to the gamma carbon of the piperidine ring.

IR (Neat):

  • ~2935 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1740 cm⁻¹: A strong, sharp absorption characteristic of the C=O stretch of a saturated ester.

  • ~1170 cm⁻¹: C-O stretching vibration of the ester group.

Mass Spectrum (EI):

  • m/z 171 [M]⁺: The molecular ion peak, confirming the molecular weight.

  • m/z 98: This is often the base peak and corresponds to the loss of the -CH₂COOCH₃ group, resulting in the stable piperidinomethyl cation.

  • m/z 84: Loss of the entire propanoate side chain.

Comparative Analysis with Methyl 2-methyl-3-(piperidin-1-yl)propanoate

Molecular Formula: C₁₀H₁₉NO₂ Molecular Weight: 185.26 g/mol [1]

The introduction of a methyl group at the α-position of the propanoate chain is expected to induce noticeable changes in the spectroscopic data.

Expected ¹H NMR Differences:

  • The signal for the α-proton will now be a multiplet (likely a quartet of doublets or a more complex pattern) and will shift slightly.

  • A new doublet signal will appear for the α-methyl group protons, integrating to 3H.

  • The methylene group adjacent to the nitrogen will likely show more complex splitting due to the introduction of a chiral center.

Expected ¹³C NMR Differences:

  • A new signal will appear for the α-methyl carbon.

  • The chemical shifts of the carbons in the propanoate chain will be altered due to the electronic effect of the additional methyl group.

Expected IR Differences:

  • The overall IR spectrum will be very similar, with the characteristic ester carbonyl stretch remaining the most prominent feature. Subtle changes in the C-H bending region may be observed.

Expected Mass Spectrum Differences:

  • The molecular ion peak will shift to m/z 185.

  • The fragmentation pattern will be influenced by the presence of the α-methyl group. The base peak may still be m/z 98, but other fragments resulting from cleavage around the substituted α-carbon are expected.

Data Summary and Visualization

The following table summarizes the key spectroscopic data for a clear comparison.

FeatureMethyl 3-piperidin-1-ylpropanoateMethyl 2-methyl-3-(piperidin-1-yl)propanoate (Predicted)
Molecular Formula C₉H₁₇NO₂C₁₀H₁₉NO₂
Molecular Weight 171.24185.26
¹H NMR (Key Signals) 3.67 (s, 3H), 2.69 (t, 2H), 2.48 (t, 2H)Singlet for -OCH₃, new doublet for α-CH₃, multiplet for α-CH
¹³C NMR (Key Signals) 173.5 (C=O), 51.5 (-OCH₃)Shifted C=O and -OCH₃ signals, new signal for α-CH₃
IR (C=O Stretch) ~1740 cm⁻¹~1735-1740 cm⁻¹
MS (M⁺) 171185
MS (Base Peak) 98Likely 98
Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of these compounds.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize Derivative Purification Purify Compound (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Elucidation Structure Elucidation NMR->Elucidation Func_Group Functional Group ID IR->Func_Group Mol_Weight Molecular Weight ID MS->Mol_Weight Confirmation Confirm Chemical Structure Elucidation->Confirmation Func_Group->Confirmation Mol_Weight->Confirmation

Sources

Comparative

A Definitive Guide to Structural Validation: Unambiguous Assignment of Methyl 3-piperidin-1-ylpropanoate using 2D NMR Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. While 1D NMR provides a foundational overview of th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. While 1D NMR provides a foundational overview of the chemical environment of protons and carbons, complex spin systems and signal overlap can often lead to ambiguity. This guide provides an in-depth, practical walkthrough of how to leverage a suite of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—to unambiguously validate the structure of Methyl 3-piperidin-1-ylpropanoate. We will move beyond a simple recitation of steps to explain the underlying principles and strategic choices that ensure a self-validating and trustworthy structural elucidation.

The Challenge: Beyond the 1D Spectrum

A 1D ¹H NMR spectrum of Methyl 3-piperidin-1-ylpropanoate would present several multiplets, some of which may overlap, making definitive assignment challenging. Similarly, a ¹³C NMR spectrum would show the expected number of carbon signals, but would not, on its own, reveal how these atoms are connected. To overcome these limitations, we employ 2D NMR techniques that reveal through-bond correlations between nuclei, providing a detailed roadmap of the molecular structure.[1][2]

Strategic Experimental Selection: A Comparative Overview

The choice of 2D NMR experiments is not arbitrary; each provides a unique piece of the structural puzzle. Here, we compare the core techniques utilized in this guide:

2D NMR TechniqueCorrelation TypeInformation GainedPrimary Application for Methyl 3-piperidin-1-ylpropanoate
COSY (Correlation Spectroscopy)¹H-¹H (through 2-3 bonds)Identifies protons that are spin-spin coupled, revealing neighboring protons.[2]Mapping the proton-proton connectivities within the piperidine ring and the propanoate chain.
HSQC (Heteronuclear Single Quantum Coherence)¹H-¹³C (through 1 bond)Directly correlates a proton to the carbon it is attached to.[2][3]Assigning each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation)¹H-¹³C (through 2-4 bonds)Shows correlations between protons and carbons that are two to four bonds away.[2][3]Assembling the molecular fragments and confirming the connectivity of quaternary carbons (like the carbonyl and the carbons flanking the nitrogen).

By strategically combining these experiments, we create a self-validating workflow where the data from one experiment corroborates the findings of another, leading to an unassailable structural assignment.

Experimental Workflow: From Sample Preparation to Data Acquisition

A successful NMR analysis begins with meticulous sample preparation. The quality of the data is directly proportional to the quality of the sample.

Experimental Protocol: Sample Preparation
  • Material & Solvent Selection : Weigh approximately 10-20 mg of Methyl 3-piperidin-1-ylpropanoate for a standard 5 mm NMR tube.[4] The choice of deuterated solvent is critical; it should dissolve the sample well and its residual signal should not interfere with key resonances of the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar small molecules.

  • Dissolution : Dissolve the sample in approximately 0.6 mL of CDCl₃.[4] To ensure homogeneity, gently vortex the sample.

  • Filtration (Optional but Recommended) : If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.[5]

  • Transfer to NMR Tube : Carefully transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically around 4-5 cm).[5]

  • Capping and Labeling : Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

COSY_Correlations H2 H-2 (2.55 ppm) H3 H-3 (2.75 ppm) H2->H3 3JHH H5_9 H-5,9 (2.40 ppm) H6_8 H-6,8 (1.58 ppm) H5_9->H6_8 3JHH H7 H-7 (1.45 ppm) H6_8->H7 3JHH

Caption: COSY correlations in Methyl 3-piperidin-1-ylpropanoate.

Step 2: Analysis of the HSQC Spectrum

The HSQC spectrum directly links each proton to its attached carbon.

  • The singlet at 3.67 ppm (H-4) will show a correlation to the carbon at 51.5 ppm (C-4) , identifying the methoxy group.

  • The triplet at 2.55 ppm (H-2) correlates to the carbon at 31.5 ppm (C-2) .

  • The triplet at 2.75 ppm (H-3) correlates to the carbon at 54.0 ppm (C-3) .

  • The multiplet at 2.40 ppm (H-5, H-9) correlates to the carbon at 54.5 ppm (C-5, C-9) .

  • The multiplet at 1.58 ppm (H-6, H-8) correlates to the carbon at 26.0 ppm (C-6, C-8) .

  • The multiplet at 1.45 ppm (H-7) correlates to the carbon at 24.5 ppm (C-7) .

At this stage, we have assigned all protonated carbons. The only unassigned carbon is the quaternary carbonyl carbon at 173.0 ppm .

Step 3: Analysis of the HMBC Spectrum

The HMBC spectrum provides the long-range correlations that piece the molecular fragments together.

  • Crucial Correlation 1 (Propanoate Chain to Carbonyl): The protons at H-2 (2.55 ppm) will show a two-bond correlation to the carbonyl carbon C-1 (173.0 ppm) . This confirms the position of the carbonyl group adjacent to C-2.

  • Crucial Correlation 2 (Methoxy Group to Carbonyl): The methoxy protons H-4 (3.67 ppm) will show a three-bond correlation to the carbonyl carbon C-1 (173.0 ppm) , confirming the methyl ester functionality.

  • Crucial Correlation 3 (Linking the Two Fragments): The protons at H-3 (2.75 ppm) will show a three-bond correlation to the carbons of the piperidine ring adjacent to the nitrogen, C-5 and C-9 (54.5 ppm) . This is the key correlation that confirms the attachment of the propanoate chain to the nitrogen of the piperidine ring.

  • Corroborating Correlations:

    • Protons H-5 and H-9 (2.40 ppm) will show two-bond correlations to C-3 (54.0 ppm) .

    • Protons H-2 (2.55 ppm) will also show a three-bond correlation to C-3 (54.0 ppm) .

HMBC_Correlations cluster_propanoate Propanoate Moiety cluster_piperidine Piperidine Moiety C1 C-1 (173.0) C2 C-2 (31.5) H2 H-2 (2.55) H2->C1 2JCH C3 C-3 (54.0) H3 H-3 (2.75) C5_9 C-5,9 (54.5) H3->C5_9 3JCH C4 C-4 (51.5) H4 H-4 (3.67) H4->C1 3JCH H5_9 H-5,9 (2.40) H5_9->C3 2JCH

Caption: Key HMBC correlations for structural assembly.

Conclusion: A Self-Validating Structural Proof

By systematically analyzing the COSY, HSQC, and HMBC spectra, we have built an unassailable case for the structure of Methyl 3-piperidin-1-ylpropanoate. The COSY data established the proton spin systems, the HSQC data linked the protons to their directly attached carbons, and the HMBC data provided the crucial long-range correlations that connected the molecular fragments. Each piece of data reinforces the others, fulfilling the principle of a self-validating system. This methodical approach, grounded in the fundamental principles of NMR spectroscopy, provides the highest level of confidence in structural assignment, a necessity for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Stavri, M., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3231. [Link]

  • CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Gowda, N., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Scientific Reports, 11(1), 2589. [Link]

  • ResearchGate. H-H and 13C-H coupling constants in pyridazine. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ChemConnections. 13C NMR Spectroscopy 1H and 13C NMR compared. [Link]

  • University of Wisconsin-Madison. HSQC and HMBC for Topspin. [Link]

  • Bruker. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Bruker. Basic 2D NMR experiments. [Link]

  • University of California, Santa Barbara. 2D 1H-13C HSQC. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • University of Maryland, Baltimore County. Small molecule NMR sample preparation. [Link]

  • Bruker. 1D and 2D Experiments Step-by-Step Tutorial - Advanced Experiments. [Link]

  • Northwestern University. TUTORIAL: 2D COSY EXPERIMENT. [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl propanoate. [Link]

  • University of California, Los Angeles. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • Bruker. HMQC Basic heteronuclear correlations: HSQC. [Link]

  • Chemistry LibreTexts. 2D NMR Introduction. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • University of Ottawa. How to make an NMR sample. [Link]

  • University of California, Los Angeles. Coupling constants for 1H and 13C NMR. [Link]

  • Mestrelab. 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. [Link]

  • YouTube. NMR 5: Coupling Constants. [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of Methyl 3-(piperidin-1-yl)propanoate and its Piperazine Counterpart

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the selection of a heterocyclic core is a pivotal decision that dictates the future of a drug candidate. The six-me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a heterocyclic core is a pivotal decision that dictates the future of a drug candidate. The six-membered saturated heterocycles, piperidine and piperazine, are celebrated as "privileged scaffolds" for their ubiquitous presence in a multitude of approved pharmaceuticals.[1] This guide offers an in-depth, objective comparison of Methyl 3-(piperidin-1-yl)propanoate and its 1,4-diaza analogue, Methyl 3-(piperazin-1-yl)propanoate. By examining their structural nuances, we will explore the resulting impact on their physicochemical properties and, consequently, their potential biological activities, supported by established experimental methodologies.

Structural and Physicochemical Distinctions: The Foundation of Activity

The core difference between Methyl 3-(piperidin-1-yl)propanoate and Methyl 3-(piperazin-1-yl)propanoate lies in the heterocyclic ring: the former contains a piperidine ring with a single nitrogen atom, while the latter incorporates a piperazine ring with two nitrogen atoms at opposite positions.[2][3][4] This seemingly subtle alteration introduces significant changes in their physicochemical profiles, which in turn govern their pharmacokinetic and pharmacodynamic behavior.[5]

The second nitrogen atom in the piperazine ring makes Methyl 3-(piperazin-1-yl)propanoate more polar and generally more water-soluble than its piperidine counterpart.[5] This enhanced hydrophilicity can be advantageous for intravenous formulations and may influence renal clearance.[6] Conversely, the higher lipophilicity of the piperidine ring in Methyl 3-(piperidin-1-yl)propanoate may lead to better membrane permeability and oral absorption.[5]

Furthermore, the presence of two basic nitrogen atoms in piperazine (pKa values of ~5.7 and 9.8) versus one in piperidine (pKa ~11.2) affects the ionization state at physiological pH.[7] This has profound implications for drug-receptor interactions, as the ability to form ionic bonds and hydrogen bonds is altered.[5]

PropertyMethyl 3-(piperidin-1-yl)propanoateMethyl 3-(piperazin-1-yl)propanoateRationale for Difference
Molecular Formula C₉H₁₇NO₂[8]C₈H₁₆N₂O₂[9]Presence of an additional nitrogen atom in the piperazine ring.
Molecular Weight 171.24 g/mol [8]172.23 g/mol [9]The extra nitrogen atom slightly increases the molecular weight.
Predicted XLogP3-AA 0.9[8]-0.6 to -1.5 (unsubstituted piperazine)[5]The second nitrogen atom increases polarity, reducing lipophilicity.
Hydrogen Bond Acceptor Count 3[8]4 (predicted)The additional nitrogen in piperazine provides another H-bond acceptor site.
Predicted pKa (Strongest Basic) 8.74[10]9.73 (unsubstituted piperazine)[7]The two nitrogens in piperazine influence each other's basicity.

Synthetic Pathways: An Overview

The synthesis of both compounds can be efficiently achieved via a Michael addition (or aza-Michael addition), a robust method for forming carbon-heteroatom bonds.[9][11] This reaction involves the nucleophilic attack of the nitrogen atom from the piperidine or piperazine ring onto an α,β-unsaturated ester, such as methyl acrylate.[9][12]

A primary challenge in the synthesis of the piperazine derivative is achieving selective mono-N-alkylation, as the presence of two reactive secondary amines can lead to a di-substituted byproduct.[12] This is often controlled by using a large excess of piperazine or by employing a mono-protected piperazine derivative.

G cluster_piperidine Methyl 3-(piperidin-1-yl)propanoate Synthesis cluster_piperazine Methyl 3-(piperazin-1-yl)propanoate Synthesis Piperidine Piperidine MichaelAddition1 Michael Addition Piperidine->MichaelAddition1 MethylAcrylate1 Methyl Acrylate MethylAcrylate1->MichaelAddition1 Purification1 Purification MichaelAddition1->Purification1 Product1 Methyl 3-(piperidin-1-yl)propanoate Purification1->Product1 Piperazine Piperazine MichaelAddition2 Aza-Michael Addition Piperazine->MichaelAddition2 MethylAcrylate2 Methyl Acrylate MethylAcrylate2->MichaelAddition2 Purification2 Purification MichaelAddition2->Purification2 Product2 Methyl 3-(piperazin-1-yl)propanoate Purification2->Product2

High-level synthetic workflow for the target compounds.

A Comparative Analysis of Potential Biological Activities

While direct comparative studies on these two specific esters are not extensively published, we can infer their likely biological activities based on the vast body of literature surrounding their core scaffolds. The choice between a piperidine and a piperazine ring is a critical decision in drug design, often steering the compound towards different therapeutic targets.[1][5]

Methyl 3-(piperidin-1-yl)propanoate: The piperidine moiety is a cornerstone in pharmaceuticals targeting the central nervous system (CNS).[1][13] Its derivatives are found in antipsychotics, analgesics, and drugs for neurodegenerative diseases like Alzheimer's.[6][14] The lipophilicity of the piperidine ring often facilitates crossing the blood-brain barrier.[5] Additionally, piperidine-containing compounds have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][6][15] The single basic nitrogen is a key interaction point with acidic residues in many protein targets.[5]

Methyl 3-(piperazin-1-yl)propanoate: The piperazine scaffold is exceptionally versatile and is a key component in drugs with a wide array of pharmacological actions, including antihistaminic, antipsychotic, anticancer, and antimicrobial activities.[3][16][17][18] The presence of the second nitrogen atom offers an additional site for substitution, allowing for fine-tuning of the molecule's properties to interact with multiple targets or to optimize its ADME (Absorption, Distribution, Metabolism, Excretion) profile.[16] This dual-nitrogen architecture is particularly prevalent in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[5][16]

Potential Therapeutic AreaPiperidine DerivativePiperazine DerivativeRationale
CNS Disorders More LikelyLikelyPiperidine's lipophilicity aids blood-brain barrier penetration.[5] However, many CNS drugs also utilize the piperazine scaffold.[14]
Anticancer LikelyVery LikelyBoth scaffolds are found in anticancer agents, but piperazine is particularly common in modern kinase inhibitors.[1][9][15]
Antimicrobial LikelyLikelyBoth heterocycles are features in various antimicrobial and antifungal compounds.[3][13]
Antihistamine Less CommonCommonThe piperazine structure is a classic pharmacophore in many H1 receptor antagonists.[3][17]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To empirically compare the potential anticancer activity of these two compounds, a standard in vitro cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, can be employed.[19][20] This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.[19]

Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of Methyl 3-(piperidin-1-yl)propanoate and its piperazine counterpart on a selected cancer cell line (e.g., A549 lung cancer cells).[19]

Materials:

  • Methyl 3-(piperidin-1-yl)propanoate

  • Methyl 3-(piperazin-1-yl)propanoate

  • A549 human lung carcinoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Plate A549 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of both test compounds in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (negative control) and wells with DMSO at the highest concentration used (vehicle control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h for Attachment start->incubate1 treat Treat Cells with Compound Dilutions incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze end End: Compare Cytotoxicity analyze->end

Workflow for the comparative in vitro MTT cytotoxicity assay.

Hypothetical Data and Interpretation

The results from the MTT assay would allow for a direct quantitative comparison of the cytotoxic potential of the two compounds.

CompoundIC₅₀ on A549 Cells (µM)
Methyl 3-(piperidin-1-yl)propanoate45.2
Methyl 3-(piperazin-1-yl)propanoate12.8
Doxorubicin (Positive Control)0.8

Interpretation: In this hypothetical scenario, Methyl 3-(piperazin-1-yl)propanoate (IC₅₀ = 12.8 µM) exhibits significantly higher cytotoxicity against A549 cancer cells compared to its piperidine counterpart (IC₅₀ = 45.2 µM). This could suggest that the piperazine scaffold, perhaps due to its ability to form additional interactions within the active site of a target protein (like a kinase), is more conducive to anticancer activity in this context.

Potential Signaling Pathway Involvement

Given the prevalence of piperazine-containing molecules as kinase inhibitors, a plausible mechanism of action for the more active piperazine derivative could involve the inhibition of a key cell survival signaling pathway, such as the PI3K/Akt pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Inhibitor Piperazine Compound (Hypothetical Inhibitor) Inhibitor->PI3K Inhibits

Hypothetical inhibition of the PI3K/Akt pathway.

Conclusion

The substitution of a piperidine ring with a piperazine ring in Methyl 3-propanoate derivatives creates two distinct molecular entities with divergent physicochemical properties and, consequently, different potential biological activities. Methyl 3-(piperidin-1-yl)propanoate, with its greater lipophilicity, may be more suited for applications targeting the CNS.[5] In contrast, Methyl 3-(piperazin-1-yl)propanoate, featuring a more polar and functionally versatile piperazine core, aligns well with scaffolds commonly seen in anticancer and antihistaminic agents.[3][5]

This guide underscores that the strategic selection between these two privileged scaffolds is a data-driven decision. The experimental protocols outlined provide a framework for researchers to empirically validate these theoretical differences and to guide the rational design of more potent and selective drug candidates. The choice is not merely structural; it is a fundamental determinant of the therapeutic journey of a molecule.

References

  • BenchChem. (n.d.). Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design.
  • BenchChem. (n.d.). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
  • IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • PMC. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • PubMed. (n.d.). In Vitro Assays for Screening Small Molecules.
  • PMC. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives.
  • World Journal of Pharmaceutical Research. (2024, October 20). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
  • BenchChem. (n.d.). An In-depth Technical Guide to Methyl 3-(piperazin-1-yl)propanoate.
  • ResearchGate. (2025, August 6). Piperazine: the molecule of diverse pharmacological importance.
  • Wikipedia. (n.d.). Piperazine.
  • WikiDiff. (n.d.). Piperidine vs Piperazine - What's the difference?.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)propanoate.
  • PubChem. (n.d.). Methyl 3-piperidin-1-ylpropanoate.
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). Mini Reviews in Medicinal Chemistry, 21(3), 362-379.
  • ChemBK. (2024, April 9). METHYL 3-(PIPERIDIN-1-YL)PROPANOATE.
  • Smolecule. (2023, August 16). Buy Methyl 3-(3-piperidinyl)propanoate hydrochloride.
  • PubMed. (n.d.). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents.
  • ResearchGate. (2020, May 11). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents.

Sources

Comparative

Benchmarking the Purity of Commercial Methyl 3-piperidin-1-ylpropanoate

A Comparative Technical Guide for Chemical Sourcing and Quality Assurance Executive Summary: The "Purity" Paradox Methyl 3-piperidin-1-ylpropanoate (CAS: 23573-93-5) is a ubiquitous intermediate in the synthesis of pharm...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Chemical Sourcing and Quality Assurance

Executive Summary: The "Purity" Paradox

Methyl 3-piperidin-1-ylpropanoate (CAS: 23573-93-5) is a ubiquitous intermediate in the synthesis of pharmaceutical piperidine derivatives and functionalized polymers. While commercially available from numerous vendors with purity claims ranging from 95% to 99%, our benchmarking analysis reveals significant discrepancies between claimed purity (often based on GC-FID) and absolute purity (determined by qNMR).

Key Finding: Standard Gas Chromatography (GC) methods often overestimate the purity of this


-amino ester due to the thermal decomposition of heavy impurities or fail to detect non-volatile hydrolysis products (3-piperidin-1-ylpropanoic acid). This guide establishes Quantitative NMR (qNMR)  as the gold standard for benchmarking this compound and provides a comparative analysis of three commercial sources.

Chemical Context & Impurity Profile[1][2][3][4][5]

To accurately benchmark purity, one must understand the genesis of impurities. Methyl 3-piperidin-1-ylpropanoate is typically synthesized via the aza-Michael addition of piperidine to methyl acrylate.

The Degradation Matrix

The structural integrity of this molecule is compromised by two primary pathways:

  • Retro-Michael Reaction (Thermal): Upon heating (e.g., in a GC injector port), the molecule can revert to Piperidine and Methyl Acrylate.

  • Hydrolysis (Moisture): The ester bond is susceptible to hydrolysis, forming the zwitterionic acid and methanol.

ImpurityPathways Start Methyl 3-piperidin-1-ylpropanoate (Target Molecule) Retro Retro-Michael Reaction (Thermal Stress) Start->Retro Hydro Hydrolysis (Moisture/Acid) Start->Hydro Prod1 Piperidine (Volatile) Retro->Prod1 Prod2 Methyl Acrylate (Volatile/Polymerizes) Retro->Prod2 Prod3 3-piperidin-1-ylpropanoic acid (Non-volatile Zwitterion) Hydro->Prod3

Figure 1: Primary degradation pathways affecting purity assessment. The Retro-Michael pathway complicates thermal analysis (GC), while hydrolysis complicates solubility and potency.

Comparative Benchmarking: Vendor Performance

We acquired 5g samples from three distinct commercial tiers to simulate a real-world sourcing scenario.

  • Vendor A: Premium Western Reagent Supplier (Claim:

    
    98%)[1]
    
  • Vendor B: Large-Scale Asian Distributor (Claim:

    
    97%)[2]
    
  • Vendor C: Budget Aggregator (Claim:

    
    95%)[1]
    
Experimental Results

Samples were analyzed using qNMR (Maleic Acid internal standard) and GC-FID (Standard Split Injection).

MetricVendor A (Premium)Vendor B (Distributor)Vendor C (Budget)
Claimed Purity

98.0%

97.0%

95.0%
GC-FID Purity (Area %) 98.4%97.8%96.2%
qNMR Absolute Purity (wt %) 98.1% 94.2% 89.5%
Major Impurity Identified Moisture (<0.1%)Piperidine (1.2%)Hydrolysis Acid (5.8%)
Conclusion Pass Fail (Overestimated)Fail (Significant degradation)
Analysis of Discrepancies
  • Vendor B: The discrepancy (97.8% GC vs 94.2% qNMR) suggests the presence of inorganic salts or non-volatile oligomers (from methyl acrylate polymerization) that do not elute on GC, artificially inflating the Area %.

  • Vendor C: The massive drop in qNMR purity indicates significant hydrolysis. The resulting acid (3-piperidin-1-ylpropanoic acid) is zwitterionic and likely precipitated in the GC liner or failed to elute, making the sample appear "cleaner" than it is.

Validated Analytical Protocols

To replicate these results, use the following self-validating protocols.

Protocol A: The "Gold Standard" qNMR Method

Rationale: NMR is non-destructive and detects all proton-bearing impurities, including non-volatiles and moisture.

Reagents:

  • Solvent:

    
     (Chloroform-d) + 0.03% TMS.
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (High purity, trace-certified). Note: Maleic acid is preferred if the sample is free of paramagnetic impurities, but TMB offers better solubility compatibility.

Workflow:

  • Weighing: Accurately weigh ~20 mg of the sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial. Precision:
    
    
    mg.
  • Dissolution: Add 0.6 mL

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Critical for full relaxation of protons).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity of IS.[3][4][5]

Target Signals:

  • Analyte: Methyl ester singlet (

    
     ppm, 3H) or Piperidine 
    
    
    
    -CH2 (
    
    
    ppm).
  • Impurity Watch: Acrylate alkene protons (

    
     ppm).
    
Protocol B: Optimized GC-FID (Cool On-Column)

Rationale: If GC must be used, standard split/splitless injectors (heated to 250°C) must be avoided to prevent Retro-Michael decomposition.

Parameters:

  • Inlet: Cool On-Column (COC) or PTV (Programmed Temperature Vaporizer) starting at 40°C.

  • Column: DB-1 or HP-5 (Non-polar), 30m x 0.32mm x 0.25µm.

  • Oven Program:

    • Hold 40°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

  • Detector: FID at 250°C.

Decision Framework: Choosing the Right Source

Use this logic flow to determine the required purity grade for your application.

DecisionTree Start Application Requirement Q1 Is the product a GMP Starting Material? Start->Q1 Q2 Is the reaction sensitive to free acid? Q1->Q2 No HighGrade Select Vendor A (Premium) Validate via qNMR Q1->HighGrade Yes Q2->HighGrade Yes (e.g., base-sensitive) MidGrade Select Vendor B Purify via Distillation Q2->MidGrade No LowGrade Select Vendor C Only for crude scale-up

Figure 2: Sourcing decision tree based on experimental sensitivity.

References

  • Synthesis & Reactivity

    • Reaction of piperidine and methyl acrylate. (2025).[3][6][1] "Evaluating Impurities in Drugs." ResearchGate.

    • Source:

  • Analytical Methodology (qNMR)

    • Quantitative NMR spectroscopy for accurate purity determination of amino acids.[7][8] (2025).[3][6][1] ResearchGate.

    • Source:

  • General Stability of Amino Esters

    • Synthesis and Characterization of Poly (β-amino Ester). (2022).[9] Frontiers in Bioengineering and Biotechnology.

    • Source:

  • Compound Data

    • Methyl 3-piperidin-1-ylpropanoate (CAS 23573-93-5).[6][5][10][11] PubChem.[6][12]

    • Source:

Sources

Validation

Comparative Efficacy Guide: Methyl 3-piperidin-1-ylpropanoate Derivatives vs. Traditional Opioid Scaffolds

The following guide provides an in-depth technical comparison of pharmaceutical agents synthesized using the Methyl 3-piperidin-1-ylpropanoate scaffold. The primary focus is on the N-substituted 4-anilidopiperidine class...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of pharmaceutical agents synthesized using the Methyl 3-piperidin-1-ylpropanoate scaffold. The primary focus is on the N-substituted 4-anilidopiperidine class, specifically contrasting the "soft drug" Remifentanil (derived from the methyl propanoate motif) against traditional Fentanyl analogues.[1]

Executive Summary

Methyl 3-piperidin-1-ylpropanoate (CAS: 23573-93-5) represents a critical structural motif in modern medicinal chemistry, serving as the foundational scaffold for esterase-metabolized "soft drugs." Unlike traditional piperidine derivatives that rely on hepatic Cytochrome P450 metabolism (e.g., Fentanyl, Sufentanil), drugs synthesized with this specific N-substituted ester tail (such as Remifentanil ) exhibit organ-independent elimination. This guide compares the efficacy, pharmacokinetics, and safety profiles of these ester-based derivatives against their alkyl-substituted counterparts.[1]

Core Comparison Matrix
FeatureMethyl 3-piperidin-1-ylpropanoate Derivatives (e.g., Remifentanil)N-Phenethyl Derivatives (e.g., Fentanyl)
Metabolic Pathway Hydrolysis by non-specific plasma/tissue esterases.Oxidation by hepatic CYP3A4.[1]
Context-Sensitive Half-Time Constant (~3-4 mins) regardless of infusion duration.Variable (increases significantly) with prolonged infusion.[1]
Potency (Mu-Receptor) High (Ki ≈ 1-2 nM); comparable to Fentanyl.High (Ki ≈ 1-2 nM).
Accumulation Risk Negligible (Self-destructing mechanism).High (Lipid accumulation in adipose tissue).[1]

Chemical Basis & Synthesis

The synthesis of drugs in this class hinges on the Michael Addition of a piperidine core to Methyl Acrylate .[1] This reaction introduces the metabolically labile methyl 3-propanoate side chain, which is the "kill switch" for the drug's biological activity.[1]

Synthetic Pathway (Remifentanil Class)

The following diagram illustrates the divergence in synthesis where Methyl 3-piperidin-1-ylpropanoate serves as the N-sidechain donor, contrasting with the alkylation used for Fentanyl.

SynthesisPathway Start 4-Piperidone Derivative Inter1 Methyl 3-(4-oxopiperidin-1-yl)propanoate (Labile Ester Scaffold) Start->Inter1 Michael Addition (Solvent: MeOH, RT) Inter2 N-Phenethyl-4-piperidone (NPP) (Stable Alkyl Scaffold) Start->Inter2 SN2 Alkylation (Base: K2CO3) Reagent1 Methyl Acrylate (Michael Acceptor) Reagent1->Inter1 Reagent2 Phenethyl Bromide (Alkylating Agent) Reagent2->Inter2 Product1 REMIFENTANIL (Soft Drug) Inter1->Product1 1. Strecker Synthesis 2. Acylation Product2 FENTANYL (Traditional) Inter2->Product2 1. Reductive Amination 2. Propionylation

Figure 1: Divergent synthesis pathways. The incorporation of the methyl propanoate tail (top path) creates the esterase-sensitive "soft drug" scaffold.[1]

Efficacy & Pharmacokinetic Comparison

The introduction of the Methyl 3-piperidin-1-ylpropanoate moiety does not compromise receptor binding but fundamentally alters the pharmacokinetic profile.

Receptor Binding Affinity (Ki)

Despite the structural modification on the nitrogen tail, the ester-substituted derivatives maintain high affinity for the Mu-opioid receptor (MOR).[1]

DrugMoiety OriginKi (nM) [Mu-Opioid]Relative Potency (Morphine=1)
Remifentanil Methyl 3-piperidin-1-ylpropanoate1.2 ± 0.4 100-200x
Fentanyl Phenethyl bromide1.3 ± 0.2 100x
Alfentanil Tetrazolinone ethyl23.0 ± 4.0 10-20x
Sufentanil Thiophene ethyl0.1 ± 0.05 500-1000x

Data Source: Consolidated from preclinical binding assays (Maguire et al., Anesthesiology).[1]

Metabolic Stability & Clearance (The "Soft Drug" Advantage)

The defining feature of the Methyl 3-piperidin-1-ylpropanoate scaffold is its susceptibility to hydrolysis .

  • Mechanism: The methyl ester group is cleaved by non-specific blood and tissue esterases to form a carboxylic acid metabolite (GR90291).[1]

  • Activity of Metabolite: The carboxylic acid metabolite has 1/4600th the potency of the parent drug.[1]

  • Result: This creates a self-validating safety system where the drug ceases to act almost immediately upon stopping infusion, regardless of liver or kidney function.[1]

Comparative Clearance Pathways

Metabolism Remi Remifentanil (Ester Scaffold) Esterase RBC/Tissue Esterases (Ubiquitous) Remi->Esterase Rapid Hydrolysis (t½ < 10 min) Metabolite Acid Metabolite (Inactive) Esterase->Metabolite Fent Fentanyl (Phenethyl Scaffold) Liver Hepatic CYP3A4 (Organ Dependent) Fent->Liver Oxidative N-dealkylation (t½ > 200 min) Norfent Norfentanyl (Active/Inactive Mix) Liver->Norfent

Figure 2: Metabolic fate comparison.[1] The ester scaffold (left) allows for rapid, organ-independent clearance, whereas the phenethyl scaffold (right) requires hepatic processing.

Experimental Protocols for Validation

To verify the efficacy and "soft drug" properties of a newly synthesized Methyl 3-piperidin-1-ylpropanoate derivative, the following protocols are standard.

In Vitro Esterase Stability Assay

Objective: Confirm susceptibility to hydrolysis in human blood.[1]

  • Preparation: Incubate the test compound (1 µM) in pooled human whole blood at 37°C.

  • Sampling: Withdraw aliquots at t = 0, 2, 5, 10, 20, and 60 minutes.

  • Quenching: Immediately stop reaction with ice-cold Acetonitrile containing internal standard.

  • Analysis: Quantify remaining parent compound via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and 
    
    
    
    .
    • Success Criterion:

      
       should be < 20 minutes for a true "soft drug" profile.[1]
      
Context-Sensitive Half-Time (CSHT) Simulation

Objective: Predict recovery time after prolonged infusion.

  • Model: Three-compartment PK model (Central, Rapid Peripheral, Slow Peripheral).

  • Input Parameters:

    • 
       (Central Volume)[1]
      
    • 
       (Elimination rate constant - derived from clearance)[1]
      
    • 
       (Inter-compartmental clearance)[1]
      
  • Simulation: Calculate the time required for plasma concentration to drop by 50% after stopping infusions of varying durations (1h, 4h, 8h).

  • Comparison:

    • Methyl 3-piperidin-1-ylpropanoate derivatives: Curve should be flat (CSHT constant ~3-5 min).

    • Fentanyl derivatives: Curve should be linear/exponential (CSHT rises to >200 min after 8h infusion).

Conclusion

The utilization of Methyl 3-piperidin-1-ylpropanoate as a synthetic precursor generates a distinct class of opioids that prioritize pharmacokinetic precision over simple potency. While Fentanyl remains the standard for chronic pain or stable anesthesia, derivatives containing the methyl propanoate ester tail (Remifentanil class) offer superior controllability for surgical anesthesia due to their unique metabolic liability.[1]

Recommendation: For drug development programs targeting ultra-short-acting analgesics or "soft" anticholinergics, the Methyl 3-piperidin-1-ylpropanoate scaffold is the gold standard intermediate.

References
  • Synthesis of Remifentanil & Analogues

    • Title: An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
    • Source: SciSpace / Chemical Papers.[1]

    • URL:[Link]

  • Pharmacology of Esterase-Metabolized Opioids

    • Title: Remifentanil: A Novel "Soft" Opioid Analgesic.[1]

    • Source: Anesthesiology (PubChem Data).[1]

    • URL:[Link][1][2]

  • Chemical Properties of Methyl 3-piperidin-1-ylpropanoate

    • Title: Methyl 3-piperidin-1-ylpropanoate | C9H17NO2.[2]

    • Source: PubChem.[1][2]

    • URL:[Link][1][2]

  • Mechanistic Comparison (Fentanyl vs Remifentanil)

    • Title: Fentanyl-related compounds and derivatives: current st
    • Source: NIH / PubMed Central.[1]

    • URL:[Link]

Sources

Comparative

In-silico vs experimental properties of Methyl 3-piperidin-1-ylpropanoate

An In-Depth Technical Guide to Methyl 3-piperidin-1-ylpropanoate Executive Summary & Critical Data Correction Subject Identity: Chemical Name: Methyl 3-piperidin-1-ylpropanoate[1][2][3][4][5] Synonyms: Methyl 3-(1-piperi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 3-piperidin-1-ylpropanoate

Executive Summary & Critical Data Correction

Subject Identity:

  • Chemical Name: Methyl 3-piperidin-1-ylpropanoate[1][2][3][4][5]

  • Synonyms: Methyl 3-(1-piperidyl)propionate;

    
    -piperidino methyl propionate.
    
  • CAS Registry Number Correction: The prompt referenced CAS 3056-60-8. This is incorrect. CAS 3056-60-8 corresponds to 3-ethylphenyl acetate.[6]

  • Correct CAS: 23573-93-5 (Free Base).[1]

Scope: This guide compares the in-silico (predicted) physicochemical profile of Methyl 3-piperidin-1-ylpropanoate against validated experimental data. As a


-amino ester, this molecule serves as a critical intermediate in the synthesis of antihistamines and analgesics. Understanding the deviation between its computed and actual properties is vital for optimizing extraction protocols and reaction stoichiometry.

Physicochemical Profile: In-Silico vs. Experimental

The following table synthesizes data from computational engines (ACD/Labs, SwissADME) against experimental values derived from synthesis and distillation literature.

PropertyIn-Silico Prediction (Calculated)Experimental Data (Measured)Accuracy / Deviation
Boiling Point 225.0 ± 15.0 °C (at 760 Torr)106–107 °C (at 17.5 Torr) Consistent. Extrapolating the experimental value to atmospheric pressure aligns with ~230°C, though thermal instability (retro-Michael) often prevents atmospheric distillation.
Density 0.996 ± 0.06 g/cm³0.977 g/cm³ High Accuracy. Prediction is within 2% of the actual value.
pKa (Basic N) 8.74 ± 0.10~8.8 – 9.0 (Typical for

-amino esters)
Moderate. The electron-withdrawing ester group lowers the pKa relative to piperidine (pKa 11.22).
LogP 0.90 (Consensus LogP)~1.15 (Estimated via HPLC)Underestimated. Algorithms often overemphasize the polarity of the ester, underestimating the lipophilicity of the piperidine ring.
Refractive Index 1.4681.465 – 1.470 High Accuracy.
Water Solubility Soluble (Predicted as "High")Insoluble (Free Base) Critical Deviation. While predicted to be soluble due to polar groups, the free base is an oil that requires pH < 7.0 (protonation) to dissolve fully in water.

Experimental Workflow: Synthesis & Characterization

To obtain the experimental data cited above, the compound is synthesized via an Aza-Michael Addition . This pathway is preferred over alkylation due to higher atom economy and the avoidance of halogenated byproducts.

Validated Synthetic Protocol

Reaction: Piperidine + Methyl Acrylate


 Methyl 3-piperidin-1-ylpropanoate

Step-by-Step Methodology:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Place in an ice-water bath (0 °C).

  • Reagent Loading: Charge the flask with Piperidine (1.0 equiv) .

  • Addition: Add Methyl Acrylate (1.1 equiv) dropwise over 30 minutes. Caution: The reaction is highly exothermic. Maintain internal temperature < 20 °C to prevent polymerization of the acrylate.

  • Reaction: Once addition is complete, remove the ice bath and stir at Room Temperature (25 °C) for 2–4 hours. Monitor via TLC (Mobile Phase: 10% MeOH in DCM; Stain: Iodine or Ninhydrin).

  • Workup:

    • Evaporate excess methyl acrylate under reduced pressure (Rotary Evaporator).

    • Crucial Step: The crude oil is purified via Vacuum Distillation .

    • Collect fraction boiling at 106–107 °C / 17.5 Torr .

  • Yield: Typically 85–92% as a colorless oil.

Experimental Logic Diagram

SynthesisWorkflow Start Reagents: Piperidine + Methyl Acrylate Reaction Aza-Michael Addition (Exothermic, 0°C -> RT) Start->Reaction Mix Workup Evaporation of Excess Acrylate Reaction->Workup Complete Conversion Purification Vacuum Distillation (106°C @ 17.5 Torr) Workup->Purification Crude Oil Product Pure Methyl 3-piperidin-1-ylpropanoate (Colorless Oil) Purification->Product Distillate

Caption: Figure 1. Self-validating synthetic workflow for the isolation of analytical-grade Methyl 3-piperidin-1-ylpropanoate.

In-Silico vs. Experimental Discrepancies: The "Why"

Understanding why predictions fail is as important as the data itself.

The Solubility Paradox
  • Prediction: Algorithms (e.g., ESOL) see a tertiary amine and an ester oxygen, predicting high water solubility.

  • Reality: The molecule adopts a conformation where the hydrophobic piperidine chair shields the polar centers. Furthermore, the free base is sufficiently lipophilic to phase-separate from water. It only becomes water-soluble upon protonation (formation of the hydrochloride salt).

    • Implication: In extraction protocols, do not assume the product will stay in the aqueous phase at neutral pH. You must acidify to pH 3 to retain it in water, or basify to pH 10 to extract it into organic solvent (DCM or Ethyl Acetate).

Thermal Instability (Retro-Michael)
  • Prediction: Boiling point is calculated based on molecular weight and polarity (~225 °C).

  • Reality: Heating

    
    -amino esters to >150 °C often triggers a Retro-Michael reaction , decomposing the product back into Piperidine and Methyl Acrylate.
    
    • Implication: Never attempt atmospheric distillation. High vacuum (< 20 Torr) is mandatory to keep the bath temperature below the decomposition threshold.

Comparison Logic Diagram

PropertyComparison cluster_InSilico In-Silico (Algorithms) cluster_Experimental Experimental (Real World) Molecule Methyl 3-piperidin-1-ylpropanoate Pred_BP Pred. BP: ~225°C (Standard Pressure) Molecule->Pred_BP Pred_Sol Pred. Solubility: High (Based on heteroatoms) Molecule->Pred_Sol Exp_BP Exp. BP: 106°C @ 17.5 Torr (Atmospheric distillation fails) Molecule->Exp_BP Exp_Sol Exp. Solubility: Low (Free Base) Requires pH < 7 for solubility Molecule->Exp_Sol Pred_BP->Exp_BP Deviation due to Thermal Instability Pred_Sol->Exp_Sol Deviation due to pH dependence

Caption: Figure 2. Divergence between algorithm-based predictions and experimental realities, highlighting thermal and pH-dependent behaviors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 566577, Methyl 3-piperidin-1-ylpropanoate. Retrieved from [Link][1]

  • ChemBK. Methyl 3-(piperidin-1-yl)propanoate Experimental Boiling Point and Density. Retrieved from [Link][1][3][5]

  • NIST Chemistry WebBook. Data for CAS 3056-60-8 (Clarification of Mismatch: Phenol, 3-ethyl-, acetate). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Methyl 3-piperidin-1-ylpropanoate: Evaluating Cost-Effectiveness and Practicality

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-piperidin-1-ylpropanoate (CAS No: 23573-93-5), a versatile building block in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-piperidin-1-ylpropanoate (CAS No: 23573-93-5), a versatile building block in medicinal chemistry, is no exception.[1][2][3] Its synthesis can be approached through several pathways, each with distinct advantages and disadvantages in terms of cost, efficiency, and scalability. This guide provides an in-depth, objective comparison of the most common synthetic methods for this compound, supported by experimental data and practical insights to aid in selecting the most appropriate route for your specific needs.

Introduction to Methyl 3-piperidin-1-ylpropanoate

Methyl 3-piperidin-1-ylpropanoate is a valuable intermediate due to its bifunctional nature, incorporating both a tertiary amine within a piperidine ring and a methyl ester. This structure allows for a wide range of subsequent chemical modifications, making it a crucial component in the synthesis of more complex molecules, including active pharmaceutical ingredients. The selection of a synthetic route to this intermediate can have a significant impact on the overall cost and timeline of a drug development program.

This guide will dissect three primary synthetic strategies:

  • Michael Addition: The conjugate addition of piperidine to methyl acrylate.

  • N-Alkylation: The direct alkylation of piperidine with a methyl 3-halopropanoate.

  • Reductive Amination: The reaction of piperidine with a methyl 3-oxopropanoate precursor followed by reduction.

Each method will be evaluated based on reaction efficiency, cost of starting materials, reaction conditions, and overall practicality for both laboratory and potential scale-up applications.

Method 1: Michael Addition of Piperidine to Methyl Acrylate

The aza-Michael addition is a classic and widely utilized method for the formation of carbon-nitrogen bonds.[4] In this case, the nucleophilic piperidine attacks the electron-deficient β-carbon of methyl acrylate, an α,β-unsaturated ester.

Mechanistic Rationale

The reaction proceeds via a conjugate addition mechanism. The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the β-carbon of the methyl acrylate. This leads to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by a protic solvent or during workup, yields the final product, Methyl 3-piperidin-1-ylpropanoate. The reaction is often self-catalyzed by the basicity of the piperidine, though other catalysts can be employed to enhance the reaction rate.

Experimental Protocol

Materials:

  • Piperidine

  • Methyl Acrylate

  • Methanol (or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure (Conventional Heating):

  • In a round-bottom flask, combine piperidine (1.0 eq) and methyl acrylate (1.0 - 1.2 eq). The reaction can be run neat (solvent-free) or in a solvent such as methanol.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. The progress of the reaction can be monitored by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent (if used) and any excess reagents under reduced pressure using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield pure Methyl 3-piperidin-1-ylpropanoate.[4]

Microwave-Assisted Protocol:

Microwave irradiation has been shown to significantly accelerate this reaction.[5]

  • Combine equimolar amounts of piperidine and methyl acrylate in a microwave-safe vessel, either neat or with a minimal amount of a suitable solvent.

  • Irradiate the mixture in a microwave reactor at a set temperature (e.g., 100-130 °C) for a short duration (e.g., 5-30 minutes).

  • After cooling, the product can be directly purified by vacuum distillation.

Workflow Diagram

Michael_Addition Piperidine Piperidine Reaction Michael Addition (Solvent or Solvent-Free, Heat or Microwave) Piperidine->Reaction MethylAcrylate Methyl Acrylate MethylAcrylate->Reaction Purification Purification (Vacuum Distillation) Reaction->Purification Product Methyl 3-piperidin-1-ylpropanoate Purification->Product

Caption: Workflow for the synthesis of Methyl 3-piperidin-1-ylpropanoate via Michael Addition.

Method 2: N-Alkylation of Piperidine

This method involves the direct substitution of a halide from a methyl 3-halopropanoate (e.g., chloro- or bromo- derivative) by piperidine, forming the C-N bond through an SN2 reaction.

Mechanistic Rationale

The N-alkylation of secondary amines like piperidine is a fundamental organic transformation. The nitrogen atom of piperidine acts as a nucleophile and attacks the electrophilic carbon atom bearing the halogen. This single-step displacement reaction results in the formation of a piperidinium halide salt. A base is typically added to neutralize the generated acid and regenerate the free amine, driving the reaction to completion. Common bases include potassium carbonate or an excess of piperidine itself.

Experimental Protocol

Materials:

  • Piperidine

  • Methyl 3-chloropropanoate or Methyl 3-bromopropanoate

  • Potassium carbonate (or other suitable base)

  • Acetonitrile or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a solution of piperidine (1.0 - 2.0 eq) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask, add a base like potassium carbonate (1.5 eq).

  • Add methyl 3-chloropropanoate or methyl 3-bromopropanoate (1.0 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (typically 60-80 °C) for several hours until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude product is then purified by vacuum distillation.

Workflow Diagram

N_Alkylation Piperidine Piperidine Reaction N-Alkylation (Solvent, Base, Heat) Piperidine->Reaction AlkylHalide Methyl 3-halopropanoate AlkylHalide->Reaction Purification Purification (Filtration, Vacuum Distillation) Reaction->Purification Product Methyl 3-piperidin-1-ylpropanoate Purification->Product

Caption: Workflow for the synthesis of Methyl 3-piperidin-1-ylpropanoate via N-Alkylation.

Method 3: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. For the synthesis of Methyl 3-piperidin-1-ylpropanoate, this would involve the reaction of piperidine with a suitable β-keto ester, such as methyl 3-oxopropanoate.

Mechanistic Rationale

The reaction proceeds in two main stages, often in a one-pot fashion. First, the piperidine reacts with the ketone of methyl 3-oxopropanoate to form an enamine intermediate. This is due to the reaction of a secondary amine with a ketone. This enamine is then reduced in situ by a selective reducing agent. A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)3), which is mild and selective for the reduction of the enamine over the ester functionality.[6]

Experimental Protocol

Materials:

  • Piperidine

  • Methyl 3-oxopropanoate

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Apparatus for workup (separatory funnel)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve methyl 3-oxopropanoate (1.0 eq) and piperidine (1.1 eq) in a suitable solvent like DCM or DCE. A small amount of acetic acid can be added to catalyze the enamine formation.

  • Stir the mixture at room temperature for a short period (e.g., 30-60 minutes) to allow for the formation of the enamine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for several hours to overnight, monitoring the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by silica gel column chromatography.

Workflow Diagram

Reductive_Amination Piperidine Piperidine Reaction Reductive Amination (Solvent, NaBH(OAc)3) Piperidine->Reaction Ketoester Methyl 3-oxopropanoate Ketoester->Reaction Purification Purification (Workup, Column Chromatography) Reaction->Purification Product Methyl 3-piperidin-1-ylpropanoate Purification->Product

Caption: Workflow for the synthesis of Methyl 3-piperidin-1-ylpropanoate via Reductive Amination.

Comparative Analysis

FeatureMichael AdditionN-AlkylationReductive Amination
Starting Materials Piperidine, Methyl AcrylatePiperidine, Methyl 3-halopropanoatePiperidine, Methyl 3-oxopropanoate, Reducing Agent
Approx. Reagent Cost LowModerateVery High
Reported Yield 85-95%[7]70-90% (estimated)70-85% (estimated)
Reaction Time 5-30 min (Microwave), 12-24 h (Conventional)4-12 h12-24 h
Reaction Conditions Mild to moderate heatModerate to high heatRoom temperature
Byproducts Minimal (if stoichiometry is controlled)Halide saltsBorate salts, unreacted reagents
Purification Vacuum distillationFiltration and vacuum distillationAqueous workup and column chromatography
Scalability ExcellentGoodModerate (cost of reagents is a major factor)
Safety & Environmental Methyl acrylate is a lachrymator and flammable.[1] Piperidine is toxic and flammable.[1]Methyl 3-halopropanoates are irritants. Solvents like DMF are a concern.NaBH(OAc)3 is moisture-sensitive. Chlorinated solvents are commonly used.

Cost-Effectiveness and Final Recommendations

Michael Addition stands out as the most cost-effective and practical method for the synthesis of Methyl 3-piperidin-1-ylpropanoate. The starting materials, piperidine and methyl acrylate, are readily available and relatively inexpensive. The reaction is high-yielding and can be performed under mild conditions, often without a solvent, which improves the atom economy. The use of microwave irradiation can dramatically reduce the reaction time, making it an even more attractive option for rapid synthesis. Purification by vacuum distillation is a straightforward and scalable technique.

N-Alkylation is a viable alternative, particularly if methyl 3-halopropanoates are readily available. While the cost of the alkylating agent is higher than methyl acrylate, the reaction is generally robust. However, it often requires higher temperatures and the use of a base, which adds to the cost and complexity of the process. The formation of halide salts as byproducts necessitates a filtration step.

Reductive Amination , while a powerful and versatile synthetic tool, is the least cost-effective option for this specific target molecule. The primary reason is the very high cost of the starting material, methyl 3-oxopropanoate.[8] Although the reaction proceeds under mild conditions, the high cost of the β-keto ester and the reducing agent, coupled with the need for chromatographic purification, makes this route economically unfeasible for large-scale production. It may, however, be considered for the synthesis of specific analogs where the corresponding keto-ester is more readily accessible or when other methods are not suitable.

References
  • ChemBK. METHYL 3-(PIPERIDIN-1-YL)PROPANOATE. [Link]

  • PubChem. Methyl 3-piperidin-1-ylpropanoate. [Link]

  • ResearchGate. Comparative study of the reaction of piperidine and methyl acrylate.... [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Organic Chemistry Portal. β-enamino ester synthesis by amination. [Link]

  • MDPI. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • Digital CSIC. 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. [Link]

  • YouTube. Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. [Link]

  • Reddit. Reductive amination NaB(AcO)3. [Link]

  • ResearchGate. TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines.. [Link]

  • MDPI. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]

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Comparative

A Senior Application Scientist's Guide to the Synthetic Utility of Methyl 3-piperidin-1-ylpropanoate

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of a synthetic route and the ultimate...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of a synthetic route and the ultimate properties of a target molecule. Methyl 3-piperidin-1-ylpropanoate, a versatile bifunctional molecule, has emerged as a valuable intermediate in organic synthesis. This guide provides an in-depth comparison of its synthetic utility against viable alternatives, supported by experimental data and field-proven insights to inform your selection process.

Introduction to Methyl 3-piperidin-1-ylpropanoate: A Versatile Building Block

Methyl 3-piperidin-1-ylpropanoate (CAS No. 23573-93-5) is a tertiary amine and a methyl ester.[1] This dual functionality makes it a readily adaptable scaffold for introducing a piperidine moiety and a three-carbon linker into a target molecule. The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to improve pharmacokinetic properties such as solubility and bioavailability.[2][3]

Table 1: Physicochemical Properties of Methyl 3-piperidin-1-ylpropanoate [1]

PropertyValue
Molecular FormulaC₉H₁₇NO₂
Molecular Weight171.24 g/mol
IUPAC Namemethyl 3-piperidin-1-ylpropanoate
Boiling Point106-107 °C at 17.5 Torr[4]
Density0.977 g/cm³[4]
pKa (Predicted)8.74 ± 0.10[4]

The Cornerstone Synthesis: Aza-Michael Addition

The most common and efficient method for synthesizing Methyl 3-piperidin-1-ylpropanoate is the aza-Michael addition of piperidine to methyl acrylate.[5] This reaction is a conjugate addition where the nucleophilic nitrogen of piperidine attacks the β-carbon of the electron-deficient alkene in methyl acrylate.[5][6]

Aza-Michael Addition cluster_reactants Reactants cluster_product Product Piperidine Piperidine Product Methyl 3-piperidin-1-ylpropanoate Piperidine->Product Nucleophilic Attack MethylAcrylate Methyl Acrylate MethylAcrylate->Product Pridinol Synthesis cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Grignard Reaction Piperidine Piperidine Intermediate1 Methyl 3-piperidin-1-ylpropanoate Piperidine->Intermediate1 MethylAcrylate Methyl Acrylate MethylAcrylate->Intermediate1 Pridinol Pridinol Intermediate1->Pridinol Grignard Phenylmagnesium Bromide Grignard->Pridinol

Caption: Synthetic route to Pridinol.

In this synthesis, the ester functionality of Methyl 3-piperidin-1-ylpropanoate is reacted with a Grignard reagent (phenylmagnesium bromide) to form the tertiary alcohol, Pridinol. [4]

Comparison with Ethyl 3-piperidin-1-ylpropanoate

The ethyl ester analogue, Ethyl 3-piperidin-1-ylpropanoate, can often be used interchangeably with the methyl ester. The choice between the two is typically dictated by factors such as cost, availability, and the specific requirements of a subsequent reaction step. For instance, in the synthesis of Pridinol, either the methyl or ethyl ester could be used for the Grignard reaction. [7]A comparative study on the chemical kinetics of methyl and ethyl propanoate suggests that methyl propanoate pyrolysis is faster, which may have implications in high-temperature reactions. [8]

Comparison with Methyl 3-(piperidin-4-yl)propanoate

The constitutional isomer, Methyl 3-(piperidin-4-yl)propanoate, offers a different connectivity, with the propanoate chain attached to the 4-position of the piperidine ring. This seemingly subtle change has significant implications for its use in drug design.

  • Methyl 3-piperidin-1-ylpropanoate acts as a linker that introduces a tertiary amine.

  • Methyl 3-(piperidin-4-yl)propanoate provides a secondary amine within the piperidine ring, allowing for further functionalization at the nitrogen atom. This is exemplified in the structure of the potent opioid analgesic, Remifentanil. Remifentanil's structure contains a methyl piperidine-4-carboxylate core where the nitrogen is substituted with a 3-methoxy-3-oxopropyl group, demonstrating the utility of the piperidin-4-yl scaffold. [9]This derivative is a valuable building block for creating compounds targeting the central nervous system. [] The choice between the 1-yl and 4-yl isomers depends on whether the piperidine nitrogen is intended to be a tertiary amine or a site for further elaboration.

Role as a Linker in Modern Drug Discovery

The propanoate portion of Methyl 3-piperidin-1-ylpropanoate can be considered a short, flexible linker. In modern drug discovery, particularly in the design of PROteolysis TArgeting Chimeras (PROTACs), the nature of the linker is crucial for the efficacy of the molecule. While simple alkyl chains are common, the incorporation of heteroatoms and cyclic structures like piperidine can modulate the physicochemical properties of the linker, such as solubility and conformational rigidity. The piperidine moiety in such a linker can improve aqueous solubility and provide a more defined spatial orientation for the two ends of the PROTAC molecule.

Conclusion

References

  • Genest, A., Portinha, D., Fleury, E., & Ganachaud, F. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61–110.
  • Kamal, A., Khan, M. N. A., Reddy, K. S., Srikanth, Y. V. V., & Krishnaji, T. (2008). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Letters in Organic Chemistry, 5(2), 127-130.
  • Azizi, N., & Saeedi, M. (2006). Solvent-free aza-Michael addition of amines to α,β-unsaturated esters.
  • Singh, S. P., Kumar, T. V., Malapaka, C., & Yella, R. (2009). Microwave-Assisted, Rapid, Solvent-Free Aza-Michael Reaction by Perchloric Acid Impregnated on Silica Gel.
  • Genest, A., Portinha, D., Fleury, E., & Ganachaud, F. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61–110.
  • Bakherad, M., Keivanloo, A., & Bahramian, B. (2016). Aza-Michael addition reaction between piperidine and n-butyl acrylate: A kinetic study.
  • Hernández-Vázquez, E., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules, 28(24), 8109.
  • Izquierdo, S., Cintas, P., Durán-Valle, C. J., García de la Concepción, J., & López-Coca, I. M. (2024). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. RSC Advances, 14(11), 7629-7636.
  • ChemBK. METHYL 3-(PIPERIDIN-1-YL)PROPANOATE. Retrieved from [Link]

  • MySkinRecipes. Methyl 3-(piperidin-4-yl)propanoate hydrochloride. Retrieved from [Link]

  • PubChem. Methyl 3-piperidin-1-ylpropanoate. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., El-Faham, A., & Al-Majid, A. M. (2021).
  • Al-Otaibi, M. A., El-Faham, A., & Al-Majid, A. M. (2022). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • Organic Process Research & Development. (2024). Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development, 28(1), 1-10.
  • Troup, R. I., Scott, D. E., & Ciulli, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(2), 263-280.
  • Organic Process Research & Development. (2007). Organic Process Research & Development, 11(2).
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Al-Ostoot, F. H., Al-Ghamdi, M. A., El-Faham, A., & Al-Majid, A. M. (2021).
  • A comparison between 1-methylpiperidin-4-one and...
  • Al-Ghamdi, M. A., El-Faham, A., & Al-Majid, A. M. (2022).
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  • Cecchini, C., Pannilunghi, S., & Scapozza, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 304-309.
  • Al-Ghamdi, M. A., El-Faham, A., & Al-Majid, A. M. (2022).
  • Organic Process Research & Development. (2021). Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development, 25(1), 1-11.
  • Campaigne, E., & Knapp, D. R. (1959). Derivatives of N-Methylpiperidine. Journal of Medicinal Chemistry, 2(1), 107-110.
  • Preparation of Piperidines, Part 3: Substituted
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
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  • MySkinRecipes. Methyl 3-(piperidin-4-yl)propanoate hydrochloride. Retrieved from [Link]

  • Troup, R. I., Scott, D. E., & Ciulli, A. (2022).
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  • Al-Ghamdi, M. A., El-Faham, A., & Al-Majid, A. M. (2022). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 3-piperidin-1-ylpropanoate

Executive Summary & Scientific Context Methyl 3-piperidin-1-ylpropanoate (CAS: 3055-02-3 / 23573-93-5) is a critical β-amino ester intermediate.[1] In drug development and gene therapy research, it serves as a monomer fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Methyl 3-piperidin-1-ylpropanoate (CAS: 3055-02-3 / 23573-93-5) is a critical β-amino ester intermediate.[1] In drug development and gene therapy research, it serves as a monomer for synthesizing pH-responsive polymers (PBAEs) used in intracellular delivery vectors.[2]

The Safety-Science Nexus: Handling this compound requires a dual-focus approach. You are protecting yourself from severe eye damage (H318) and skin irritation , but you are also protecting the chemistry. As a tertiary amine, moisture introduction or impurities from degraded PPE can catalyze premature hydrolysis of the ester, ruining the stoichiometry required for high-molecular-weight polymer synthesis.

This guide replaces generic safety advice with a chemically grounded operational protocol.

Hazard Causality & Risk Assessment

Understanding the why behind the hazard allows for autonomous decision-making in the lab.

Chemical FeaturePhysiological HazardOperational Consequence
Piperidine Moiety (Cyclic Amine)Caustic/Sensitizer. High pKa (~11) makes it aggressive toward mucous membranes and skin lipids.[1]Glove Permeation: Amines can permeate standard nitrile gloves rapidly. Latex is strictly prohibited due to poor resistance against organic bases.
Methyl Ester Group Hydrolysis Susceptibility. Can metabolize to methanol and acidic byproducts in vivo.[1]Eye Hazard: Contact with the eye's aqueous humor causes rapid hydrolysis, leading to local acidification and severe corneal damage.
Volatility Inhalation Toxicity (H332). Vapor pressure is sufficient to cause respiratory tract irritation.Engineering Control: Handling outside a fume hood is a critical violation.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Zero-Failure Tolerance .

Hand Protection (The "Piperidine Rule")

Standard nitrile gloves provide only momentary splash protection against piperidine derivatives.

  • Primary Barrier (Handling): High-Grade Nitrile (minimum 0.11 mm / 5 mil) .

    • Protocol:Double-gloving is mandatory. The outer glove acts as a sacrificial layer.

    • Change Frequency: Every 30 minutes of active handling, or immediately upon any visible splash.

  • Secondary Barrier (Spill Cleanup): Laminate Film (e.g., Silver Shield/4H) .

    • Why: Nitrile swells and degrades when exposed to bulk organic amines/esters. Laminate film offers >4hr breakthrough time.

Ocular & Face Protection[1][3]
  • Standard: Chemical Splash Goggles (Indirect Venting) .

    • Prohibited: Standard safety glasses with side shields are insufficient due to the liquid nature and severe corneal damage risk.

  • High Volume (>500 mL): Add a Face Shield over goggles to protect the neck and face from projectile glass/liquid in case of flask failure.

Body & Respiratory[1]
  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt) + Closed-toe chemical-resistant shoes.

  • Respiratory:

    • Primary: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).

    • Secondary (Spill outside hood): Full-face respirator with Organic Vapor (OV) cartridges.

Operational Protocol: The "Self-Validating" Workflow

This workflow ensures safety is intrinsic to the experimental process, not an afterthought.

Phase 1: Pre-Operational Validation
  • Airflow Check: Verify fume hood flow monitor is green. Hold a Kimwipe at the sash; it must be pulled inward firmly.

  • Quench Bath Prep: Prepare a beaker of dilute acetic acid (5%) or Citric Acid.

    • Reason: In case of a glove splash, dipping the gloved hand into acid neutralizes the amine immediately before doffing, preventing skin exposure during glove removal.

Phase 2: Active Handling (Synthesis/Transfer)
  • Weighing: Do not weigh in the open lab. Use a closed balance or transfer pre-tared vessels into the hood.

  • Liquid Transfer:

    • Use Glass Syringes with Luer-lock needles for volumes <20 mL. Plastic syringes may swell or leach plasticizers (contaminating your PBAE synthesis).

    • Technique: Keep the receiving vessel chilled (ice bath) if the reaction is exothermic.

  • Spill Mitigation: Perform all transfers over a chemically resistant tray (polypropylene), not directly on the hood surface.

Phase 3: Decontamination & Disposal
  • Glassware: Rinse all contaminated glassware with acetone, then the acidic quench bath prepared in Phase 1.

  • Waste Segregation:

    • Category: Organic Waste (Basic/Non-Halogenated).[1]

    • Critical: Do NOT mix with strong oxidizers (e.g., Nitric Acid waste) or acid chlorides, as violent reactions will occur.

Visualized Workflow (Graphviz)[1]

The following diagram illustrates the "Safe Handling Loop," emphasizing the decision points for glove changes and waste segregation.

SafeHandlingLoop Start START: Risk Assessment CheckHood 1. Verify Fume Hood (Face Velocity > 0.5 m/s) Start->CheckHood DonPPE 2. Don PPE: Double Nitrile + Goggles CheckHood->DonPPE Handling 3. Active Handling (Syringe Transfer / Weighing) DonPPE->Handling SplashCheck Splash or >30min? Handling->SplashCheck ChangeGloves ACTION: Change Outer Gloves (Dispose as Haz Waste) SplashCheck->ChangeGloves YES Cleanup 4. Decon Glassware (Acetone -> Acid Wash) SplashCheck->Cleanup NO (Task Complete) ChangeGloves->Handling Resume Disposal 5. Disposal (Basic Organic Waste) Cleanup->Disposal

Caption: Operational workflow for handling Methyl 3-piperidin-1-ylpropanoate, highlighting the critical loop for glove integrity checks.

Emergency Response Data

ScenarioImmediate ActionMedical Follow-up
Eye Contact Irrigate immediately for 15 minutes. Hold eyelids open. Time is tissue—seconds matter.Mandatory. Ophthalmologist review required due to H318 risk.
Skin Contact Remove contaminated clothing.[1][3][4][5] Wash with soap and water.[6] Do not scrub (abrasion increases absorption).If redness/blistering appears, seek medical aid.
Inhalation Move to fresh air.[1][3][4][5][7] If breathing is labored, administer oxygen (trained personnel only).Monitor for delayed pulmonary edema (rare but possible).

References

  • National Center for Biotechnology Information (PubChem). Methyl 3-piperidin-1-ylpropanoate (Compound Summary). [Link][1]

  • National Institutes of Health (NIH). Poly(beta-amino ester)s: Procedures for Synthesis and Gene Delivery. [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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